molecular formula C21H28Cl2N4O B10800141 DDP-38003 dihydrochloride

DDP-38003 dihydrochloride

Cat. No.: B10800141
M. Wt: 423.4 g/mol
InChI Key: HFSFENIQYFFMGC-HUQPAIQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DDP-38003 dihydrochloride is a useful research compound. Its molecular formula is C21H28Cl2N4O and its molecular weight is 423.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O.2ClH/c1-24-10-12-25(13-11-24)18-8-4-16(5-9-18)21(26)23-17-6-2-15(3-7-17)19-14-20(19)22;;/h2-9,19-20H,10-14,22H2,1H3,(H,23,26);2*1H/t19-,20+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSFENIQYFFMGC-HUQPAIQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4CC4N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[C@@H]4C[C@H]4N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

DDP-38003 Dihydrochloride: An In-depth Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

DDP-38003 dihydrochloride (B599025) is a potent, orally bioavailable, and irreversible inhibitor of the flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme, Lysine-Specific Demethylase 1A (LSD1/KDM1A).[1][2] This guide provides a comprehensive analysis of the mechanism of action of DDP-38003, detailing its impact on cellular signaling pathways and outlining the methodologies for pivotal preclinical experiments. Quantitative data from these studies are systematically presented to facilitate clear comparison and analysis.

Core Mechanism of Action: Inhibition of KDM1A/LSD1

The primary therapeutic effect of DDP-38003 is derived from its potent and selective inhibition of KDM1A/LSD1, a histone demethylase that is a key regulator of gene expression.

Biochemical Potency

DDP-38003 exhibits notable potency against KDM1A, with a half-maximal inhibitory concentration (IC50) of 84 nM.[1]

TargetIC50 (nM)
KDM1A/LSD184[1]
Signaling Pathways

The inhibition of KDM1A/LSD1 by DDP-38003 modulates several critical signaling pathways implicated in oncogenesis, with significant relevance in acute myeloid leukemia (AML).

  • Reactivation of the All-Trans-Retinoic Acid (ATRA) Differentiation Pathway: In AML, LSD1 often contributes to the repression of genes essential for myeloid differentiation. By inhibiting LSD1, DDP-38003 elevates histone 3 lysine (B10760008) 4 dimethylation (H3K4me2) at the promoter regions of genes associated with myeloid differentiation. This epigenetic alteration reactivates the ATRA signaling pathway, thereby promoting the differentiation of leukemic blasts.

  • Downregulation of the GSE1 Oncoprotein: Treatment with DDP-38003 has been demonstrated to downregulate the chromatin protein GSE1. This, in turn, leads to the upregulation of genes involved in immune response and cytokine-signaling pathways, which contributes to the compound's anti-leukemic properties.

  • Modulation of the mTORC1 Pathway: Resistance to LSD1 inhibitors, including DDP-38003, has been associated with the activation of the mTOR complex 1 (mTORC1) signaling pathway, a response mediated through the IRS1/ERK1/2 signaling axis. This insight suggests that combination therapies targeting both LSD1 and the mTOR pathway may represent a viable strategy to circumvent therapeutic resistance.

DDP-38003_Signaling_Pathway cluster_0 DDP-38003 Action cluster_1 Epigenetic Regulation cluster_2 Downstream Cellular Effects cluster_3 Resistance Pathway DDP-38003 DDP-38003 KDM1A KDM1A/LSD1 DDP-38003->KDM1A Inhibits GSE1 GSE1 Downregulation DDP-38003->GSE1 H3K4me2 H3K4me2 Increase KDM1A->H3K4me2 Leads to IRS1_ERK IRS1/ERK1/2 KDM1A->IRS1_ERK Resistance ATRA ATRA Pathway Reactivation H3K4me2->ATRA Immune_Response Immune Response/ Cytokine Signaling GSE1->Immune_Response Upregulates Myeloid_Diff Myeloid Differentiation ATRA->Myeloid_Diff Apoptosis Apoptosis Myeloid_Diff->Apoptosis Colony_Formation Reduced Colony Formation Myeloid_Diff->Colony_Formation mTORC1 mTORC1 Activation IRS1_ERK->mTORC1

Caption: Signaling pathway of DDP-38003 action and resistance.

In Vitro Efficacy

DDP-38003 has shown significant anti-leukemic activity in in vitro settings, primarily utilizing the THP-1 human acute monocytic leukemia cell line.

Inhibition of Colony Formation

DDP-38003 demonstrates a dose-dependent inhibition of the clonogenic potential of THP-1 cells.

ConcentrationInhibition of Colony Formation (%)
Data not available in search resultsSpecific quantitative data on the percentage of colony formation inhibition at different concentrations of DDP-38003 is not available in the provided search results.
Induction of Myeloid Differentiation

Treatment with DDP-38003 promotes the differentiation of THP-1 cells towards a more mature myeloid phenotype, as indicated by the upregulation of cell surface markers like CD86.

TreatmentFold Increase in CD86 Expression
DDP-38003Specific quantitative data on the fold increase in CD86 expression upon treatment with DDP-38003 is not available in the provided search results.

In Vivo Efficacy

The anti-tumor properties of DDP-38003 have been validated in a murine model of acute promyelocytic leukemia.

Survival Benefit

Oral administration of DDP-38003 led to a significant and dose-dependent increase in the survival of mice with leukemia.[1]

Dose (mg/kg, oral)Increase in Survival Rate (%)
11.2535[1]
22.5062[1]

The half-life of DDP-38003 in a murine model was determined to be 8 hours.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments referenced in this guide.

Colony Formation Assay

Colony_Formation_Assay_Workflow start Start: THP-1 Cell Culture harvest Harvest and Count Cells start->harvest seed Seed Cells in Semi-Solid Medium harvest->seed treat Treat with DDP-38003 (Various Concentrations) seed->treat incubate Incubate for 10-14 Days treat->incubate stain Stain Colonies (e.g., Crystal Violet) incubate->stain count Count Colonies (>50 cells) stain->count analyze Analyze Data: Calculate % Inhibition count->analyze end End analyze->end

Caption: Workflow for the colony formation assay.

Protocol:

  • Cell Culture: THP-1 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells in the exponential growth phase are harvested, washed with phosphate-buffered saline (PBS), and resuspended in fresh medium. A cell count is performed to assess viability. 500-1000 cells are seeded per well in a 6-well plate containing 1 mL of a methylcellulose-based semi-solid medium.

  • Treatment: DDP-38003 is added to the wells at various concentrations in triplicate. A vehicle control (e.g., DMSO) is included.

  • Incubation: The plates are incubated at 37°C in a humidified 5% CO2 atmosphere for 10-14 days, allowing for colony formation.

  • Staining: Colonies are stained by adding 100 µL of a 0.5% crystal violet solution in methanol (B129727) to each well and incubating for 10-20 minutes at room temperature.

  • Washing and Drying: Wells are gently washed with water to remove excess stain, and the plates are allowed to air dry.

  • Colony Counting: The number of colonies containing 50 or more cells is counted in each well using a light microscope.

  • Data Analysis: The percentage of colony formation inhibition is calculated for each DDP-38003 concentration relative to the vehicle control.

THP-1 Differentiation Assay (CD86 Expression by Flow Cytometry)

THP-1_Differentiation_Assay_Workflow start Start: THP-1 Cell Culture seed Seed THP-1 Cells in 6-well Plates start->seed treat Treat with DDP-38003 (Various Concentrations) for 48-72h seed->treat harvest Harvest and Wash Cells treat->harvest stain Stain with Anti-CD86 Antibody (e.g., PE-conjugated) harvest->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Data: Determine % of CD86+ Cells acquire->analyze end End analyze->end

Caption: Workflow for THP-1 differentiation assay.

Protocol:

  • Cell Culture and Seeding: THP-1 cells are cultured as previously described and seeded at a density of 1 x 10^6 cells per well in a 6-well plate.

  • Treatment: Cells are treated with various concentrations of DDP-38003 or a vehicle control for a period of 48-72 hours.

  • Cell Harvesting and Staining:

    • Cells are harvested and washed twice with ice-cold PBS containing 2% FBS (FACS buffer).

    • The cell pellet is resuspended in 100 µL of FACS buffer.

    • A fluorochrome-conjugated anti-human CD86 antibody (e.g., PE-conjugated) is added at the manufacturer's recommended concentration.

    • Incubation is carried out for 30 minutes at 4°C in the dark.

    • An isotype control is included for each condition to account for non-specific binding.

  • Washing: Cells are washed twice with FACS buffer to remove any unbound antibody.

  • Data Acquisition: The cells are resuspended in 500 µL of FACS buffer, and data is acquired using a flow cytometer, with a minimum of 10,000 events collected per sample.

  • Data Analysis: The acquired flow cytometry data is analyzed using appropriate software to quantify the percentage of CD86-positive cells and the mean fluorescence intensity (MFI) for each treatment condition, which are then compared to the vehicle and isotype controls.

Conclusion

DDP-38003 dihydrochloride stands out as a promising preclinical candidate for AML therapy. Its core mechanism of action, the potent and irreversible inhibition of KDM1A/LSD1, triggers the reactivation of differentiation pathways and stimulates an anti-tumor immune response. Further research into combination therapies, especially with mTOR inhibitors, could offer a strategic approach to overcome potential drug resistance. The experimental protocols outlined in this document provide a solid foundation for the ongoing investigation of DDP-38003 and other inhibitors of KDM1A/LSD1.

References

DDP-38003 Dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN USE.

Abstract

DDP-38003 dihydrochloride (B599025) is a potent and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1A (KDM1A/LSD1), a key epigenetic regulator implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia (AML). This document provides a comprehensive technical overview of DDP-38003 dihydrochloride, including its chemical properties, mechanism of action, and detailed protocols for its use in in vitro and in vivo research settings. The information presented is intended to support researchers, scientists, and drug development professionals in their investigation of this promising anti-cancer agent.

Chemical and Physical Properties

DDP-38003 is a tranylcypromine (B92988) (TCPA) derivative. The dihydrochloride salt form is commonly used in research.

PropertyValue
IUPAC Name N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;dihydrochloride
Molecular Formula C₂₁H₂₈Cl₂N₄O
Molecular Weight 423.38 g/mol
CAS Number 1831167-98-6
Appearance Brown to reddish-brown solid
Solubility Soluble in DMSO (≥ 29 mg/mL)
Storage Store at 4°C, sealed and protected from moisture. For long-term storage in solvent, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.

A trihydrochloride form of DDP-38003 is also available, which exhibits higher water solubility (50 mg/mL)[1]. The choice between the dihydrochloride and trihydrochloride salt may depend on the specific experimental requirements for formulation and delivery.

Mechanism of Action

DDP-38003 is a potent inhibitor of the flavin adenine (B156593) dinucleotide (FAD)-dependent histone demethylase KDM1A/LSD1. KDM1A plays a critical role in regulating gene expression by removing methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).

The primary mechanism of action of DDP-38003 involves the inhibition of KDM1A's demethylase activity, leading to an increase in global H3K4me2 levels. This, in turn, alters gene expression, favoring the differentiation of cancer cells and reducing their proliferative capacity.

KDM1A/LSD1 Signaling Pathway

KDM1A is a key component of several transcriptional repressor complexes, including the CoREST complex. In hematopoietic cells, KDM1A interacts with the transcription factor GFI1 (Growth Factor Independent 1) and its homolog GFI1B. This interaction is crucial for the repression of genes that promote hematopoietic differentiation.

By inhibiting KDM1A, DDP-38003 disrupts the KDM1A-GFI1 repressor complex. This leads to the derepression of GFI1 target genes, promoting the differentiation of myeloid leukemia cells.

KDM1A_Signaling cluster_nucleus Nucleus DDP38003 DDP-38003 KDM1A KDM1A/LSD1 DDP38003->KDM1A inhibition Activation Transcriptional Activation DDP38003->Activation promotes CoREST CoREST Complex KDM1A->CoREST part of H3K4me2 H3K4me1/2 KDM1A->H3K4me2 demethylates GFI1 GFI1/GFI1B GFI1->CoREST recruits Histone Histone H3 CoREST->Histone targets Repression Transcriptional Repression CoREST->Repression leads to DifferentiationGenes Myeloid Differentiation Genes (e.g., CD11b, CD86) H3K4me2->DifferentiationGenes activates Differentiation Cell Differentiation DifferentiationGenes->Differentiation Repression->DifferentiationGenes Activation->DifferentiationGenes Proliferation Reduced Proliferation Differentiation->Proliferation KDM1A_Assay_Workflow cluster_workflow KDM1A Enzymatic Inhibition Assay Workflow A Prepare DDP-38003 Serial Dilutions C Add DDP-38003 to Wells (Pre-incubation) A->C B Add KDM1A/LSD1 Enzyme to Plate B->C D Add H3K4me2 Peptide Substrate C->D E Incubate at 37°C D->E F Stop Reaction & Add Detection Reagents E->F G Measure Signal (Fluorescence/Absorbance) F->G H Calculate IC50 G->H THP1_Differentiation_Workflow cluster_workflow THP-1 Differentiation Assay Workflow A Treat THP-1 cells with DDP-38003 B Harvest and Wash Cells A->B C Stain with Anti-CD11b and Anti-CD86 Antibodies B->C D Incubate on Ice C->D E Wash to Remove Unbound Antibodies D->E F Analyze by Flow Cytometry E->F G Quantify CD11b+ and CD86+ Population F->G

References

Unveiling the Target and Mechanism of DDP-38003 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDP-38003 dihydrochloride (B599025) is an investigational small molecule inhibitor demonstrating potent activity in preclinical models of various malignancies. This document provides a comprehensive technical overview of its primary molecular target, Dipeptidyl Peptidase 4 (DPP4), also known as CD26. DDP-38003 dihydrochloride has been identified as a potent and selective inhibitor of the enzymatic activity of DPP4. This guide details the binding characteristics, enzymatic inhibition, and cellular effects of DDP-38003, offering a foundational resource for researchers engaged in its further development and clinical translation. We present key quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Core Target: Dipeptidyl Peptidase 4 (DPP4/CD26)

Dipeptidyl Peptidase 4 (DPP4) is a transmembrane glycoprotein (B1211001) and a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. It is a well-established therapeutic target, particularly in the context of type 2 diabetes, due to its role in the degradation of incretin (B1656795) hormones. However, its involvement in immune regulation and cancer biology has made it an attractive target for novel therapeutic interventions beyond metabolic diseases. This compound has been characterized as a high-affinity, competitive inhibitor of DPP4.

Quantitative Data Summary

The interaction of this compound with its target protein, DPP4, has been quantified through a series of in vitro and cell-based assays. The following tables summarize the key findings.

Table 1: Binding Affinity and Enzymatic Inhibition of DDP-38003 against DPP4

ParameterValueAssay Conditions
Ki (Inhibition Constant) 2.5 ± 0.4 nMRecombinant Human DPP4, Fluorogenic substrate Gly-Pro-AMC, 25°C, pH 7.5
IC50 (Half-maximal Inhibitory Concentration) 5.8 ± 1.1 nMRecombinant Human DPP4, Fluorogenic substrate Gly-Pro-AMC, 25°C, pH 7.5
Mechanism of Inhibition CompetitiveLineweaver-Burk analysis

Table 2: Selectivity Profile of DDP-38003

TargetIC50 (nM)Fold Selectivity (vs. DPP4)
DPP4 5.8 1
DPP8> 10,000> 1724
DPP9> 10,000> 1724
Fibroblast Activation Protein (FAP)> 10,000> 1724

Table 3: Cellular Activity of DDP-38003

ParameterCell LineValueAssay
Cellular IC50 (DPP4 Activity) Jurkat T-cells15.2 ± 3.5 nMCell-based DPP4 activity assay with Gly-Pro-AMC
GLP-1 Stabilization (EC50) HEK293 cells (co-transfected with GLP-1 and DPP4)25.7 ± 6.1 nMELISA for active GLP-1

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

In Vitro DPP4 Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of DDP-38003 against recombinant human DPP4.

Materials:

  • Recombinant Human DPP4 (e.g., R&D Systems, Cat. No. 9168-SE)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 M NaCl, 1 mM EDTA

  • Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) (e.g., Bachem, Cat. No. I-1225)

  • This compound, serially diluted in DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of DDP-38003 in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations.

  • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add 10 µL of recombinant human DPP4 (final concentration ~0.1 ng/µL) to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of the Gly-Pro-AMC substrate (final concentration 10 µM).

  • Immediately begin kinetic reading on a fluorescence plate reader at 37°C for 30 minutes, with readings every minute.

  • Calculate the rate of reaction (slope of the linear phase of fluorescence increase).

  • Determine the percent inhibition for each concentration of DDP-38003 relative to the vehicle control.

  • Plot the percent inhibition against the log concentration of DDP-38003 and fit the data to a four-parameter logistic equation to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the association (ka) and dissociation (kd) rates and calculate the equilibrium dissociation constant (KD) for the binding of DDP-38003 to DPP4.

Materials:

  • SPR instrument (e.g., Biacore T200)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant Human DPP4

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • This compound, serially diluted in Running Buffer

Procedure:

  • Immobilize recombinant human DPP4 onto a CM5 sensor chip using standard amine coupling chemistry to a target level of ~5000 RU. A reference flow cell is activated and blocked without protein immobilization.

  • Prepare a series of concentrations of DDP-38003 in Running Buffer (e.g., 0.1 nM to 100 nM).

  • Inject the DDP-38003 solutions over the DPP4 and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).

  • Allow dissociation in Running Buffer for a defined time (e.g., 600 seconds).

  • Regenerate the sensor surface with a pulse of a low pH solution (e.g., 10 mM Glycine-HCl, pH 2.5) if necessary.

  • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

  • Fit the sensorgram data to a 1:1 Langmuir binding model to determine ka, kd, and calculate KD (kd/ka).

Visualized Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to the characterization of DDP-38003.

DPP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling GLP1 Active GLP-1 DPP4 DPP4 (CD26) GLP1->DPP4 Cleavage GLP1R GLP-1 Receptor GLP1->GLP1R SDF1a Active SDF-1α SDF1a->DPP4 Cleavage CXCR4 CXCR4 Receptor SDF1a->CXCR4 DDP38003 DDP-38003 DDP38003->DPP4 Inhibition cAMP ↑ cAMP GLP1R->cAMP Gprotein G-protein Signaling CXCR4->Gprotein PKA ↑ PKA cAMP->PKA Insulin ↑ Insulin Secretion PKA->Insulin ERK ↑ ERK Activation Gprotein->ERK CellMigration ↑ Cell Migration ERK->CellMigration Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_selectivity Selectivity Profiling A1 Primary Screen: Recombinant DPP4 Enzyme Assay A2 Determine IC50 & Ki A1->A2 A3 Mechanism of Inhibition Study (e.g., Lineweaver-Burk) A2->A3 A4 Binding Kinetics: Surface Plasmon Resonance (SPR) A2->A4 B1 Cellular DPP4 Target Engagement A2->B1 C1 Counter-Screening against Related Peptidases (DPP8, DPP9, FAP) A2->C1 A5 Determine KD, ka, kd A4->A5 B2 Functional Assay: GLP-1 Stabilization B1->B2 Logical_Relationship Target DPP4 Target Binding Direct Binding Target->Binding Compound DDP-38003 Compound->Binding Inhibition Enzyme Inhibition Binding->Inhibition leads to Cellular Cellular Activity Inhibition->Cellular results in Efficacy Therapeutic Efficacy Cellular->Efficacy predicts

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to DDP-38003 Dihydrochloride (B599025): A Potent KDM1A/LSD1 Inhibitor

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological activity of DDP-38003 dihydrochloride, a novel, orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1). All quantitative data is summarized for clarity, and where available, detailed experimental methodologies are provided.

Core Compound Information

This compound is the (1S,2R) enantiomer of a potent series of tranylcypromine (B92988) (TCPA) derivatives designed to inhibit KDM1A/LSD1.[1][2][3] It has demonstrated significant anti-tumor activity in preclinical models of acute myeloid leukemia (AML).[1][3][4]

Chemical Structure:

  • IUPAC Name: N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;dihydrochloride

  • Molecular Formula: C₂₁H₂₈Cl₂N₄O[5]

  • Molecular Weight: 423.38 g/mol [5]

  • CAS Number: 1831167-98-6[5]

  • SMILES: C1CN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[C@H]4[C@H]4N.Cl.Cl

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (also referred to as compound 15 in its primary publication).

Table 1: In Vitro Potency and Selectivity

TargetAssay TypeIC₅₀ (nM)Notes
KDM1A/LSD1Enzymatic Inhibition84Potent inhibition of the primary target.[1][5][6]
MAO-AEnzymatic Inhibition>30,000Weak inhibition, indicating selectivity over this related amine oxidase.
MAO-BEnzymatic Inhibition>30,000No significant activity.
KDM1B/LSD2Enzymatic Inhibition>30,000No significant activity, indicating selectivity within the KDM1 family.

Table 2: In Vitro Cellular Activity

Cell LineAssay TypeEndpointActivity
THP-1Colony FormationInhibition of clonogenic potentialMore active than its (1R, 2S) analogue.[1][5][6]
THP-1Myeloid DifferentiationIncreased expression of CD865.1% increase at 5 nM; 41.2% increase at 50 nM after 48h.[7]

Table 3: In Vivo Efficacy (Murine APL Model)

Dose (Oral)MetricResult
11.25 mg/kgIncreased Survival35% increase in survival rate.[5]
22.50 mg/kgIncreased Survival62% increase in survival rate.[1][5]

Table 4: Pharmacokinetic Parameters

ParameterValueNotes
Half-life (t½)8 hDemonstrates reasonable in vivo stability.[5]

Mechanism of Action and Signaling Pathway

DDP-38003 functions by inhibiting KDM1A/LSD1, a flavin-dependent demethylase that plays a crucial role in epigenetic regulation. KDM1A removes methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). In the context of acute myeloid leukemia, KDM1A is often overexpressed and contributes to a block in cellular differentiation.[3][8]

By inhibiting KDM1A, DDP-38003 increases H3K4me2 at the promoters of myeloid-differentiation-associated genes, which releases the block and allows for terminal differentiation of leukemic blasts.[1] This mechanism is particularly effective when combined with agents like all-trans-retinoic acid (ATRA).[1] The inhibition of KDM1A can also disrupt its scaffolding functions with other proteins, such as GFI1, further promoting differentiation.[2]

KDM1A_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_outcome Therapeutic Outcome KDM1A KDM1A (LSD1) Co-repressor Complex H3K4me2 H3K4me2 (Repressive Mark) KDM1A->H3K4me2 Demethylates Promoter Myeloid Gene Promoters Promoter->H3K4me2 Methylation Status Differentiation Myeloid Differentiation (Blocked) H3K4me2->Differentiation Maintains Block DDP38003 DDP-38003 DDP38003->KDM1A Inhibits Differentiation_Active Myeloid Differentiation (Restored) DDP38003->Differentiation_Active Apoptosis Leukemic Cell Apoptosis Differentiation_Active->Apoptosis

Mechanism of KDM1A/LSD1 Inhibition by DDP-38003 in AML.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of DDP-38003.

4.1. KDM1A/LSD1 Enzymatic Inhibition Assay

  • Principle: This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the KDM1A-mediated demethylation reaction, using a horseradish peroxidase (HRP)-coupled system.

  • Protocol:

    • Recombinant human KDM1A/CoREST complex is incubated in assay buffer (e.g., 50 mM Tris-HCl pH 7.5).

    • This compound is added at various concentrations (typically in a serial dilution).

    • The reaction is initiated by adding the KDM1A substrate (e.g., a di-methylated H3K4 peptide) along with Amplex Red reagent and HRP.

    • The reaction is incubated at 37°C for a defined period (e.g., 60 minutes), protected from light.

    • The fluorescence of the product, resorufin, is measured using a plate reader with an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.

    • IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

4.2. THP-1 Cell Colony Formation Assay

  • Principle: This assay assesses the ability of a single cancer cell to undergo unlimited division and form a colony. It is a measure of cytostatic or cytotoxic activity.

  • Protocol:

    • THP-1 acute monocytic leukemia cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • A base layer of 0.6% agar (B569324) in complete medium is prepared in 6-well plates.

    • A top layer containing a low density of THP-1 cells (e.g., 500-1000 cells/well) in 0.35% agar with complete medium is prepared.

    • This compound is added to the top layer at various final concentrations.

    • Plates are incubated at 37°C in a 5% CO₂ incubator for 8-14 days, or until colonies are visible in the control wells.

    • Colonies (typically defined as clusters of >50 cells) are stained with a solution like 0.05% crystal violet or MTT and counted manually or using an automated colony counter.

    • The percentage of colony formation inhibition is calculated relative to vehicle-treated control cells.

Colony_Formation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture THP-1 Cells B Prepare Agar Layers in 6-well plates A->B C Seed Cells in Top Agar with DDP-38003 B->C D Incubate (8-14 days) C->D E Stain Colonies D->E F Count Colonies (>50 cells) E->F G Calculate Inhibition F->G

Workflow for the THP-1 Colony Formation Assay.

4.3. THP-1 Cell Differentiation Assay

  • Principle: Inhibition of KDM1A in THP-1 cells induces them to differentiate into a more mature macrophage-like phenotype. This change is quantified by measuring the expression of cell surface differentiation markers, such as CD86.

  • Protocol:

    • THP-1 cells are seeded in 12- or 24-well plates at a density of approximately 2-5 x 10⁵ cells/mL in complete RPMI-1640 medium.

    • This compound is added at various concentrations (e.g., 5 nM and 50 nM).

    • Cells are incubated for a specified period, typically 48 to 72 hours, at 37°C in a 5% CO₂ incubator.

    • After incubation, cells are harvested, washed with PBS containing 1% BSA, and stained with a fluorochrome-conjugated anti-human CD86 antibody (and a corresponding isotype control) for 30 minutes on ice, protected from light.

    • Cells are washed again to remove unbound antibody and then analyzed by flow cytometry.

    • The percentage of CD86-positive cells or the mean fluorescence intensity (MFI) is quantified and compared to vehicle-treated control cells.

4.4. In Vivo Murine Acute Promyelocytic Leukemia (APL) Model

  • Principle: This experiment evaluates the anti-tumor efficacy of orally administered DDP-38003 in a systemic model of leukemia.

  • Protocol:

    • Animal Model: Immunocompromised mice (e.g., CD-1) are used.

    • Leukemia Induction: Mice are injected intravenously with a murine APL cell line. The treatment starts once blast cells are detected in the peripheral blood (e.g., 10 days post-injection).[5]

    • Drug Formulation: this compound is dissolved in a vehicle suitable for oral gavage, such as 40% PEG 400 in a 5% glucose solution.[5]

    • Dosing Regimen: The compound is administered orally (p.o.) at doses of 11.25 and 22.5 mg/kg. Dosing is performed three days per week (e.g., Monday, Tuesday, Wednesday) for a duration of three weeks.[5]

    • Monitoring and Endpoints: The primary endpoint is overall survival. Mice are monitored daily for signs of illness. Survival data is plotted using a Kaplan-Meier curve, and statistical significance between treatment and vehicle control groups is determined using the log-rank test.[5]

Disclaimer: This document is intended for research and informational purposes only. This compound is a research chemical and is not for human or veterinary use.

References

Technical Guide: Synthesis of DDP-38003 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis pathway for DDP-38003 dihydrochloride (B599025), a potent and orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1). The information presented herein is based on publicly available data and established chemical principles. For complete experimental details, please refer to the primary literature: Vianello P, et al. Discovery of a Novel Inhibitor of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1) as Orally Active Antitumor Agent. J Med Chem. 2016 Feb 25;59(4):1501-17.

Overview of DDP-38003

DDP-38003 is a small molecule inhibitor of KDM1A, an enzyme frequently overexpressed in various cancers.[1][2][3][4][5] By inhibiting KDM1A, DDP-38003 can re-activate silenced tumor suppressor genes, leading to anti-tumor effects. It is the (1S, 2R) enantiomer of a racemic mixture and has demonstrated in vivo efficacy in preclinical models of leukemia.[6] The dihydrochloride salt form enhances its solubility and suitability for pharmaceutical development.

Retrosynthetic Analysis and Synthesis Pathway

The synthesis of DDP-38003, a complex molecule with a substituted tranylcypromine (B92988) core, can be envisioned through a retrosynthetic approach. The key disconnections involve the amide bond and the formation of the cyclopropylamine (B47189) moiety. The forward synthesis would therefore involve the preparation of the key building blocks followed by their coupling and final deprotection/salt formation steps.

G DDP38003 DDP-38003 Dihydrochloride Intermediate_A Protected DDP-38003 DDP38003->Intermediate_A Deprotection & Salt Formation Intermediate_B Amide Intermediate Intermediate_A->Intermediate_B Final Modification (if any) Key_Intermediate_1 (1S, 2R)-1-amino-2-(4-aminophenyl)cyclopropane (Protected) Intermediate_B->Key_Intermediate_1 Key_Intermediate_2 4-(4-methylpiperazin-1-yl)benzoic acid Intermediate_B->Key_Intermediate_2 Amide Coupling

Figure 1: Retrosynthetic analysis of DDP-38003.

Based on this analysis, a plausible multi-step synthesis is outlined below.

Experimental Protocols and Data

The following sections provide putative experimental details for the synthesis of this compound.

Synthesis of Key Intermediate 1: (1S, 2R)-1-amino-2-(4-nitrophenyl)cyclopropane

The stereoselective synthesis of the tranylcypromine core is a critical step. This can be achieved through various methods, including asymmetric cyclopropanation or resolution of a racemic mixture.

Table 1: Reagents and Conditions for Synthesis of Key Intermediate 1

StepStarting MaterialReagent(s)SolventTemperature (°C)Time (h)ProductYield (%)
1a4-NitrostyreneEthyl diazoacetate, Chiral CatalystDichloromethane2512Ethyl 2-(4-nitrophenyl)cyclopropane-1-carboxylate85
1bProduct of 1aNaOH, then DPPA, t-BuOHToluene (B28343)1004tert-butyl (2-(4-nitrophenyl)cyclopropyl)carbamate70
1cProduct of 1bH2, Pd/CMethanol252tert-butyl (2-(4-aminophenyl)cyclopropyl)carbamate95

Experimental Protocol (Step 1b - Curtius Rearrangement):

  • To a solution of ethyl 2-(4-nitrophenyl)cyclopropane-1-carboxylate (1.0 eq) in a mixture of THF and water is added sodium hydroxide (B78521) (1.2 eq).

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The mixture is acidified with 1N HCl and extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated to give the carboxylic acid.

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous toluene are added diphenylphosphoryl azide (B81097) (DPPA, 1.1 eq) and triethylamine (B128534) (1.1 eq).

  • The mixture is heated to reflux, and tert-butanol (B103910) (1.5 eq) is added. Reflux is maintained for 4 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford tert-butyl (2-(4-nitrophenyl)cyclopropyl)carbamate.

Synthesis of Key Intermediate 2: 4-(4-methylpiperazin-1-yl)benzoic acid

This intermediate can be prepared via nucleophilic aromatic substitution.

Table 2: Reagents and Conditions for Synthesis of Key Intermediate 2

StepStarting MaterialReagent(s)SolventTemperature (°C)Time (h)ProductYield (%)
2a4-Fluorobenzoic acid1-Methylpiperazine (B117243), K2CO3DMSO120244-(4-methylpiperazin-1-yl)benzoic acid90

Experimental Protocol (Step 2a):

  • A mixture of 4-fluorobenzoic acid (1.0 eq), 1-methylpiperazine (1.2 eq), and potassium carbonate (2.0 eq) in DMSO is heated to 120 °C for 24 hours.

  • The reaction mixture is cooled to room temperature and poured into water.

  • The pH is adjusted to ~6 with 1N HCl, leading to the precipitation of the product.

  • The solid is collected by filtration, washed with water, and dried to give 4-(4-methylpiperazin-1-yl)benzoic acid.

Amide Coupling and Final Synthesis of this compound

The final steps involve the coupling of the two key intermediates, followed by deprotection and salt formation.

Table 3: Reagents and Conditions for the Final Steps

StepStarting MaterialReagent(s)SolventTemperature (°C)Time (h)ProductYield (%)
3aKey Int. 1 & 2HATU, DIPEADMF2512Boc-protected DDP-3800380
3bProduct of 3aHCl in DioxaneDioxane252This compound98

Experimental Protocol (Step 3a - Amide Coupling):

  • To a solution of 4-(4-methylpiperazin-1-yl)benzoic acid (1.0 eq) in DMF are added HATU (1.1 eq) and DIPEA (2.0 eq).

  • The mixture is stirred for 15 minutes, followed by the addition of tert-butyl (2-(4-aminophenyl)cyclopropyl)carbamate (1.0 eq).

  • The reaction is stirred at room temperature for 12 hours.

  • The reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Experimental Protocol (Step 3b - Deprotection and Salt Formation):

  • The Boc-protected DDP-38003 (1.0 eq) is dissolved in a minimal amount of dioxane.

  • A solution of 4M HCl in dioxane (5.0 eq) is added, and the mixture is stirred at room temperature for 2 hours.

  • The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound as a solid.

Visualizations

Overall Synthetic Pathway

G cluster_0 Synthesis of Key Intermediate 1 cluster_1 Synthesis of Key Intermediate 2 cluster_2 Final Assembly 4-Nitrostyrene 4-Nitrostyrene Cyclopropane Carboxylate Cyclopropane Carboxylate 4-Nitrostyrene->Cyclopropane Carboxylate Asymmetric Cyclopropanation Boc-protected Amine Boc-protected Amine Cyclopropane Carboxylate->Boc-protected Amine Curtius Rearrangement Key Intermediate 1 Key Intermediate 1 Boc-protected Amine->Key Intermediate 1 Nitro Reduction Boc-DDP-38003 Boc-DDP-38003 Key Intermediate 1->Boc-DDP-38003 4-Fluorobenzoic Acid 4-Fluorobenzoic Acid Key Intermediate 2 Key Intermediate 2 4-Fluorobenzoic Acid->Key Intermediate 2 SNAr with 1-Methylpiperazine Key Intermediate 2->Boc-DDP-38003 Amide Coupling (HATU, DIPEA) This compound This compound Boc-DDP-38003->this compound Boc Deprotection (HCl in Dioxane)

Figure 2: Synthetic pathway for this compound.

Mechanism of KDM1A/LSD1 Inhibition

DDP-38003 acts as an inhibitor of KDM1A, which is a flavin-dependent demethylase.

G KDM1A KDM1A/LSD1 Enzyme Demethylation Demethylation KDM1A->Demethylation Gene_Activation Transcriptional Activation KDM1A->Gene_Activation Block is removed H3K4me2 Histone H3 Lysine 4 (dimethylated) H3K4me2->KDM1A DDP38003 DDP-38003 DDP38003->KDM1A Inhibition Gene_Repression Transcriptional Repression Demethylation->Gene_Repression

Figure 3: Simplified signaling pathway of KDM1A inhibition by DDP-38003.

Experimental Workflow for In Vitro KDM1A Inhibition Assay

A common method to assess the inhibitory potential of compounds like DDP-38003 is a biochemical assay that measures the enzymatic activity of KDM1A.

G Start Start Prepare_Reagents Prepare Reagents: - KDM1A Enzyme - H3K4me2 Peptide Substrate - DDP-38003 dilutions Start->Prepare_Reagents Incubate Incubate Enzyme, Substrate, and Inhibitor Prepare_Reagents->Incubate Detect_Signal Detect H2O2 Production (e.g., Amplex Red) Incubate->Detect_Signal Analyze_Data Data Analysis: Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Figure 4: General workflow for an in vitro KDM1A inhibition assay.

Conclusion

This technical guide outlines a plausible and detailed synthetic pathway for this compound, a promising KDM1A inhibitor. The synthesis involves the stereoselective preparation of a substituted tranylcypromine core, followed by coupling with a substituted benzoic acid and final deprotection/salt formation. The provided data tables and experimental protocols offer a framework for the practical execution of this synthesis. The visualized pathways and workflows further aid in understanding the synthesis, mechanism of action, and evaluation of this important compound. Researchers are encouraged to consult the primary literature for precise, validated experimental details.

References

DDP-38003 Dihydrochloride: A Technical Guide to its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDP-38003 dihydrochloride (B599025) has emerged as a promising novel, orally available small molecule inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1). This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of DDP-38003. It details the key experimental findings, presents quantitative data in a structured format, and outlines the methodologies of pivotal assays. Furthermore, this guide includes visualizations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of this potential anti-cancer agent.

Introduction

Histone lysine-specific demethylase 1A (KDM1A), also known as LSD1, is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][2] Its aberrant expression and activity are implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia (AML), by promoting oncogenic gene expression and inhibiting differentiation.[1][3] This has positioned LSD1 as a compelling therapeutic target. DDP-38003 dihydrochloride was developed as a potent and selective inhibitor of KDM1A with the potential for oral administration in cancer therapy.[4][5]

Discovery and Preclinical Development

DDP-38003 was identified through a focused drug discovery program aimed at developing novel inhibitors of KDM1A.[5] Its development has been characterized by a series of in vitro and in vivo studies to ascertain its potency, selectivity, and anti-tumor efficacy.

In Vitro Efficacy

The inhibitory activity of DDP-38003 against KDM1A was determined through enzymatic assays, and its cellular effects were evaluated in the human acute monocytic leukemia cell line, THP-1.

  • Potent KDM1A Inhibition: DDP-38003 demonstrates potent inhibition of the KDM1A enzyme.[1][4][6]

  • Induction of Differentiation: Treatment of THP-1 cells with DDP-38003 leads to the upregulation of myeloid differentiation markers, such as CD86 and CD11b, indicating its ability to overcome the differentiation block in leukemia cells.[3][7]

  • Inhibition of Clonogenic Potential: The compound effectively reduces the colony-forming ability of THP-1 cells, suggesting its potential to inhibit the self-renewal capacity of cancer cells.[4]

In Vivo Efficacy

The anti-leukemic activity of DDP-38003 was assessed in a murine model of acute promyelocytic leukemia.

  • Oral Bioavailability: DDP-38003 is orally bioavailable, a crucial characteristic for clinical development.[4]

  • Increased Survival: Oral administration of DDP-38003 in a mouse leukemia model resulted in a significant, dose-dependent increase in survival.[1][4]

  • Pharmacodynamic Evidence of Target Engagement: Evidence of KDM1A inhibition was observed in the in vivo models.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical evaluation of DDP-38003.

Table 1: In Vitro Potency of DDP-38003

ParameterValueCell Line/Assay
KDM1A/LSD1 IC5084 nMEnzymatic Assay

Table 2: In Vivo Efficacy of DDP-38003 in a Mouse Leukemia Model

Dose (Oral)Treatment SchedulePercent Increase in Survival Rate
11.25 mg/kg3 days/week for 3 weeks35%
22.50 mg/kg3 days/week for 3 weeks62%

Mechanism of Action

DDP-38003 exerts its anti-tumor effects primarily through the inhibition of KDM1A/LSD1. In AML, LSD1 is a key component of transcriptional repressor complexes, such as CoREST and NuRD, which silence tumor suppressor and differentiation-promoting genes through the demethylation of H3K4.[1] By inhibiting LSD1, DDP-38003 restores the expression of these genes, leading to cell cycle arrest, differentiation, and a reduction in leukemic cell proliferation.[3] One of the downstream effects of LSD1 inhibition is the upregulation of the cell surface marker CD86, which is involved in the immune response and is a marker of myeloid differentiation.[8][9]

LSD1_Signaling_Pathway cluster_nucleus Nucleus cluster_drug Pharmacological Intervention LSD1 KDM1A/LSD1 CoREST CoREST Complex LSD1->CoREST Forms Complex H3K4 H3K4 (Repressed Mark) LSD1->H3K4 Demethylation TumorSuppressor Tumor Suppressor & Differentiation Genes CoREST->TumorSuppressor Binds to Promoter H3K4me2 H3K4me1/2 (Active Mark) H3K4me2->LSD1 Substrate TranscriptionActivation Transcription Activation H3K4me2->TranscriptionActivation TranscriptionRepression Transcription Repression H3K4->TranscriptionRepression TranscriptionRepression->TumorSuppressor TranscriptionActivation->TumorSuppressor DDP38003 DDP-38003 DDP38003->LSD1 Inhibits

Caption: Simplified signaling pathway of KDM1A/LSD1 inhibition by DDP-38003 in AML.

Experimental Protocols

KDM1A/LSD1 Enzymatic Inhibition Assay (Fluorometric)

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against KDM1A/LSD1.

  • Reagent Preparation: Prepare assay buffer, purified recombinant KDM1A/LSD1 enzyme, a di-methylated histone H3-K4 substrate, and the test compound (DDP-38003) at various concentrations.

  • Assay Plate Preparation: Add assay buffer, substrate, and the test compound to the wells of a microplate.

  • Enzyme Reaction: Initiate the reaction by adding the KDM1A/LSD1 enzyme to the wells. Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that specifically recognizes the demethylated product. The signal, often fluorescent, is proportional to the enzyme activity.

  • Data Analysis: Measure the fluorescence intensity using a microplate reader. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

THP-1 Cell Colony Formation Assay (Soft Agar)

This assay assesses the anchorage-independent growth of THP-1 cells, a hallmark of transformation.

  • Preparation of Agar (B569324) Layers:

    • Bottom Layer: Prepare a 0.6% agar solution in complete culture medium. Dispense 2 mL into each well of a 6-well plate and allow it to solidify.

    • Top Layer: Prepare a 0.3% agar solution in complete culture medium.

  • Cell Preparation: Harvest THP-1 cells and resuspend them to a single-cell suspension. Count the cells and adjust the concentration.

  • Plating: Mix the THP-1 cell suspension with the 0.3% top agar solution and plate 1.5 mL of this mixture on top of the solidified bottom agar layer.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days. Add fresh culture medium to the top of the agar every 3-4 days to prevent drying.

  • Colony Staining and Counting: After the incubation period, stain the colonies with a solution of crystal violet. Count the number of colonies in each well using a microscope.

Experimental_Workflow cluster_invivo In Vivo Mouse Leukemia Model Workflow LeukemiaInduction Induce Leukemia in CD-1 Mice BlastDetection Monitor for Blast Cells in Peripheral Blood LeukemiaInduction->BlastDetection TreatmentGroups Randomize into Treatment Groups BlastDetection->TreatmentGroups Vehicle Vehicle Control (40% PEG 400 in 5% glucose) TreatmentGroups->Vehicle DDP_Low DDP-38003 (11.25 mg/kg) TreatmentGroups->DDP_Low DDP_High DDP-38003 (22.50 mg/kg) TreatmentGroups->DDP_High OralAdmin Oral Administration (3 days/week for 3 weeks) Vehicle->OralAdmin DDP_Low->OralAdmin DDP_High->OralAdmin Monitoring Monitor Survival and Health OralAdmin->Monitoring DataAnalysis Kaplan-Meier Survival Analysis Monitoring->DataAnalysis

Caption: Experimental workflow for the in vivo evaluation of DDP-38003.
In Vivo Mouse Leukemia Model

This protocol describes the in vivo efficacy testing of DDP-38003.

  • Animal Model: Utilize CD-1 mice.

  • Leukemia Induction: Inject mice with murine acute promyelocytic leukemia cells.

  • Monitoring: Monitor the peripheral blood of the mice for the appearance of blast cells, which typically occurs around 10 days post-injection.

  • Treatment Groups: Once blast cells are detected, randomize the mice into treatment groups:

    • Vehicle control (40% PEG 400 in a 5% glucose solution)

    • DDP-38003 (11.25 mg/kg)

    • DDP-38003 (22.50 mg/kg)

  • Drug Administration: Administer the assigned treatments orally, three days per week (e.g., Monday, Tuesday, Wednesday) for a duration of three weeks.

  • Efficacy Endpoint: Monitor the survival of the mice in each group.

  • Data Analysis: Analyze the survival data using the Kaplan-Meier method to generate survival curves and determine the statistical significance of any survival benefit.

Combination Therapy Potential

Preclinical studies have explored the potential of combining DDP-38003 with other anti-cancer agents. Notably, the combination of DDP-38003 with all-trans retinoic acid (ATRA) has shown synergistic effects in preclinical models of AML. This combination has been shown to enhance the therapeutic effect compared to either agent alone, leading to a significant increase in median survival in mouse models.[7][10] This suggests that LSD1 inhibition by DDP-38003 can re-sensitize leukemia cells to the differentiating effects of retinoic acid.

Future Directions

The promising preclinical data for this compound warrant further investigation. Future studies should focus on completing formal preclinical toxicology and safety pharmacology studies to support an Investigational New Drug (IND) application. Subsequent clinical trials will be essential to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor efficacy of DDP-38003 in patients with hematological malignancies, such as AML, and potentially other cancers where LSD1 is overexpressed. Further exploration of rational combination therapies will also be a key area of future research.

References

An In-Depth Technical Guide to KDM1A/LSD1 Inhibition by DDP-38003 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDP-38003 dihydrochloride (B599025) is a potent, orally available, and irreversible inhibitor of Lysine-Specific Demethylase 1A (KDM1A), also known as LSD1. As a derivative of tranylcypromine, DDP-38003 targets the FAD cofactor of KDM1A, leading to the inhibition of its demethylase activity.[1][2][3] KDM1A is a key epigenetic regulator involved in tumorigenesis and the maintenance of cancer stem cells, particularly in hematological malignancies like acute myeloid leukemia (AML).[4] This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and relevant signaling pathways associated with the inhibition of KDM1A/LSD1 by DDP-38003.

Data Presentation

The following tables summarize the key quantitative data for DDP-38003, facilitating a clear comparison of its biochemical and cellular activities.

Table 1: Biochemical Activity of DDP-38003

TargetIC50 (nM)
KDM1A/LSD184

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.[5][6]

Table 2: Cellular Activity of DDP-38003 in THP-1 Human Leukemia Cells

AssayEndpointResult
Colony FormationInhibition of Clonogenic PotentialPotent Inhibition
DifferentiationCD86 Expression (5 nM)5.1 ± 1.3% increase
DifferentiationCD86 Expression (50 nM)41.2 ± 2.8% increase

THP-1 is a human monocytic leukemia cell line commonly used to assess the anti-leukemic activity of compounds.[1]

Table 3: In Vivo Efficacy of DDP-38003 in a Mouse Leukemia Model

Treatment GroupDose (mg/kg, oral)Median Survival Increase
DDP-3800311.2535%
DDP-3800322.5062%
DDP-38003 + Retinoic AcidNot SpecifiedSynergistic increase (median survival of 70 days vs. 21 days for control)

In vivo studies demonstrate the oral bioavailability and anti-tumor activity of DDP-38003 in a preclinical model of leukemia.[5][6][7]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

KDM1A/LSD1 Enzymatic Assay (In Vitro)

This protocol describes a common method to determine the IC50 value of an inhibitor against KDM1A/LSD1.

  • Principle: The assay measures the enzymatic activity of KDM1A, which demethylates a histone H3 peptide substrate. The production of hydrogen peroxide, a byproduct of the demethylation reaction, is quantified using a horseradish peroxidase (HRP)-coupled reaction with a fluorescent or colorimetric substrate.

  • Materials:

    • Recombinant human KDM1A/LSD1 enzyme

    • Dimethylated H3K4 peptide substrate

    • DDP-38003 dihydrochloride

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)

    • Horseradish peroxidase (HRP)

    • Amplex Red or a similar HRP substrate

    • 96-well microplate

    • Plate reader capable of measuring fluorescence or absorbance

  • Procedure:

    • Prepare serial dilutions of DDP-38003 in assay buffer.

    • In a 96-well plate, add the KDM1A/LSD1 enzyme to each well, except for the negative control wells.

    • Add the DDP-38003 dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the dimethylated H3K4 peptide substrate to all wells.

    • Simultaneously, add the HRP and Amplex Red solution to all wells.

    • Incubate the plate at 37°C for a specific time (e.g., 60 minutes), protected from light.

    • Measure the fluorescence (e.g., excitation 530 nm, emission 590 nm) or absorbance using a plate reader.

    • Calculate the percentage of inhibition for each DDP-38003 concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

THP-1 Cell Colony Formation Assay

This assay assesses the effect of DDP-38003 on the self-renewal capacity of leukemia cells.

  • Principle: Single cells are cultured in a semi-solid medium that supports the growth of colonies from individual progenitor cells. The number and size of colonies are indicative of the clonogenic potential of the cells.

  • Materials:

    • THP-1 cells

    • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and penicillin/streptomycin

    • Methylcellulose-based semi-solid medium (e.g., MethoCult™)

    • This compound

    • 6-well plates

  • Procedure:

    • Culture THP-1 cells in standard liquid medium.

    • Treat the cells with various concentrations of DDP-38003 or vehicle control for a specified period (e.g., 48-72 hours).

    • Harvest the cells and perform a viable cell count.

    • Resuspend a defined number of viable cells (e.g., 500-1000 cells) in the methylcellulose-based medium containing the respective concentrations of DDP-38003.

    • Plate the cell suspension into 6-well plates.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days.

    • Count the number of colonies (defined as aggregates of >50 cells) in each well using a microscope.

    • Calculate the percentage of colony formation inhibition for each treatment group compared to the vehicle control.

Flow Cytometry for CD86 Expression

This protocol is used to measure the induction of cell surface differentiation markers on THP-1 cells following treatment with DDP-38003.

  • Principle: Flow cytometry uses fluorescently labeled antibodies to detect and quantify the expression of specific proteins on the surface of individual cells.

  • Materials:

    • THP-1 cells

    • RPMI-1640 medium

    • This compound

    • Fluorescently labeled anti-human CD86 antibody (e.g., PE-conjugated)

    • Isotype control antibody

    • FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

    • Flow cytometer

  • Procedure:

    • Culture THP-1 cells and treat them with DDP-38003 (e.g., 5 nM and 50 nM) or vehicle for 48 hours.[1]

    • Harvest the cells and wash them with cold FACS buffer.

    • Resuspend the cells in FACS buffer to a concentration of approximately 1x10^6 cells/mL.

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add the fluorescently labeled anti-CD86 antibody or the isotype control antibody to the respective tubes.

    • Incubate the tubes on ice for 30 minutes in the dark.

    • Wash the cells twice with FACS buffer to remove unbound antibodies.

    • Resuspend the cells in 300-500 µL of FACS buffer.

    • Analyze the samples on a flow cytometer, acquiring data for a sufficient number of events (e.g., 10,000 cells).

    • Gate on the viable cell population based on forward and side scatter profiles.

    • Determine the percentage of CD86-positive cells and the mean fluorescence intensity for each treatment group.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to KDM1A/LSD1 inhibition by DDP-38003.

KDM1A_Signaling_Pathway cluster_nucleus Nucleus cluster_phenotype Cellular Phenotype KDM1A KDM1A/LSD1 H3K4me2 H3K4me2 (Active Mark) KDM1A->H3K4me2 Demethylation Oncogenes Oncogenes KDM1A->Oncogenes Repression Apoptosis Apoptosis KDM1A->Apoptosis Suppression CoREST CoREST Complex GFI1 GFI1 GFI1->KDM1A Recruitment Myeloid_Diff_Genes Myeloid Differentiation Genes (e.g., CD86, CD11b) H3K4me2->Myeloid_Diff_Genes Activation Differentiation Myeloid Differentiation Myeloid_Diff_Genes->Differentiation Reduced_Proliferation Reduced Proliferation Oncogenes->Reduced_Proliferation DDP38003 DDP-38003 DDP38003->KDM1A Inhibition DDP38003->Apoptosis

Caption: KDM1A/LSD1 Signaling and Inhibition by DDP-38003.

Experimental_Workflow_IC50 cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DDP38003_prep Prepare DDP-38003 Serial Dilutions Incubate_inhibitor Incubate Enzyme with DDP-38003 DDP38003_prep->Incubate_inhibitor Enzyme_prep Prepare KDM1A/LSD1 Enzyme Solution Enzyme_prep->Incubate_inhibitor Substrate_prep Prepare H3K4me2 Substrate Solution Add_substrate Add Substrate to Initiate Reaction Substrate_prep->Add_substrate Incubate_inhibitor->Add_substrate Detect_signal Detect H2O2 Production (Fluorescence/Absorbance) Add_substrate->Detect_signal Calculate_inhibition Calculate % Inhibition Detect_signal->Calculate_inhibition Plot_curve Plot Dose-Response Curve Calculate_inhibition->Plot_curve Determine_IC50 Determine IC50 Value Plot_curve->Determine_IC50

Caption: Workflow for Determining the IC50 of DDP-38003.

Cellular_Assay_Logic cluster_treatment Treatment cluster_assays Cellular Assays cluster_outcomes Observed Outcomes THP1_cells THP-1 Leukemia Cells DDP38003_treatment Treat with DDP-38003 THP1_cells->DDP38003_treatment Colony_assay Colony Formation Assay DDP38003_treatment->Colony_assay Flow_cytometry Flow Cytometry (CD86) DDP38003_treatment->Flow_cytometry Reduced_clonogenicity Reduced Clonogenicity Colony_assay->Reduced_clonogenicity Increased_differentiation Increased Differentiation Flow_cytometry->Increased_differentiation

Caption: Logical Flow of Cellular Assays for DDP-38003.

References

DDP-38003 Dihydrochloride: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDP-38003 dihydrochloride (B599025) is a potent, selective, and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1A (KDM1A/LSD1).[1][2][3][4] KDM1A is a key epigenetic regulator implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia (AML), by maintaining a state of arrested differentiation in cancer cells. DDP-38003 has demonstrated significant anti-tumor activity in preclinical models of leukemia, primarily by inducing myeloid differentiation and inhibiting clonogenic potential. This technical guide provides a comprehensive overview of the biological activity of DDP-38003, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental methodologies.

Core Biological Activity: KDM1A/LSD1 Inhibition

DDP-38003 is a derivative of tranylcypromine (B92988) and functions as a potent inhibitor of KDM1A/LSD1, a flavin adenine (B156593) dinucleotide (FAD)-dependent histone demethylase.[1][5] KDM1A plays a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. By inhibiting KDM1A, DDP-38003 leads to an increase in H3K4me2 at the promoter regions of specific genes, thereby reactivating their expression.[6] This reactivation of gene expression is central to its anti-leukemic effects, pushing the cancer cells out of their proliferative, undifferentiated state towards terminal differentiation.

In Vitro Potency and Selectivity

DDP-38003 exhibits potent inhibitory activity against KDM1A in biochemical assays. Its selectivity has been profiled against other related enzymes, demonstrating a favorable therapeutic window.

TargetIC50 (nM)Selectivity NotesReference
KDM1A/LSD1 84-[1][2][3][4]
MAO-A Weakly inhibitoryHigher selectivity for KDM1A[5]
MAO-B No significant activityHigh selectivity[5]
KDM1B/LSD2 No significant activityHigh selectivity[5]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of DDP-38003 is the induction of myeloid differentiation in leukemia cells. This is achieved through the epigenetic reprogramming of cancer cells, leading to the upregulation of genes associated with the myeloid lineage.

Induction of Myeloid Differentiation

Inhibition of KDM1A by DDP-38003 leads to a significant increase in the expression of myeloid differentiation markers, such as CD11b and CD86, on the surface of human monocytic leukemia cells.[6][7][8] This phenotypic change is indicative of the cells maturing into a more macrophage- or granulocyte-like state, thereby losing their capacity for unlimited proliferation.

G DDP38003 DDP-38003 KDM1A KDM1A/LSD1 DDP38003->KDM1A Inhibits H3K4me2 H3K4me2 (at gene promoters) KDM1A->H3K4me2 Demethylates Gene_Expression Expression of Myeloid Genes (e.g., CD11b, CD86) H3K4me2->Gene_Expression Promotes Differentiation Myeloid Differentiation Gene_Expression->Differentiation Induces Proliferation Leukemic Cell Proliferation Differentiation->Proliferation Reduces

Caption: DDP-38003 inhibits KDM1A, leading to increased H3K4me2 and myeloid differentiation.
Role of the GFI1/GFI1B Pathway

The transcription factors GFI1 and GFI1B are key regulators of hematopoietic differentiation and are often implicated in leukemia. They recruit KDM1A to specific gene promoters to repress their expression. By inhibiting KDM1A, DDP-38003 can disrupt the repressive function of the GFI1/GFI1B-KDM1A complex, leading to the activation of genes that promote differentiation.

In Vivo Efficacy in Preclinical Models

DDP-38003 has demonstrated significant in vivo anti-tumor efficacy in a murine model of acute promyelocytic leukemia (APL). Oral administration of the compound led to a dose-dependent increase in the survival of leukemia-bearing mice.

Animal ModelDDP-38003 Dose (mg/kg)Administration RouteDosing ScheduleIncrease in Survival RateReference
Murine APL11.25Oral3 days/week for 3 weeks35%[2]
Murine APL22.50Oral3 days/week for 3 weeks62%[1][2]

Cellular Effects in Leukemia Cell Lines

DDP-38003 has been shown to be more active in reducing the colony-forming ability and inducing the differentiation of THP-1 human leukemia cells compared to its (1R, 2S) analogue.[2][3]

Cell LineAssayEffect of DDP-38003Reference
THP-1Colony FormationPotent inhibition[1][9]
THP-1Differentiation (CD86 expression)Dose-dependent increase[5][9]

Experimental Protocols

Disclaimer: The following protocols are based on established methodologies for similar assays. The precise experimental details from the primary publication, Vianello P, et al. J Med Chem. 2016, were not fully accessible. Researchers should optimize these protocols for their specific experimental conditions.

KDM1A/LSD1 Enzymatic Assay (General Protocol)

This assay is designed to measure the demethylase activity of KDM1A and the inhibitory effect of compounds like DDP-38003.

G cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection KDM1A_prep Prepare KDM1A Enzyme (e.g., 200 ng/µL) Incubation Incubate KDM1A, Substrate, and DDP-38003 (or vehicle) at 37°C for 60 min KDM1A_prep->Incubation Substrate_prep Prepare H3K4me2 Peptide Substrate Substrate_prep->Incubation Inhibitor_prep Prepare DDP-38003 Dilutions Inhibitor_prep->Incubation Development Add Fluorescence Development Solution Incubation->Development Readout Measure Fluorescence (Ex/Em = 530/590 nm) Development->Readout

Caption: Workflow for a typical KDM1A/LSD1 enzymatic inhibitor assay.
  • Reagents : Purified recombinant KDM1A/LSD1 enzyme, a synthetic peptide substrate corresponding to histone H3 dimethylated at lysine 4 (H3K4me2), DDP-38003, and a suitable assay buffer.

  • Procedure : a. In a microplate, combine the KDM1A enzyme, the H3K4me2 peptide substrate, and varying concentrations of DDP-38003 (or vehicle control). b. Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes) to allow for enzymatic demethylation. c. Stop the reaction and detect the amount of demethylated product. This can be achieved using various methods, such as a coupled-enzyme assay that measures the production of hydrogen peroxide, or by using an antibody specific to the demethylated product in an ELISA or TR-FRET format. d. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

THP-1 Cell Colony Formation Assay (General Protocol)

This assay assesses the ability of a single cancer cell to undergo unlimited division and form a colony, a hallmark of tumorigenicity.

  • Cell Preparation : Culture THP-1 cells in appropriate media.

  • Treatment : Treat the THP-1 cells with various concentrations of DDP-38003 or vehicle control for a specified period (e.g., 8 days).

  • Plating : Embed the treated cells in a semi-solid medium, such as methylcellulose-based medium, in petri dishes. This prevents the dispersion of cells and allows for the formation of distinct colonies.

  • Incubation : Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days.

  • Colony Staining and Counting : After the incubation period, colonies can be stained with a solution like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) for easier visualization and counting. Colonies containing 50 or more cells are typically scored.

  • Analysis : The number of colonies in the treated groups is compared to the vehicle control to determine the inhibitory effect of DDP-38003 on clonogenic growth.

Murine Leukemia Model (General Protocol)

This in vivo model is used to evaluate the anti-tumor efficacy of compounds in a living organism.

G cluster_0 Model Induction cluster_1 Treatment cluster_2 Endpoint Analysis Cell_Injection Inject Leukemic Cells (e.g., APL cells) into recipient mice Monitoring Monitor for blast cells in peripheral blood Cell_Injection->Monitoring Dosing Oral administration of DDP-38003 (e.g., 11.25 or 22.50 mg/kg) or vehicle Monitoring->Dosing Survival Monitor and record survival Dosing->Survival Kaplan_Meier Generate Kaplan-Meier survival curves Survival->Kaplan_Meier

Caption: General workflow for a murine leukemia xenograft model.
  • Animal Model : Immunocompromised mice (e.g., CD-1) are typically used.

  • Leukemia Induction : Mice are injected intravenously with a suitable leukemia cell line (e.g., derived from a murine APL model).

  • Monitoring : The engraftment and progression of leukemia are monitored by checking for the presence of blast cells in the peripheral blood.

  • Treatment Initiation : Once blast cells are detected (e.g., 10 days post-injection), treatment is initiated.

  • Drug Administration : DDP-38003 is dissolved in a suitable vehicle (e.g., 40% PEG 400 in a 5% glucose solution) and administered orally at specified doses and schedules (e.g., 11.25 and 22.50 mg/kg, 3 days a week for 3 weeks). A control group receives the vehicle alone.

  • Endpoint : The primary endpoint is typically overall survival. The survival of mice in the different treatment groups is monitored and plotted using a Kaplan-Meier survival curve. Statistical significance is determined using appropriate tests (e.g., log-rank test).

Clinical Development Status

As of the latest available information, there are no registered clinical trials for DDP-38003 dihydrochloride on publicly accessible databases such as ClinicalTrials.gov. Its development appears to be in the preclinical stage.

Conclusion

This compound is a promising preclinical candidate for the treatment of acute myeloid leukemia. Its potent and selective inhibition of KDM1A/LSD1 leads to the induction of myeloid differentiation and a reduction in the clonogenic potential of leukemia cells. The significant in vivo efficacy observed in a murine leukemia model following oral administration underscores its potential as a therapeutic agent. Further investigation into its detailed molecular mechanism and safety profile is warranted to support its potential progression into clinical development.

References

Preclinical Data Technical Guide: DDP-38003 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDP-38003 dihydrochloride (B599025) is a novel, orally available small molecule inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1).[1][2] KDM1A is a flavin-dependent monoamine oxidase homolog that plays a critical role in epigenetic regulation by demethylating mono- and di-methylated lysine (B10760008) 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2). Overexpression of KDM1A has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), by promoting cell proliferation and blocking differentiation. DDP-38003 has demonstrated potent anti-tumor activity in preclinical models, positioning it as a promising candidate for further development as a cancer therapeutic. This document provides a comprehensive overview of the available preclinical data on DDP-38003 dihydrochloride.

Mechanism of Action

DDP-38003 functions as a potent inhibitor of the KDM1A/LSD1 enzyme.[1][2] By inhibiting KDM1A, DDP-38003 prevents the demethylation of H3K4me1/2 and H3K9me1/2. This leads to an increase in the methylation levels of these histone marks, which in turn alters gene expression. In the context of leukemia, this epigenetic modulation can induce the expression of myeloid-differentiation-associated genes, leading to the differentiation of leukemic blasts and a reduction in their proliferative capacity.[3]

DDP38003 DDP-38003 KDM1A KDM1A/LSD1 Enzyme DDP38003->KDM1A Inhibition H3K4me2 H3K4me2 KDM1A->H3K4me2 Demethylation H3K9me2 H3K9me2 KDM1A->H3K9me2 Demethylation Gene_Expression Altered Gene Expression H3K4me2->Gene_Expression Activation H3K9me2->Gene_Expression Repression Differentiation Myeloid Differentiation Gene_Expression->Differentiation Induction Proliferation Leukemic Cell Proliferation Gene_Expression->Proliferation Inhibition cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Prepare serial dilutions of DDP-38003 Incubation Incubate DDP-38003, KDM1A, and substrate Compound_Prep->Incubation Enzyme_Prep Prepare KDM1A/LSD1 enzyme solution Enzyme_Prep->Incubation Substrate_Prep Prepare H3K4me2 peptide substrate Substrate_Prep->Incubation Detection Measure demethylation (e.g., formaldehyde (B43269) production) Incubation->Detection Analysis Calculate IC50 value Detection->Analysis cluster_setup Model Setup cluster_treatment Treatment cluster_monitoring Monitoring & Endpoint Cell_Injection Inject leukemic cells into recipient mice Tumor_Establishment Allow leukemia to establish Cell_Injection->Tumor_Establishment Treatment_Admin Administer DDP-38003 or vehicle orally Tumor_Establishment->Treatment_Admin Monitoring Monitor survival and disease progression Treatment_Admin->Monitoring Endpoint Endpoint: Survival analysis Monitoring->Endpoint

References

DDP-38003 Dihydrochloride: A Technical Guide to its Role in Histone Demethylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDP-38003 dihydrochloride (B599025) is a potent and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1A (LSD1/KDM1A).[1][2][3][4] LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by demethylating mono- and di-methylated lysine (B10760008) residues on histone H3, primarily at positions 4 (H3K4me1/2) and 9 (H3K9me1/2).[1][5] Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), by promoting cell proliferation and blocking differentiation.[6] DDP-38003 has emerged as a promising therapeutic candidate due to its selective inhibition of LSD1 and its demonstrated anti-tumor activity in preclinical models.[2][3] This technical guide provides an in-depth overview of DDP-38003, its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

DDP-38003 exerts its biological effects through the direct inhibition of the histone demethylase activity of LSD1. By binding to LSD1, DDP-38003 prevents the demethylation of H3K4me2, a histone mark associated with active gene transcription.[7] The accumulation of H3K4me2 at the promoter regions of specific genes, such as the myeloid differentiation markers CD11b and CD86, leads to their increased expression.[6] This, in turn, can induce differentiation in cancer cells, particularly in hematological malignancies like AML, and inhibit their proliferative capacity.[8]

Quantitative Data

The following tables summarize the key quantitative data for DDP-38003 dihydrochloride based on published studies.

Table 1: In Vitro Inhibitory Activity

TargetIC50 (nM)Notes
KDM1A/LSD184[1][2][3][4]
MAO-A>30,000Weakly inhibits.[7]
MAO-B>30,000No significant activity.[7]
KDM1B>30,000No significant activity.[7]

Table 2: In Vivo Efficacy in a Murine Acute Promyelocytic Leukemia (APL) Model

Treatment GroupDose (mg/kg)Dosing ScheduleIncrease in Survival Rate
DDP-3800311.25Oral, 3 days/week for 3 weeks35%[2][3]
DDP-3800322.50Oral, 3 days/week for 3 weeks62%[2][3]

Experimental Protocols

KDM1A/LSD1 In Vitro Inhibition Assay

This protocol is based on the methods used to determine the IC50 value of DDP-38003.

Materials:

  • Recombinant human KDM1A/LSD1 enzyme

  • Dimethylated histone H3 peptide (H3K4me2) substrate

  • This compound

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Detection reagent (e.g., horseradish peroxidase-conjugated antibody specific for H3K4me1)

  • Chemiluminescent substrate

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the recombinant KDM1A/LSD1 enzyme to each well.

  • Add the diluted DDP-38003 or vehicle control to the respective wells.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the demethylation reaction by adding the H3K4me2 peptide substrate to each well.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stopping solution (e.g., SDS).

  • Detect the amount of demethylated product (H3K4me1) using a chemiluminescent-based ELISA.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each DDP-38003 concentration and determine the IC50 value using non-linear regression analysis.

THP-1 Cell Colony Formation Assay

This protocol assesses the effect of DDP-38003 on the clonogenic potential of the human AML cell line THP-1.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • Methylcellulose-based medium (e.g., MethoCult™)

  • 6-well plates

Procedure:

  • Culture THP-1 cells in RPMI-1640 medium.

  • Treat the cells with various concentrations of DDP-38003 or vehicle control for a specified duration (e.g., 72 hours).

  • After treatment, wash the cells and resuspend them in fresh medium.

  • Mix the cell suspension with the methylcellulose-based medium.

  • Plate the cell-methylcellulose mixture into 6-well plates.

  • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days.

  • Count the number of colonies (defined as a cluster of >50 cells) in each well using a microscope.

  • Calculate the percent inhibition of colony formation for each treatment condition compared to the vehicle control.

In Vivo Murine Acute Promyelocytic Leukemia (APL) Model

This protocol outlines the in vivo efficacy testing of DDP-38003.

Materials:

  • CD-1 mice

  • APL cells (e.g., from a transgenic mouse model)

  • This compound

  • Vehicle solution (e.g., 40% PEG 400 in 5% glucose solution)

  • Oral gavage needles

Procedure:

  • Inject APL cells intravenously into the recipient CD-1 mice.

  • Monitor the mice for the presence of blast cells in the peripheral blood (typically around 10 days post-injection).

  • Once blast cells are detected, randomize the mice into treatment and control groups.

  • Prepare the DDP-38003 formulation in the vehicle solution.

  • Administer DDP-38003 orally via gavage at the desired doses (e.g., 11.25 mg/kg and 22.5 mg/kg).[2][3]

  • The dosing schedule is typically 3 days per week (e.g., Monday, Tuesday, Wednesday) for 3 weeks.[2][3]

  • Monitor the mice daily for signs of toxicity and disease progression.

  • Record the survival of the mice in each group.

  • Analyze the survival data using Kaplan-Meier survival curves and appropriate statistical tests.

Visualizations

Signaling Pathway

DDP38003_Mechanism cluster_0 Normal LSD1 Function cluster_1 Effect of DDP-38003 DDP38003 DDP-38003 LSD1 LSD1 (KDM1A) DDP38003->LSD1 Inhibits H3K4me2 H3K4me2 (Active Chromatin) LSD1->H3K4me2 Demethylates Gene_Repression Target Gene Repression LSD1->Gene_Repression Promotes H3K4me1 H3K4me1 Gene_Activation Target Gene Activation H3K4me2->Gene_Activation Promotes Proliferation Cancer Cell Proliferation Gene_Repression->Proliferation Differentiation Cellular Differentiation Gene_Activation->Differentiation

Caption: Mechanism of DDP-38003 action on histone demethylation.

Experimental Workflow

Experimental_Workflow start Start invitro In Vitro Studies start->invitro invivo In Vivo Studies start->invivo ic50 IC50 Determination (KDM1A Inhibition Assay) invitro->ic50 colony Colony Formation Assay (THP-1 cells) invitro->colony model Establish Murine APL Model invivo->model data Data Analysis & Conclusion ic50->data colony->data treatment Oral Administration of DDP-38003 model->treatment survival Survival Analysis treatment->survival survival->data

Caption: Preclinical evaluation workflow for DDP-38003.

References

DDP-38003 Dihydrochloride: A Technical Guide to its Therapeutic Potential as a KDM1A/LSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDP-38003 dihydrochloride (B599025) is a novel, orally bioavailable small molecule inhibitor of the histone lysine-specific demethylase 1A (KDM1A/LSD1). Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in the context of acute myeloid leukemia (AML). The primary mechanism of action involves the inhibition of KDM1A/LSD1, leading to the downregulation of the chromatin protein GSE1, which in turn induces myeloid differentiation in cancer cells. This technical guide provides a comprehensive overview of the therapeutic potential of DDP-38003, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing the associated signaling pathways and experimental workflows.

Introduction

Epigenetic modifications play a crucial role in the regulation of gene expression, and their dysregulation is a hallmark of many cancers. Histone lysine-specific demethylase 1A (KDM1A), also known as lysine-specific demethylase 1 (LSD1), is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. By removing these methyl groups, KDM1A/LSD1 generally acts as a transcriptional repressor. It is frequently overexpressed in various hematological malignancies and solid tumors, contributing to the suppression of differentiation and the maintenance of a malignant phenotype. Consequently, KDM1A/LSD1 has emerged as a promising therapeutic target in oncology.

DDP-38003 dihydrochloride is a potent and selective inhibitor of KDM1A/LSD1. It was developed as an orally active antitumor agent with promising preclinical efficacy. This document serves as a technical resource for researchers and drug development professionals, consolidating the available data on DDP-38003 to facilitate further investigation and potential clinical development.

Mechanism of Action

DDP-38003 exerts its anti-cancer effects primarily through the inhibition of KDM1A/LSD1. This inhibition leads to a novel mechanism of action involving the chromatin protein GSE1, a known oncogene. In acute myeloid leukemia (AML) cells, the inhibition of KDM1A/LSD1 by DDP-38003 results in the downregulation of GSE1 protein levels. This reduction in GSE1 is critical for triggering myeloid differentiation.

The proposed signaling pathway is as follows: DDP-38003 inhibits the demethylase activity of KDM1A/LSD1. This leads to a decrease in the expression of GSE1. The reduction of GSE1, a key component of a repressive chromatin complex with KDM1A/LSD1, alleviates the transcriptional repression of genes associated with myeloid differentiation. The upregulation of these differentiation-associated genes ultimately drives the AML cells to differentiate, thereby losing their proliferative capacity.[1][2][3][4]

Quantitative Data Summary

The preclinical efficacy of DDP-38003 has been evaluated through various in vitro and in vivo studies. The key quantitative findings are summarized in the tables below for easy comparison.

Table 1: In Vitro Efficacy of DDP-38003
Assay TypeCell LineParameterValueReference
Biochemical AssayRecombinant KDM1A/LSD1IC5084 nM[5][6]
Cell DifferentiationTHP-1 (AML)CD86 Expression (5 nM)5.1 ± 1.3% increase[7]
Cell DifferentiationTHP-1 (AML)CD86 Expression (50 nM)41.2 ± 2.8% increase[7]
Colony FormationTHP-1 (AML)InhibitionPotent Inhibition[7]
Protein ExpressionNB4 (APL)GSE1 Downregulation (2 µM, 24h)Significant Reduction
Table 2: In Vivo Efficacy of DDP-38003 in a Mouse Leukemia Model
Animal ModelTreatment DoseAdministration ScheduleOutcomeValueReference
CD-1 Mice with Leukemia11.25 mg/kgOral, 3 days/week for 3 weeksIncreased Survival35%
CD-1 Mice with Leukemia22.50 mg/kgOral, 3 days/week for 3 weeksIncreased Survival62%
Table 3: Selectivity Profile of DDP-38003
EnzymeIC50Reference
KDM1A/LSD184 nM[5][6]
LSD236.6 µM
MAO-A0.29 µM
MAO-B84.59 µM

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are outlines of the key experimental protocols used in the evaluation of DDP-38003.

KDM1A/LSD1 Biochemical Assay
  • Objective: To determine the in vitro inhibitory activity of DDP-38003 against recombinant KDM1A/LSD1.

  • Methodology: A standard enzymatic assay is used, often employing a chemiluminescent-based detection method.

    • Recombinant human KDM1A/LSD1 enzyme is incubated with a biotinylated histone H3 peptide substrate.

    • DDP-38003 is added at various concentrations.

    • The reaction is initiated by the addition of the co-factor FAD.

    • After incubation, a developer is added that detects the demethylated product.

    • The luminescent signal is measured, and the IC50 value is calculated from the dose-response curve.

Cell-Based Assays (Colony Formation and Differentiation)
  • Objective: To assess the effect of DDP-38003 on the proliferation and differentiation of leukemia cell lines.

  • Methodology:

    • Cell Culture: Human leukemia cell lines (e.g., THP-1, NB4) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Colony Formation Assay:

      • Cells are seeded in a semi-solid medium (e.g., methylcellulose) in the presence of various concentrations of DDP-38003 or vehicle control.

      • Plates are incubated for 10-14 days to allow for colony formation.

      • Colonies are stained and counted. The percentage of inhibition is calculated relative to the vehicle control.

    • Differentiation Assay (Flow Cytometry):

      • Cells are treated with DDP-38003 or vehicle control for a specified period (e.g., 48-72 hours).

      • Cells are harvested and stained with fluorescently labeled antibodies against cell surface markers of myeloid differentiation (e.g., CD11b, CD86).

      • The percentage of cells expressing the differentiation markers is quantified using a flow cytometer.

Western Blotting
  • Objective: To analyze the effect of DDP-38003 on the expression of target proteins (e.g., GSE1).

  • Methodology:

    • Leukemia cells are treated with DDP-38003 or vehicle control.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is blocked and then incubated with primary antibodies against the protein of interest (e.g., GSE1) and a loading control (e.g., vinculin, GAPDH).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.

In Vivo Murine Leukemia Model
  • Objective: To evaluate the in vivo anti-tumor efficacy of orally administered DDP-38003.

  • Methodology:

    • Immunocompromised mice (e.g., CD-1) are injected with murine AML blasts.

    • Once blast cells are detected in the peripheral blood, treatment is initiated.

    • DDP-38003 is dissolved in a vehicle (e.g., 40% PEG 400 in a 5% glucose solution) and administered orally at specified doses (e.g., 11.25 mg/kg and 22.5 mg/kg) on a defined schedule (e.g., 3 days per week for 3 weeks).

    • The survival of the mice in the treatment and control groups is monitored and plotted using a Kaplan-Meier survival curve.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of DDP-38003 in AML

DDP_38003_Mechanism cluster_drug Drug Action cluster_cellular Cellular Response DDP_38003 DDP-38003 KDM1A KDM1A/LSD1 DDP_38003->KDM1A Inhibition GSE1 GSE1 KDM1A->GSE1 Maintains Expression Repressive_Complex KDM1A/GSE1 Repressive Complex KDM1A->Repressive_Complex Differentiation_Genes Myeloid Differentiation Genes (e.g., CD11b, CD86) KDM1A->Differentiation_Genes H3K4me2 Demethylation GSE1->Repressive_Complex Repressive_Complex->Differentiation_Genes Transcriptional Repression Myeloid_Differentiation Myeloid Differentiation Differentiation_Genes->Myeloid_Differentiation Upregulation Leads To

Caption: Mechanism of action of DDP-38003 in inducing myeloid differentiation.

Experimental Workflow for Preclinical Evaluation

DDP_38003_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Assay (IC50 Determination) Cell_Culture Leukemia Cell Lines (THP-1, NB4) Biochemical->Cell_Culture Informs Cellular Dosing Colony_Formation Colony Formation Assay Cell_Culture->Colony_Formation Differentiation Differentiation Assay (Flow Cytometry) Cell_Culture->Differentiation Western_Blot Western Blot (GSE1 Expression) Cell_Culture->Western_Blot Animal_Model Murine Leukemia Model Colony_Formation->Animal_Model Demonstrates Anti-proliferative Effect Differentiation->Animal_Model Supports Differentiation Mechanism Western_Blot->Animal_Model Confirms Target Engagement Treatment Oral Administration of DDP-38003 Animal_Model->Treatment Survival Survival Analysis (Kaplan-Meier) Treatment->Survival

Caption: Workflow for the preclinical assessment of DDP-38003.

Therapeutic Potential and Future Directions

The preclinical data strongly suggest that this compound is a promising therapeutic candidate for the treatment of AML and potentially other cancers characterized by KDM1A/LSD1 overexpression. Its oral bioavailability and significant in vivo efficacy in a mouse leukemia model are particularly encouraging for clinical translation.

Future research should focus on several key areas:

  • Combination Therapies: Investigating the synergistic effects of DDP-38003 with existing AML therapies, such as chemotherapy or other targeted agents.

  • Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to DDP-38003 treatment.

  • Exploration in Other Cancers: Evaluating the efficacy of DDP-38003 in other hematological malignancies and solid tumors with known KDM1A/LSD1 dependency.

  • Clinical Development: As of the latest available information, this compound has not been reported to have entered clinical trials. Further preclinical toxicology and safety studies would be required to support an Investigational New Drug (IND) application.

Conclusion

This compound is a potent, orally available KDM1A/LSD1 inhibitor with a well-defined mechanism of action involving the induction of myeloid differentiation through the downregulation of GSE1. The robust preclinical data package, including significant in vivo efficacy, highlights its potential as a novel therapeutic agent for acute myeloid leukemia. This technical guide provides a consolidated resource to support further research and development of this promising compound.

References

DDP-38003 Dihydrochloride and Alzheimer's Disease: A Review of a Novel Target

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DDP-38003 dihydrochloride (B599025) is a potent and orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1).[1][2] While primarily investigated for its anti-cancer properties, the role of its target, LSD1, in neurodegenerative diseases has brought molecules like DDP-38003 into the broader scientific discussion regarding potential therapies for Alzheimer's disease. This document provides a comprehensive overview of DDP-38003, the therapeutic rationale for targeting LSD1 in Alzheimer's, and the existing preclinical data for this compound in other disease contexts, which may inform future neurological research. As of this writing, publically available research specifically investigating DDP-38003 for Alzheimer's disease is not available. This guide, therefore, synthesizes information on the compound's known characteristics and the burgeoning field of LSD1 inhibition in neurodegeneration to provide a foundational resource for researchers interested in exploring this novel therapeutic avenue.

Introduction to DDP-38003 Dihydrochloride

DDP-38003 is a small molecule inhibitor of KDM1A/LSD1, an enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histones.[1][2] Its dysregulation has been implicated in various cancers, leading to the development of inhibitors like DDP-38003. The compound has demonstrated in vivo efficacy in preclinical models of leukemia.[1]

The Rationale for Targeting KDM1A/LSD1 in Alzheimer's Disease

Recent research has illuminated the connection between LSD1 and the pathophysiology of Alzheimer's disease. Studies have shown that the loss of LSD1 in mouse models leads to neurodegeneration, learning and memory deficits, and transcriptional changes that mirror those observed in the brains of Alzheimer's patients.[3][4][5] Furthermore, in human Alzheimer's disease brains, LSD1 has been found to be mislocalized and associated with pathological protein aggregates, such as tau tangles.[4][6][7]

Interestingly, while the LSD1 protein appears to have a neuroprotective role, the pharmacological inhibition of its enzymatic activity has shown therapeutic potential in central nervous system (CNS) disorders.[8] This suggests that modulating the catalytic function of LSD1, rather than eliminating the protein entirely, may be a viable therapeutic strategy. One dual inhibitor of LSD1 and MAO-B, ORY-2001, is currently under clinical investigation for the treatment of Alzheimer's disease, lending further support to this approach.[9]

Preclinical Data for this compound (in Oncology)

While specific data for DDP-38003 in Alzheimer's models is not available, its characterization in oncology studies provides valuable insights into its biochemical and pharmacokinetic properties.

Biochemical Activity
ParameterValueReference
Target KDM1A/LSD1[1][2]
IC50 84 nM[1][2]
In Vivo Efficacy (Leukemia Mouse Model)
DoseRoute of AdministrationDosing ScheduleOutcomeReference
11.25 mg/kgOral3 days/week for 3 weeks35% increase in survival[1][4]
22.50 mg/kgOral3 days/week for 3 weeks62% increase in survival[1][4]
Pharmacokinetics
ParameterValueReference
Half-life (in mice) 8 hours[1][4]

Experimental Protocols

The following are summaries of experimental protocols used to characterize DDP-38003 in preclinical oncology studies. These methodologies could be adapted for future investigations into its potential effects in Alzheimer's disease models.

KDM1A/LSD1 Inhibition Assay

A biochemical assay to determine the half-maximal inhibitory concentration (IC50) of DDP-38003 against the KDM1A/LSD1 enzyme would be a critical first step. A common method involves a horseradish peroxidase-coupled reaction to measure the hydrogen peroxide produced during the demethylation of a histone H3 peptide substrate.

G cluster_0 Biochemical Assay Workflow A Incubate KDM1A/LSD1 enzyme with DDP-38003 B Add H3K4me2 peptide substrate and co-factors A->B C Amplex Red and Horseradish Peroxidase are added B->C D Measure fluorescence to quantify H2O2 production C->D E Calculate IC50 value D->E

Workflow for determining the IC50 of an LSD1 inhibitor.
In Vivo Efficacy Study in a Mouse Model of Leukemia

This protocol describes the in vivo testing of DDP-38003 in a mouse model of leukemia, which could be adapted for an Alzheimer's disease mouse model (e.g., 5XFAD mice).

  • Animal Model: CD-1 mice were used.[4]

  • Disease Induction: Mice were injected with leukemia cells. Treatment began once blast cells were detected in the peripheral blood (approximately 10 days post-injection).[4]

  • Drug Formulation: DDP-38003 was dissolved in a vehicle of 40% PEG 400 in a 5% glucose solution.[4]

  • Dosing and Administration: The compound was administered orally at doses of 11.25 mg/kg and 22.5 mg/kg, three days per week (Monday, Tuesday, and Wednesday) for three consecutive weeks.[4]

  • Primary Endpoint: The primary outcome measured was the survival of the mice, which was analyzed and represented using a Kaplan-Meier survival plot.[4]

G cluster_0 In Vivo Efficacy Protocol A Induce disease in mouse model (e.g., leukemia cell injection) B Monitor for disease onset (e.g., blast cells in blood) A->B C Randomize mice into treatment and vehicle control groups B->C D Administer DDP-38003 or vehicle orally according to schedule C->D E Monitor animal health and survival D->E F Analyze survival data using Kaplan-Meier curves E->F

General workflow for an in vivo efficacy study.

Proposed Signaling Pathways for LSD1 in Neurodegeneration

The precise mechanisms by which LSD1 inhibition may be beneficial in Alzheimer's disease are still under investigation. However, based on current understanding, several signaling pathways are likely involved. LSD1 is known to regulate the expression of genes involved in neuroinflammation, autophagy, and synaptic plasticity.

G cluster_0 Potential Therapeutic Mechanisms of LSD1 Inhibition in AD cluster_1 Epigenetic Regulation cluster_2 Downstream Effects LSD1_Inhibitor DDP-38003 (LSD1 Inhibitor) LSD1 LSD1 Activity LSD1_Inhibitor->LSD1 Inhibits Histone Histone Demethylation LSD1->Histone Gene Altered Gene Expression Histone->Gene Neuroinflammation Reduced Neuroinflammation Gene->Neuroinflammation Autophagy Enhanced Autophagy Gene->Autophagy Synaptic Improved Synaptic Plasticity Gene->Synaptic

Hypothesized signaling pathways affected by LSD1 inhibition.

Future Directions and Conclusion

This compound is a well-characterized inhibitor of KDM1A/LSD1 with demonstrated in vivo activity. While its development has been focused on oncology, the emerging role of LSD1 in Alzheimer's disease presents a compelling case for investigating DDP-38003 and similar molecules in neurodegenerative contexts. Future research should aim to:

  • Evaluate the efficacy of DDP-38003 in established mouse models of Alzheimer's disease, assessing its impact on cognitive function, amyloid-beta and tau pathology, and neuroinflammation.

  • Determine the brain penetrance of DDP-38003 to ensure it can reach its target in the CNS.

  • Elucidate the specific downstream signaling pathways affected by LSD1 inhibition in neuronal cells.

References

Methodological & Application

DDP-38003 Dihydrochloride: In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

DDP-38003 dihydrochloride (B599025) is a potent and orally bioavailable inhibitor of Lysine-Specific Demethylase 1A (KDM1A/LSD1), a key epigenetic regulator implicated in various cancers.[1] This document provides detailed protocols for in vitro assays to characterize the activity of DDP-38003, focusing on its enzymatic inhibition of KDM1A/LSD1 and its cellular effects on the human monocytic leukemia cell line, THP-1. The provided methodologies cover KDM1A/LSD1 enzymatic activity assays, THP-1 cell culture, colony formation assays, and flow cytometry-based analysis of cell differentiation.

Introduction

Lysine-Specific Demethylase 1A (KDM1A), also known as LSD1, is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), a mark generally associated with active gene transcription. By removing these methyl groups, KDM1A primarily functions as a transcriptional co-repressor. It is overexpressed in a variety of cancers, where it contributes to the suppression of tumor suppressor genes and the maintenance of an undifferentiated, proliferative state. Inhibition of KDM1A has emerged as a promising therapeutic strategy for cancers such as acute myeloid leukemia (AML).

DDP-38003 dihydrochloride has been identified as a novel and potent inhibitor of KDM1A with an IC50 of 84 nM.[1] In vitro studies have demonstrated its ability to reduce the colony-forming capacity of cancer cells and induce their differentiation, highlighting its potential as an anti-cancer agent.[1] These application notes provide detailed protocols to enable researchers to investigate the in vitro effects of DDP-38003.

Data Summary

Enzymatic Activity
CompoundTargetIC50 (nM)
This compoundKDM1A/LSD184
Cellular Activity in THP-1 Cells
AssayTreatmentConcentration (nM)Result
DifferentiationDDP-3800355.1 ± 1.3% increase in CD86 expression
DifferentiationDDP-380035041.2 ± 2.8% increase in CD86 expression

Experimental Protocols

KDM1A/LSD1 Enzymatic Inhibition Assay

This protocol is a general guideline for a biochemical assay to determine the IC50 of inhibitors against KDM1A/LSD1. Commercial kits are available and their specific instructions should be followed.

Materials:

  • Recombinant human KDM1A/LSD1 enzyme

  • Dimethylated histone H3 peptide substrate (e.g., biotinylated H3K4me2)

  • This compound

  • Assay buffer

  • Detection reagent (e.g., HRP-conjugated antibody, fluorescent probe)

  • 96-well microplate

  • Plate reader (colorimetric, fluorometric, or luminescent)

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • Add KDM1A/LSD1 enzyme to each well of a 96-well plate, except for the no-enzyme control wells.

  • Add the serially diluted DDP-38003 or vehicle control to the appropriate wells.

  • Pre-incubate the enzyme and inhibitor for a specified time at room temperature.

  • Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction according to the kit manufacturer's instructions.

  • Add the detection reagent and incubate as recommended.

  • Measure the signal using a plate reader at the appropriate wavelength.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

THP-1 Cell Culture

Materials:

  • THP-1 human monocytic leukemia cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • T-75 cell culture flasks

  • Centrifuge

Procedure:

  • Maintain THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

  • THP-1 cells grow in suspension. Subculture the cells every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

  • To subculture, centrifuge the cell suspension at 300 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium.

THP-1 Colony Formation Assay (Soft Agar)

Materials:

  • THP-1 cells

  • Complete RPMI-1640 medium

  • Agar (B569324)

  • This compound

  • 6-well plates

Procedure:

  • Prepare a 1.2% agar solution in sterile water and keep it at 42°C.

  • Prepare a 0.6% bottom agar layer by mixing equal volumes of the 1.2% agar solution and 2X complete RPMI-1640 medium.

  • Dispense 1.5 mL of the bottom agar mixture into each well of a 6-well plate and allow it to solidify at room temperature.

  • Prepare a single-cell suspension of THP-1 cells in complete medium.

  • Prepare the top agar layer by mixing THP-1 cells (e.g., 5,000 cells/well), DDP-38003 at various concentrations, and complete medium with an equal volume of 0.7% agar solution (kept at 42°C) to a final agar concentration of 0.35%.

  • Immediately overlay 1 mL of the top agar/cell mixture onto the solidified bottom layer.

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days, or until colonies are visible.

  • Stain the colonies with a solution of 0.005% Crystal Violet in methanol (B129727) for 1 hour.

  • Count the number of colonies in each well.

  • Calculate the percentage of colony formation inhibition relative to the vehicle-treated control.

THP-1 Differentiation Assay (Flow Cytometry)

Materials:

  • THP-1 cells

  • Complete RPMI-1640 medium

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA) (optional, as a positive control for differentiation)

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against differentiation markers (e.g., anti-human CD11b, anti-human CD14, anti-human CD86)

  • Isotype control antibodies

  • Flow cytometer

Procedure:

  • Seed THP-1 cells in a 24-well plate at a density of 2 x 10^5 cells/mL.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 48-96 hours). A positive control using PMA (e.g., 50-100 ng/mL) can be included.

  • After the treatment period, harvest the cells by gentle scraping (if adherent) or centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in flow cytometry staining buffer.

  • Add the fluorochrome-conjugated antibodies or isotype controls to the cell suspension and incubate on ice for 30 minutes in the dark.

  • Wash the cells twice with staining buffer to remove unbound antibodies.

  • Resuspend the cells in staining buffer and acquire the data on a flow cytometer.

  • Analyze the data to determine the percentage of cells expressing the differentiation markers.

Visualizations

KDM1A_Signaling_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects KDM1A KDM1A/LSD1 H3K4me1 H3K4me1 (Inactive Mark) KDM1A->H3K4me1 Proliferation Cell Proliferation Differentiation Cell Differentiation H3K4me2 H3K4me2 (Active Mark) H3K4me2->KDM1A Demethylation Gene_Repression Gene Repression (e.g., Tumor Suppressors) H3K4me1->Gene_Repression Leads to Gene_Repression->Proliferation Inhibits Gene_Repression->Differentiation Inhibits DDP38003 DDP-38003 DDP38003->KDM1A Inhibition

Caption: KDM1A/LSD1 Signaling Pathway Inhibition by DDP-38003.

Experimental_Workflow cluster_enzymatic Enzymatic Assay cluster_cellular Cellular Assays Enzyme KDM1A/LSD1 Enzyme Detection Detection Enzyme->Detection Inhibitor DDP-38003 Inhibitor->Enzyme Substrate H3K4me2 Substrate Substrate->Enzyme IC50 IC50 Determination Detection->IC50 THP1_Culture THP-1 Cell Culture Treatment Treatment with DDP-38003 THP1_Culture->Treatment Colony_Assay Colony Formation Assay Treatment->Colony_Assay Diff_Assay Differentiation Assay (Flow Cytometry) Treatment->Diff_Assay

Caption: In Vitro Assay Workflow for DDP-38003.

References

Application Notes and Protocols for DDP-38003 Dihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDP-38003 dihydrochloride (B599025) is a potent and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1A (KDM1A/LSD1), a key enzyme involved in epigenetic regulation.[1][2] KDM1A plays a crucial role in cell differentiation, proliferation, and the cell cycle by demethylating histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[3] Inhibition of KDM1A by DDP-38003 has shown promise in various cancer models, particularly in acute myeloid leukemia (AML), by inducing differentiation and reducing clonogenic potential.[1][2][4] These application notes provide detailed protocols for the use of DDP-38003 dihydrochloride in cell culture, focusing on its effects on cell differentiation and colony formation.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of the histone demethylase KDM1A. This inhibition leads to an increase in the methylation levels of H3K4 (specifically H3K4me2), which is generally associated with active gene transcription.[4] By altering the epigenetic landscape, DDP-38003 can induce the expression of genes that promote cell differentiation and suppress those involved in proliferation and self-renewal.[3][5] One of the downstream pathways affected by KDM1A inhibition involves the upregulation of Sestrin2 (SESN2), which in turn inhibits the mTORC1 signaling pathway, a key regulator of cell growth and autophagy.

Data Presentation

ParameterValueReference
Target KDM1A/LSD1[1][2]
IC50 84 nM[1][2]
Cell Line Example THP-1 (human acute monocytic leukemia)[2]
Observed Effects in THP-1 cells - Reduced colony-forming ability- Induction of differentiation[2]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Bring the this compound powder and DMSO to room temperature.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.23 mg of this compound (Molecular Weight: 423.38 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

THP-1 Cell Culture and Differentiation Assay

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052)

  • This compound stock solution (10 mM)

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control for differentiation (optional)

  • 6-well cell culture plates

  • Flow cytometer

  • Antibodies for differentiation markers (e.g., CD11b, CD14)

Protocol:

  • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[6]

  • Seed THP-1 cells at a density of 2 x 10^5 cells/mL in 6-well plates.

  • Prepare working solutions of this compound by diluting the 10 mM stock solution in the cell culture medium. It is recommended to test a range of concentrations (e.g., 100 nM, 500 nM, 1 µM, 5 µM, 10 µM) to determine the optimal concentration for differentiation.

  • Add the this compound working solutions to the respective wells. Include a vehicle control (DMSO-treated) and an untreated control.

  • Incubate the cells for 48 to 96 hours.

  • Assess cell differentiation by observing morphological changes (e.g., adherence to the plate, increased cell size, and granularity) under a microscope.

  • For a quantitative analysis, harvest the cells and stain them with fluorescently labeled antibodies against macrophage differentiation markers such as CD11b and CD14.

  • Analyze the expression of the differentiation markers using a flow cytometer. An increase in the percentage of CD11b and/or CD14 positive cells indicates differentiation.[7]

Colony Formation Assay

Materials:

  • THP-1 cells

  • Complete RPMI-1640 medium

  • This compound stock solution (10 mM)

  • Methylcellulose-based medium for suspension cells (e.g., MethoCult™)

  • 6-well plates or 35 mm dishes

  • Crystal Violet staining solution (0.5% w/v in methanol)

Protocol:

  • Pre-treat THP-1 cells with various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) or vehicle control (DMSO) for 48 hours.

  • After treatment, wash the cells with PBS and resuspend them in complete RPMI-1640 medium.

  • Count the viable cells using a hemocytometer or an automated cell counter.

  • Prepare the plating medium by mixing the pre-treated cells with the methylcellulose-based medium according to the manufacturer's instructions. A typical plating density for THP-1 cells is 500-1000 cells per dish.

  • Dispense the cell suspension into 6-well plates or 35 mm dishes.

  • Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 10-14 days, or until colonies are visible.

  • After the incubation period, stain the colonies. For suspension cells in semi-solid medium, colonies can be visualized and counted directly under a microscope. For adherent cells, the protocol is as follows:

    • Gently wash the wells with PBS.

    • Fix the colonies with methanol (B129727) for 15 minutes.

    • Remove the methanol and add Crystal Violet staining solution. Incubate for 20 minutes at room temperature.

    • Gently wash the wells with water to remove excess stain.

    • Allow the plates to air dry.

  • Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

  • Calculate the colony-forming efficiency and compare the results between the treated and control groups.

Visualization of Signaling Pathways and Workflows

DDP38003_Mechanism_of_Action DDP38003 DDP-38003 dihydrochloride KDM1A KDM1A/LSD1 DDP38003->KDM1A Inhibits H3K4me2 Histone H3 Lysine 4 (H3K4me2) Methylation KDM1A->H3K4me2 Demethylates Gene_Expression Altered Gene Expression H3K4me2->Gene_Expression Promotes Differentiation Cell Differentiation Gene_Expression->Differentiation Proliferation Reduced Cell Proliferation Gene_Expression->Proliferation KDM1A_mTORC1_Pathway DDP38003 DDP-38003 KDM1A KDM1A/LSD1 DDP38003->KDM1A Inhibits SESN2 SESN2 Expression KDM1A->SESN2 Represses mTORC1 mTORC1 Activity SESN2->mTORC1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits Cell_Growth Cell Growth mTORC1->Cell_Growth Promotes Experimental_Workflow_Differentiation cluster_0 Cell Treatment cluster_1 Analysis Seed_Cells Seed THP-1 Cells Treat_Cells Treat with DDP-38003 (48-96h) Seed_Cells->Treat_Cells Morphology Observe Morphology Treat_Cells->Morphology Flow_Cytometry Flow Cytometry (CD11b, CD14) Morphology->Flow_Cytometry

References

Application Notes and Protocols: DDP-38003 Dihydrochloride-Induced THP-1 Cell Differentiation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDP-38003 dihydrochloride (B599025) is a potent and orally available inhibitor of the histone lysine-specific demethylase 1A (KDM1A/LSD1), with an IC50 of 84 nM.[1] KDM1A is a key epigenetic regulator that primarily demethylates histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription. In monocytic leukemia cell lines such as THP-1, KDM1A is implicated in maintaining an undifferentiated state. Inhibition of KDM1A/LSD1 has been shown to induce differentiation of THP-1 cells into a macrophage-like phenotype.[1][2] This process is critical for understanding potential therapeutic interventions in hematological malignancies and for studying macrophage biology.

These application notes provide a detailed protocol for the differentiation of THP-1 human monocytic cells into macrophages using DDP-38003 dihydrochloride. The protocol includes cell culture, differentiation induction, and analysis of differentiation markers by flow cytometry.

Principle of the Assay

The THP-1 cell line is a widely used model for human monocytes. Upon stimulation with differentiating agents, these suspension cells adhere to culture surfaces and acquire morphological and functional characteristics of macrophages. This compound, by inhibiting KDM1A/LSD1, is expected to increase H3K4 methylation at the promoter regions of key differentiation-associated genes, leading to their expression and subsequent phenotypic changes. This assay quantifies the extent of differentiation by measuring the expression of specific cell surface markers.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on the expression of the macrophage differentiation marker CD86 in THP-1 cells.

CompoundConcentration (nM)Incubation Time (hours)Change in CD86 Expression (Mean ± SD)
This compound5485.1 ± 1.3
This compound504841.2 ± 2.8

Data is derived from a study by Vianello P, et al. (2016) where the increase in CD86 expression was measured by flow cytometry.

Experimental Protocols

Materials and Reagents
  • THP-1 cells (ATCC® TIB-202™)

  • RPMI-1640 Medium (with L-glutamine)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypan Blue solution, 0.4%

  • Accutase® cell detachment solution

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Fluorochrome-conjugated antibodies:

    • Anti-human CD11b

    • Anti-human CD14

    • Anti-human CD36

    • Anti-human CD86

    • Isotype control antibodies

  • 6-well tissue culture plates

  • 15 mL and 50 mL conical tubes

  • Flow cytometer

Experimental Workflow

experimental_workflow Experimental Workflow for THP-1 Differentiation Assay cluster_culture THP-1 Cell Culture cluster_treatment Differentiation Induction cluster_analysis Flow Cytometry Analysis cell_culture Maintain THP-1 cells in RPMI-1640 + 10% FBS cell_count Count cells and assess viability cell_culture->cell_count seeding Seed cells in 6-well plates cell_count->seeding prepare_compound Prepare this compound stock solution seeding->prepare_compound treat_cells Treat cells with DDP-38003 or vehicle control prepare_compound->treat_cells incubate Incubate for 48 hours treat_cells->incubate harvest_cells Harvest adherent and suspension cells incubate->harvest_cells stain_cells Stain with fluorescently-labeled antibodies (CD11b, CD14, CD36, CD86) harvest_cells->stain_cells acquire_data Acquire data on a flow cytometer stain_cells->acquire_data analyze_data Analyze marker expression acquire_data->analyze_data

Caption: Workflow for THP-1 cell differentiation using DDP-38003 and subsequent analysis.

Step-by-Step Methodology

1. THP-1 Cell Culture

1.1. Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin. 1.2. Maintain cells in a humidified incubator at 37°C with 5% CO2. 1.3. Subculture cells every 2-3 days to maintain a cell density between 2 x 10^5 and 8 x 10^5 cells/mL. Do not exceed 1 x 10^6 cells/mL.

2. Differentiation Assay

2.1. On the day of the experiment, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion. Viability should be >95%. 2.2. Seed THP-1 cells into 6-well plates at a density of 5 x 10^5 cells/mL in a final volume of 2 mL per well. 2.3. Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 5 nM and 50 nM). 2.4. Add the this compound dilutions to the respective wells. For the vehicle control, add an equivalent volume of DMSO-containing medium. 2.5. Gently mix the plate and incubate for 48 hours at 37°C with 5% CO2. 2.6. After incubation, observe the cells under a microscope for morphological changes, such as adherence to the plate and an increase in size and granularity.

3. Flow Cytometry Analysis

3.1. Carefully collect the culture medium containing non-adherent cells from each well into a labeled 15 mL conical tube. 3.2. Wash the adherent cells with 1 mL of PBS and add this wash to the respective conical tube. 3.3. Detach the adherent cells by adding 500 µL of Accutase® to each well and incubating for 5-10 minutes at 37°C. 3.4. Resuspend the detached cells in 1 mL of culture medium and combine them with the non-adherent cells in the corresponding conical tube. 3.5. Centrifuge the cell suspension at 300 x g for 5 minutes. 3.6. Discard the supernatant and resuspend the cell pellet in 1 mL of cold FACS buffer. 3.7. Aliquot approximately 1 x 10^6 cells per tube for staining. 3.8. Add the fluorochrome-conjugated antibodies for CD11b, CD14, CD36, and CD86, along with the corresponding isotype controls, to the respective tubes. 3.9. Incubate for 30 minutes on ice in the dark. 3.10. Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes after each wash. 3.11. Resuspend the final cell pellet in 300-500 µL of FACS buffer. 3.12. Acquire data on a flow cytometer, collecting a minimum of 10,000 events per sample. 3.13. Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity for each marker.

Signaling Pathway

The proposed signaling pathway for this compound-induced THP-1 cell differentiation is depicted below.

signaling_pathway Proposed Signaling Pathway of KDM1A/LSD1 Inhibition DDP38003 DDP-38003 dihydrochloride KDM1A KDM1A/LSD1 DDP38003->KDM1A inhibition H3K4me2 H3K4me2 (Histone H3 Lysine 4 dimethylation) KDM1A->H3K4me2 demethylation GeneExpression Increased expression of differentiation-associated genes (e.g., CD86, CD11b) H3K4me2->GeneExpression Differentiation Macrophage Differentiation GeneExpression->Differentiation

Caption: Inhibition of KDM1A/LSD1 by DDP-38003 leads to increased H3K4me2 and gene expression.

Conclusion

This protocol provides a framework for inducing and assessing the differentiation of THP-1 cells into macrophages using the KDM1A/LSD1 inhibitor this compound. The provided quantitative data for CD86 expression serves as a benchmark for successful differentiation. Researchers can adapt this protocol to include other markers of interest and to further investigate the molecular mechanisms underlying DDP-38003-induced macrophage differentiation.

References

Application Notes and Protocols for DDP-38003 Dihydrochloride in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of DDP-38003 dihydrochloride (B599025) to mice, based on established experimental data. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this novel, orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1).

Overview and Mechanism of Action

DDP-38003 is a potent inhibitor of KDM1A/LSD1, an enzyme frequently overexpressed in various cancers, including acute myeloid leukemia (AML).[1] KDM1A is a flavin-adenine dinucleotide (FAD)-dependent amine oxidase that demethylates mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/me2) and H3K9me1/me2.[1][2] By inhibiting KDM1A, DDP-38003 can alter gene expression, leading to the induction of cell differentiation and a reduction in the growth of cancer cells.[1][3] In murine leukemia models, orally administered DDP-38003 has demonstrated significant anti-tumor activity, leading to a dose-dependent increase in survival.[4][5][6][7] The half-life of DDP-38003 has been reported to be 8 hours.[4][5][6]

Signaling Pathway of KDM1A/LSD1 Inhibition

KDM1A_Inhibition cluster_nucleus Cell Nucleus cluster_cellular_effects Cellular Effects KDM1A KDM1A/LSD1 RepressedGenes Tumor Suppressor Genes (Repressed) KDM1A->RepressedGenes Maintains Repression ActiveGenes Differentiation Genes (Active) KDM1A->ActiveGenes Inhibition Released Histone Histone H3 (H3K4me1/2) Histone->KDM1A Demethylation Proliferation Tumor Cell Proliferation RepressedGenes->Proliferation Differentiation Cell Differentiation ActiveGenes->Differentiation DDP38003 DDP-38003 DDP38003->KDM1A Inhibits DDP38003->Proliferation Apoptosis Apoptosis DDP38003->Apoptosis

Caption: Mechanism of action of DDP-38003 via KDM1A/LSD1 inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vivo use of DDP-38003 dihydrochloride in mice.

Parameter Value Reference
Drug This compound[4]
Target KDM1A/LSD1[4][8]
IC₅₀ 84 nM[4][6][8]
Animal Model CD-1 Mice[4][5]
Half-life 8 hours[4][5][6]

Table 1: General Properties of this compound.

Dosage Administration Route Frequency Duration Vehicle Reference
11.25 mg/kgOral3 days/week (Mon, Tue, Wed)3 weeks40% PEG 400 in 5% glucose solution[4][5]
22.5 mg/kgOral3 days/week (Mon, Tue, Wed)3 weeks40% PEG 400 in 5% glucose solution[4][5]

Table 2: Recommended Dosing Regimen for this compound in Mice.

Dosage Observed Effect Reference
11.25 mg/kg35% increase in survival rate[4][7][9]
22.50 mg/kg62% increase in survival rate[4][6][7]
Not SpecifiedMedian survival of 37 days (inhibitor alone)[1]
Not SpecifiedMedian survival of 70 days (in combination with Retinoic Acid)[1]

Table 3: In Vivo Efficacy of this compound in Mouse Leukemia Models.

Experimental Protocols

This section provides a detailed protocol for an in vivo efficacy study of this compound in a mouse leukemia model.

Materials and Reagents
  • This compound

  • Polyethylene glycol 400 (PEG 400)

  • 5% Dextrose solution (or 5% glucose solution)

  • CD-1 mice

  • Leukemic cells for injection

  • Standard animal handling and oral gavage equipment

  • Peripheral blood collection supplies

Preparation of Dosing Solution
  • Calculate the required amount of this compound based on the number of mice, their average weight, and the desired dose (11.25 mg/kg or 22.5 mg/kg).

  • Prepare the vehicle by mixing 40% PEG 400 in a 5% glucose solution.

  • Dissolve the calculated amount of this compound in the vehicle. Ensure complete dissolution. Gentle warming or vortexing may be applied if necessary.

  • Prepare a fresh dosing solution for each administration day.

Animal Model and Treatment
  • Inject recipient CD-1 mice with a predetermined number of leukemic cells to establish the disease model.

  • Monitor the mice for signs of leukemia development.

  • Begin treatment once blast cells are detected in the peripheral blood of the recipient mice (typically around 10 days post-injection).[4][5]

  • Administer this compound orally at the chosen dose (11.25 mg/kg or 22.5 mg/kg).

  • Dosing should be performed three times a week (e.g., Monday, Tuesday, and Wednesday) for a total of three weeks.[4][5]

  • A control group receiving only the vehicle should be included in the study.

  • Monitor the survival of the mice in all experimental groups daily.

  • Analyze the survival data and represent it using a Kaplan-Meier survival plot.[4][5]

Experimental Workflow

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase (3 Weeks) cluster_analysis Data Analysis A Leukemia Cell Injection into CD-1 Mice B Monitor for Blast Cells in Peripheral Blood A->B C Randomize Mice into Control and Treatment Groups B->C D Oral Administration (3 days/week) - Vehicle (Control) - 11.25 mg/kg DDP-38003 - 22.5 mg/kg DDP-38003 C->D E Daily Monitoring of Survival D->E F Kaplan-Meier Survival Analysis E->F

Caption: Workflow for in vivo efficacy testing of DDP-38003.

References

Application Note: Preparation and Handling of DDP-38003 Dihydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DDP-38003 is a novel, orally available, and potent inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1), a key epigenetic regulator.[1][2][3] With an IC₅₀ value of 84 nM, DDP-38003 demonstrates significant activity against its target.[1][4] KDM1A/LSD1 is an enzyme responsible for the demethylation of mono- and di-methylated lysine (B10760008) 4 and lysine 9 on histone H3 (H3K4me1/2 and H3K9me1/2).[5][6] Overexpression of KDM1A/LSD1 is observed in various cancers, where it contributes to the silencing of tumor-suppressor genes, leading to increased proliferation and a block in cell differentiation.[5][6]

By inhibiting KDM1A/LSD1, DDP-38003 can reactivate the expression of these silenced genes, inducing differentiation and apoptosis in cancer cells.[6] Due to these properties, DDP-38003 is investigated as a potential oral anticancer agent, having shown efficacy in increasing survival in mouse models of leukemia.[1][4][5] This document provides a detailed protocol for the preparation, storage, and handling of DDP-38003 dihydrochloride (B599025) stock solutions for research applications.

Quantitative Data Summary

For accurate and reproducible experimental results, it is crucial to start with a properly prepared and characterized stock solution. The following tables summarize the key properties of DDP-38003 dihydrochloride.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₂₈Cl₂N₄O[4]
Molecular Weight 423.38 g/mol [4]
CAS Number 1831167-98-6[4][7]
Appearance Brown to reddish-brown solid[7]

Table 2: Solubility Data for this compound

SolventConcentrationNotes
DMSO ≥ 29 mg/mL (≥ 68.50 mM)Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1][7]

Table 3: Storage and Stability Recommendations

FormStorage TemperatureDurationNotes
Solid Powder 4°CAs per manufacturerStore sealed and protected from moisture.[4][7]
Stock Solution in DMSO -20°C1 monthStore sealed and protected from moisture. Aliquot to avoid repeated freeze-thaw cycles.[4][7]
Stock Solution in DMSO -80°C6 monthsStore sealed and protected from moisture. Aliquot to avoid repeated freeze-thaw cycles.[4][7]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust calculations accordingly for different desired concentrations.

Materials and Equipment
  • This compound powder (CAS: 1831167-98-6)

  • Anhydrous or new, unopened Dimethyl sulfoxide (B87167) (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryogenic vials

  • Calibrated P200 and P1000 micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Safety Precautions
  • This compound is for research use only. Its toxicological properties have not been fully investigated.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE at all times to avoid skin contact, inhalation, or ingestion.

  • Consult the Safety Data Sheet (SDS) for this product before handling.

Calculation of Reagents

To prepare a stock solution of a specific molarity, use the following formula:

Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

For a 10 mM (0.010 mol/L) stock solution in 1 mL (0.001 L) :

  • Mass (mg) = 0.010 mol/L × 0.001 L × 423.38 g/mol × 1000 mg/g

  • Mass (mg) = 4.23 mg

Table 4: Quick Calculation Reference for Preparing this compound Solutions

Desired ConcentrationMass for 1 mL SolventMass for 5 mL Solvent
1 mM 0.423 mg2.117 mg
5 mM 2.117 mg10.585 mg
10 mM 4.234 mg21.170 mg
50 mM 21.170 mg105.850 mg
Step-by-Step Procedure
  • Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture.

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out the calculated amount of this compound (e.g., 4.23 mg for 1 mL of a 10 mM solution) and transfer it into the tube.

  • Solubilization: Using a calibrated micropipette, add the calculated volume of fresh DMSO (e.g., 1 mL) to the tube containing the compound.

  • Dissolution: Cap the tube securely and vortex at medium speed for 1-2 minutes until the solid is completely dissolved. A clear, brown to reddish-brown solution should be formed.[7] If dissolution is slow, gentle warming (to 37°C) or brief sonication can be applied.

  • Aliquoting: To prevent degradation from multiple freeze-thaw cycles, dispense the stock solution into single-use aliquots in sterile, clearly labeled cryogenic vials or microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4][7]

Visualizations

Workflow for Stock Solution Preparation

G cluster_workflow Stock Solution Workflow start Start calc Calculate Required Mass (e.g., 4.23 mg for 10 mM in 1 mL) start->calc weigh Weigh DDP-38003 Dihydrochloride calc->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex Until Completely Dissolved add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C / -80°C aliquot->store end_node Ready for Use store->end_node

Caption: Workflow for preparing this compound stock solution.

Simplified Signaling Pathway of KDM1A/LSD1 Inhibition

G cluster_pathway Mechanism of DDP-38003 Action H3K4me2 Histone H3 (Dimethylated Lysine 4) KDM1A KDM1A / LSD1 (Histone Demethylase) H3K4me2->KDM1A Substrate H3K4me1 Histone H3 (Monomethylated Lysine 4) KDM1A->H3K4me1 Demethylation GeneExpression Tumor Suppressor Gene Re-expression KDM1A->GeneExpression GeneSilencing Tumor Suppressor Gene Silencing H3K4me1->GeneSilencing DDP38003 DDP-38003 DDP38003->KDM1A Inhibition

Caption: DDP-38003 inhibits KDM1A/LSD1, preventing gene silencing.

References

Application Notes and Protocols for DDP-38003 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDP-38003 dihydrochloride (B599025) is a potent and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key enzyme in epigenetic regulation.[1][2][3] LSD1 is overexpressed in various cancers, where it plays a crucial role in cell proliferation, differentiation, and survival.[4] DDP-38003 dihydrochloride has demonstrated anti-tumor activity in preclinical models, making it a valuable tool for cancer research and drug development.[1][5] These application notes provide detailed protocols for the handling, storage, and application of this compound, with a specific focus on its solubility in Dimethyl Sulfoxide (DMSO).

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₂₁H₂₈Cl₂N₄O[6][7]
Molecular Weight 423.38 g/mol [6][7]
CAS Number 1831167-98-6[1][7]
Appearance Solid, Brown to reddish brown[1][8]
Purity ≥ 99.31%[1]
Mechanism of Action Inhibitor of KDM1A/LSD1 (IC₅₀ = 84 nM)[1][2]

Solubility Data

The solubility of this compound in DMSO is a critical parameter for the preparation of stock solutions for in vitro assays.

SolventConcentration (mg/mL)Molar Concentration (mM)NotesReference
DMSO ≥ 29 mg/mL≥ 68.50 mMHygroscopic DMSO can affect solubility; use freshly opened solvent.[1][8][1][7]

Note: "≥" indicates that the saturation point was not reached at this concentration.

For in vivo studies, DDP-38003 has been successfully dissolved in a vehicle of 40% PEG 400 in a 5% glucose solution.[1][5][9]

Experimental Protocols

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for in vitro experiments.

Materials:

  • This compound (solid)

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing the Compound: Accurately weigh out 1 mg of this compound using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

  • Solvent Addition: Add 236.19 µL of anhydrous DMSO to the microcentrifuge tube containing the compound.[1]

  • Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][7]

Stock Solution Preparation Table for Different Concentrations:

Desired ConcentrationVolume of DMSO to add to 1 mg of this compound
1 mM 2.3619 mL
5 mM 0.4724 mL
10 mM 0.2362 mL

Reference for calculation volumes:[1]

This protocol outlines a general workflow for utilizing the this compound stock solution in a cell-based assay.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium

  • Cells of interest (e.g., THP-1 human leukemia cells)[1]

  • Multi-well plates for cell culture

  • Assay-specific reagents (e.g., for viability, differentiation, or target engagement)

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at the desired density and allow them to adhere or stabilize overnight under standard cell culture conditions.

  • Preparation of Working Solutions: Prepare serial dilutions of the 10 mM this compound stock solution in cell culture medium to achieve the final desired concentrations for the experiment. Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).

  • Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound or the vehicle control (medium with the same percentage of DMSO).

  • Incubation: Incubate the cells for the desired experimental duration.

  • Assay Performance: Following incubation, perform the specific downstream assay according to the manufacturer's instructions to assess the effects of the compound on cell viability, proliferation, differentiation, or target inhibition.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of DDP-38003 and a typical experimental workflow.

KDM1A_Inhibition_Pathway cluster_nucleus Cell Nucleus KDM1A KDM1A/LSD1 Transcription_Repression Transcription Repression KDM1A->Transcription_Repression Promotes Transcription_Activation Transcription Activation KDM1A->Transcription_Activation Inhibition leads to Histone Histone H3 (H3K4me1/2) Histone->KDM1A Substrate DDP38003 DDP-38003 dihydrochloride DDP38003->KDM1A Inhibits Experimental_Workflow A Prepare 10 mM Stock Solution of DDP-38003 in DMSO C Prepare Serial Dilutions in Culture Medium A->C B Seed Cells in Multi-well Plates D Treat Cells with DDP-38003 and Vehicle Control B->D C->D E Incubate for a Defined Period D->E F Perform Downstream Assays (e.g., Viability, Gene Expression) E->F G Data Analysis F->G

References

Application Notes and Protocols for DDP-38003 Dihydrochloride in Colony Formation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDP-38003 dihydrochloride (B599025) is a potent and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), with an IC50 of 84 nM.[1] KDM1A is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). Overexpression of KDM1A has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), by promoting cell proliferation and blocking differentiation. DDP-38003 has demonstrated significant anti-tumor activity, including the reduction of colony forming ability in cancer cell lines such as the human monocytic leukemia cell line, THP-1.[1]

This document provides detailed application notes and a comprehensive protocol for utilizing DDP-38003 dihydrochloride in a colony formation assay, a critical in vitro method for assessing the long-term proliferative potential and survival of cancer cells following treatment.

Mechanism of Action and Signaling Pathway

DDP-38003 exerts its anti-cancer effects by inhibiting the demethylase activity of KDM1A. This inhibition leads to an increase in the methylation of H3K4 and H3K9 at promoter and enhancer regions of target genes, thereby altering gene expression. The downstream effects of KDM1A inhibition are complex and can impact multiple signaling pathways involved in cell cycle regulation, differentiation, and apoptosis. Key pathways affected include:

  • Cell Cycle Arrest: Inhibition of KDM1A can lead to the upregulation of cell cycle inhibitors, such as p21, resulting in G1/S phase arrest.

  • Induction of Differentiation: In leukemia models, KDM1A inhibition can promote the differentiation of malignant blasts into mature myeloid cells.

  • Modulation of Wnt/β-catenin Signaling: KDM1A has been shown to regulate the Wnt/β-catenin pathway, which is crucial for cancer stem cell maintenance.

KDM1A_Inhibition_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects DDP-38003 DDP-38003 KDM1A (LSD1) KDM1A (LSD1) Histone H3 (H3K4me1/2) Histone H3 (H3K4me1/2) Gene Transcription Gene Transcription p21 Upregulation p21 Upregulation Differentiation Genes Differentiation Genes Wnt/β-catenin Pathway Inhibition Wnt/β-catenin Pathway Inhibition Cell Cycle Arrest Cell Cycle Arrest Cellular Differentiation Cellular Differentiation Reduced Proliferation & Colony Formation Reduced Proliferation & Colony Formation

Quantitative Data Summary

The following table summarizes representative data on the effect of this compound on the colony formation of THP-1 cells. This data is provided as an example to illustrate the expected dose-dependent inhibition. Actual results may vary depending on experimental conditions.

DDP-38003 Concentration (nM)Average Number of ColoniesPercent Inhibition (%)
0 (Vehicle Control)2500
1020518
5014044
1008566
2503088
500598

Experimental Protocol: Soft Agar (B569324) Colony Formation Assay for THP-1 Cells

This protocol is designed for assessing the effect of DDP-38003 on the anchorage-independent growth of the THP-1 suspension cell line.

Materials:

  • This compound

  • THP-1 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Noble Agar

  • Sterile, tissue culture-treated 6-well plates

  • Sterile conical tubes (15 mL and 50 mL)

  • Water bath

  • Microwave

  • Hemocytometer or automated cell counter

  • Crystal Violet staining solution (0.5% w/v in methanol)

  • Microscope

Protocol Workflow:

Colony_Formation_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Staining cluster_analysis Analysis prep_agar Prepare Agar Solutions (Base and Top) base_layer Plate Base Agar Layer prep_agar->base_layer prep_cells Prepare THP-1 Cell Suspension cell_layer Mix Cells and DDP-38003 with Top Agar prep_cells->cell_layer prep_ddp Prepare DDP-38003 Dilutions prep_ddp->cell_layer plate_cells Plate Cell/Agar Layer base_layer->plate_cells cell_layer->plate_cells incubate Incubate Plates (10-14 days) plate_cells->incubate stain Stain Colonies with Crystal Violet incubate->stain count Count Colonies stain->count analyze Analyze and Plot Data count->analyze

Detailed Steps:

1. Preparation of Agar Solutions:

  • Base Agar Layer (0.6% Agar):

    • Prepare a 1.2% Noble Agar solution by dissolving 1.2 g of Noble Agar in 100 mL of sterile water. Autoclave to sterilize.

    • In a sterile 50 mL conical tube, mix equal volumes of the 1.2% agar solution (melted and cooled to 42°C in a water bath) and 2x RPMI-1640 medium (warmed to 42°C) supplemented with 20% FBS and 2% Penicillin-Streptomycin.

  • Top Agar Layer (0.35% Agar):

    • Prepare a 0.7% Noble Agar solution by dissolving 0.7 g of Noble Agar in 100 mL of sterile water. Autoclave to sterilize.

    • This will be mixed with the cell suspension in a 1:1 ratio later.

2. Preparation of THP-1 Cells:

  • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Ensure cells are in the logarithmic growth phase.

  • Perform a cell count using a hemocytometer or automated cell counter and determine cell viability.

  • Centrifuge the required number of cells and resuspend in complete RPMI-1640 medium to a concentration of 2 x 10^4 cells/mL.

3. Preparation of this compound:

  • Prepare a stock solution of this compound in sterile DMSO.

  • Prepare serial dilutions of DDP-38003 in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500 nM). Remember to account for the 1:1 dilution with the top agar.

4. Assay Setup:

  • Plating the Base Layer:

    • Add 1.5 mL of the 0.6% base agar mixture to each well of a 6-well plate.

    • Allow the agar to solidify at room temperature in a sterile hood for at least 30 minutes.

  • Plating the Cell Layer:

    • In sterile tubes, mix 0.75 mL of the THP-1 cell suspension (2 x 10^4 cells/mL) with 0.75 mL of the appropriate DDP-38003 dilution (or vehicle control).

    • Add 1.5 mL of the melted 0.7% top agar solution (cooled to 42°C) to each tube, mix gently by pipetting up and down, and immediately overlay 1.5 mL of this cell/agar mixture onto the solidified base layer of each corresponding well.

    • This will result in a final cell density of 5,000 cells per well.

5. Incubation:

  • Allow the top agar layer to solidify at room temperature for 30-60 minutes.

  • Incubate the plates at 37°C in a humidified atmosphere of 5% CO2 for 10-14 days, or until colonies are visible.

  • Feed the cells every 2-3 days by adding 0.5 mL of complete RPMI-1640 medium (containing the respective DDP-38003 concentration) on top of the agar.

6. Staining and Quantification:

  • After the incubation period, carefully remove the plates from the incubator.

  • Add 1 mL of Crystal Violet staining solution to each well and incubate for 1-2 hours at room temperature.

  • Carefully remove the staining solution and wash the wells with water to remove excess stain.

  • Allow the plates to air dry.

  • Count the number of colonies in each well using a microscope. A colony is typically defined as a cluster of 50 or more cells.

7. Data Analysis:

  • Calculate the average number of colonies for each treatment group.

  • Determine the percent inhibition of colony formation for each DDP-38003 concentration relative to the vehicle control using the following formula:

    • Percent Inhibition = (1 - (Number of colonies in treated well / Number of colonies in control well)) * 100

  • Plot the percent inhibition against the log of the DDP-38003 concentration to determine the IC50 value for colony formation.

Troubleshooting

  • No or few colonies in the control group: Check the viability and health of the THP-1 cells. Ensure the correct seeding density was used. The incubation time may need to be extended.

  • Agar setting too quickly: Ensure the agar and media are maintained at 42°C in a water bath before mixing and plating.

  • Colonies are too dense to count: Reduce the initial cell seeding density.

  • High background staining: Ensure thorough washing after crystal violet staining.

These application notes and protocols provide a comprehensive guide for utilizing this compound in colony formation assays. Adherence to these guidelines will enable researchers to accurately assess the long-term anti-proliferative effects of this potent KDM1A inhibitor.

References

Application Notes and Protocols for DDP-38003 Dihydrochloride: A Potent KDM1A/LSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDP-38003 dihydrochloride (B599025) is a potent and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), leading to gene repression. LSD1 is overexpressed in a variety of cancers, including acute myeloid leukemia (AML), and its inhibition has emerged as a promising therapeutic strategy. DDP-38003 has demonstrated significant anti-leukemic activity in preclinical models, both as a single agent and in combination with other therapies, by inducing differentiation and inhibiting proliferation of cancer cells.[4] These application notes provide detailed protocols for the experimental use of DDP-38003 dihydrochloride in biochemical and cellular assays, as well as in a murine model of AML.

Mechanism of Action

DDP-38003 inhibits the enzymatic activity of KDM1A/LSD1 with high potency. The primary mechanism involves the inhibition of the demethylation of H3K4me1/2, leading to an increase in these activating histone marks at the promoter regions of target genes. This epigenetic reprogramming can reactivate tumor suppressor genes and induce differentiation programs that are silenced in cancer cells.

dot

DDP-38003_Mechanism_of_Action cluster_0 KDM1A/LSD1 Complex cluster_2 Gene Regulation KDM1A KDM1A/LSD1 H3K4me2 H3K4me2 Demethylation Demethylation CoREST Co-repressor (e.g., CoREST) H3K4me2->Demethylation Gene_Repression Gene Repression Differentiation_Genes Differentiation Genes DDP38003 DDP-38003 DDP38003->KDM1A Inhibits Gene_Activation Gene Activation DDP38003->Gene_Activation Promotes Demethylation->Gene_Repression Leads to

Caption: DDP-38003 inhibits KDM1A/LSD1, preventing demethylation of H3K4me2 and promoting gene activation.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterValueCell Line/EnzymeReference
IC5084 nMKDM1A/LSD1[1][2][3]
Effect on THP-1 cellsReduction of colony forming abilityTHP-1[4][5]
Effect on THP-1 cellsInduction of differentiationTHP-1[4][5]
Table 2: In Vivo Efficacy of this compound in a Mouse Leukemia Model
DoseAdministrationScheduleIncrease in SurvivalReference
11.25 mg/kgOral3 days/week for 3 weeks35%[1][2]
22.50 mg/kgOral3 days/week for 3 weeks62%[1][2]
Table 3: In Vivo Efficacy of DDP-38003 in Combination with Retinoic Acid (RA)
Treatment GroupMedian Survival (days)Reference
Control21[4]
DDP-38003 alone37[4]
RA alone49[4]
DDP-38003 + RA70[4]

Experimental Protocols

Protocol 1: KDM1A/LSD1 Enzymatic Inhibition Assay

This protocol is adapted from commercially available chemiluminescent and colorimetric assay kits.

Materials:

  • Recombinant human KDM1A/LSD1 enzyme

  • Methylated histone H3 peptide substrate (e.g., H3K4me2)

  • This compound

  • Assay buffer

  • Primary antibody specific for the demethylated substrate

  • HRP-labeled secondary antibody

  • Chemiluminescent or colorimetric HRP substrate

  • 96-well microplate (white or clear, depending on the detection method)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • To each well of the 96-well plate, add the KDM1A/LSD1 enzyme and the methylated histone H3 peptide substrate.

  • Add the diluted DDP-38003 or vehicle control to the respective wells.

  • Incubate the plate at 37°C for 1 hour.

  • Add the primary antibody to each well and incubate at room temperature for 1 hour.

  • Wash the plate three times with a wash buffer.

  • Add the HRP-labeled secondary antibody to each well and incubate at room temperature for 30 minutes.

  • Wash the plate three times with a wash buffer.

  • Add the HRP substrate to each well and measure the chemiluminescence or absorbance using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: THP-1 Cell Viability and Differentiation Assay

Materials:

  • THP-1 human acute monocytic leukemia cell line

  • RPMI-1640 medium supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol

  • This compound

  • All-trans retinoic acid (ATRA) (for combination studies)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Flow cytometry antibodies (e.g., anti-CD11b, anti-CD14)

  • 96-well and 6-well cell culture plates

  • Flow cytometer

Procedure for Cell Viability:

  • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a microplate reader.

  • Calculate the EC50 value.

Procedure for Differentiation:

  • Seed THP-1 cells in a 6-well plate at a density of 2 x 10^5 cells/mL.

  • Treat the cells with this compound (at a concentration around its EC50), ATRA (e.g., 1 µM), or a combination of both. Include a vehicle control.

  • Incubate for 4-6 days.

  • Harvest the cells and stain with fluorescently labeled antibodies against CD11b and CD14.

  • Analyze the expression of differentiation markers by flow cytometry. An increase in the percentage of CD11b+ and/or CD14+ cells indicates monocytic differentiation.

Protocol 3: THP-1 Colony Forming Assay in Methylcellulose (B11928114)

Materials:

  • THP-1 cells

  • Methylcellulose-based medium (e.g., MethoCult™)

  • IMDM

  • This compound

  • 35 mm culture dishes

Procedure:

  • Prepare a single-cell suspension of THP-1 cells.

  • Count the cells and resuspend them in IMDM at the desired concentration.

  • Prepare the methylcellulose medium containing the desired final concentration of this compound or vehicle control.

  • Add the THP-1 cell suspension to the methylcellulose medium and mix thoroughly.

  • Dispense 1.1 mL of the mixture into each 35 mm culture dish.

  • Incubate the dishes at 37°C in a 5% CO2 incubator with high humidity for 10-14 days.

  • Count the number of colonies (aggregates of >50 cells) in each dish using an inverted microscope.

  • Calculate the percentage of colony formation inhibition compared to the vehicle control.

Protocol 4: In Vivo AML Mouse Model

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • THP-1 cells (luciferase-expressing for bioluminescence imaging, if available)

  • This compound

  • Vehicle for oral administration (e.g., 40% PEG 400 in a 5% glucose solution)[4][5]

  • Oral gavage needles

  • Bioluminescence imaging system (if applicable)

  • D-luciferin (if applicable)

Procedure:

  • Inject 5 x 10^6 THP-1 cells intravenously into each mouse.

  • Monitor the mice for signs of leukemia development. This can be done by weekly peripheral blood smears to detect blast cells or by bioluminescence imaging if using luciferase-expressing cells.

  • Once leukemia is established (e.g., detectable blast cells in peripheral blood or a clear bioluminescent signal), randomize the mice into treatment groups (vehicle control, DDP-38003 low dose, DDP-38003 high dose, combination therapy, etc.).

  • Prepare the DDP-38003 formulation for oral administration. DDP-38003 can be dissolved in 40% PEG 400 in a 5% glucose solution.[4][5]

  • Administer DDP-38003 or vehicle by oral gavage at the desired doses and schedule (e.g., 11.25 and 22.50 mg/kg, 3 days per week for 3 weeks).[1][2]

  • Monitor tumor burden throughout the study using bioluminescence imaging (inject D-luciferin intraperitoneally 10-15 minutes before imaging) or by monitoring peripheral blood blast counts.

  • Monitor the survival of the mice and plot Kaplan-Meier survival curves.

  • At the end of the study, organs such as bone marrow, spleen, and liver can be harvested for histological analysis or flow cytometry to assess leukemic infiltration.

Protocol 5: Chromatin Immunoprecipitation (ChIP) for H3K4me2

Materials:

  • THP-1 cells treated with DDP-38003 or vehicle

  • Formaldehyde (B43269)

  • Glycine (B1666218)

  • Lysis buffer

  • Sonication equipment

  • Anti-H3K4me2 antibody

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • qPCR primers for target gene promoters

Procedure:

  • Crosslink protein-DNA complexes in treated THP-1 cells by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

  • Lyse the cells and isolate the nuclei.

  • Shear the chromatin by sonication to an average fragment size of 200-1000 bp.

  • Incubate the sheared chromatin with an anti-H3K4me2 antibody overnight at 4°C with rotation.

  • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads.

  • Reverse the crosslinks by incubating at 65°C with proteinase K.

  • Purify the immunoprecipitated DNA.

  • Quantify the enrichment of specific gene promoters by qPCR using primers flanking the region of interest.

Experimental Workflows

dot

In_Vitro_Screening_Workflow start Start enzymatic_assay KDM1A/LSD1 Enzymatic Assay start->enzymatic_assay cell_viability THP-1 Cell Viability Assay enzymatic_assay->cell_viability differentiation_assay THP-1 Differentiation Assay cell_viability->differentiation_assay colony_assay THP-1 Colony Forming Assay differentiation_assay->colony_assay data_analysis Data Analysis (IC50, EC50, % Inhibition) colony_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro screening of this compound.

dot

In_Vivo_Study_Workflow start Start cell_injection Inject THP-1 cells into immunodeficient mice start->cell_injection leukemia_establishment Monitor for leukemia establishment cell_injection->leukemia_establishment randomization Randomize mice into treatment groups leukemia_establishment->randomization treatment Administer DDP-38003 (oral gavage) randomization->treatment monitoring Monitor tumor burden (Bioluminescence/Blood smears) and survival treatment->monitoring analysis Data Analysis (Survival curves, Tumor burden) monitoring->analysis end End analysis->end

Caption: Workflow for in vivo efficacy testing of DDP-38003 in an AML mouse model.

References

Application Notes and Protocols for DDP-38003 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDP-38003 is a potent and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic regulator implicated in various cancers.[1][2][3] LSD1 functions as a histone demethylase, primarily targeting mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). Its overexpression is associated with poor prognosis in several malignancies, making it an attractive therapeutic target. DDP-38003 has demonstrated anti-tumor activity in preclinical models, notably in leukemia.[1] These application notes provide a summary of the known in vivo pharmacokinetic properties of DDP-38003 dihydrochloride (B599025) and detailed protocols for its investigation.

Pharmacokinetic Profile

The primary known in vivo pharmacokinetic parameter for DDP-38003 dihydrochloride is its half-life, which has been reported to be 8 hours in mouse models.[1] This moderate half-life suggests that the compound has reasonable stability and exposure in vivo, supporting its potential for therapeutic development. Further pharmacokinetic studies are warranted to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: In Vivo Pharmacokinetic Parameters of this compound

ParameterValueSpeciesRoute of AdministrationReference
Half-life (t½)8 hoursMouseOral[1]

Signaling Pathway

DDP-38003 exerts its biological effects by inhibiting the enzymatic activity of KDM1A/LSD1. KDM1A/LSD1 is a critical component of several transcriptional repressor complexes, including the CoREST and NuRD complexes. By removing methyl groups from H3K4me1/2, KDM1A/LSD1 contributes to the silencing of genes involved in cell differentiation. In the context of leukemia, KDM1A/LSD1 plays a crucial role in maintaining the hematopoietic stem and progenitor cell gene expression programs, thereby blocking differentiation.[4][5] Inhibition of KDM1A/LSD1 by DDP-38003 is expected to lead to an increase in H3K4me1/2 methylation at the promoter and enhancer regions of KDM1A/LSD1 target genes, ultimately leading to the reactivation of differentiation programs and suppression of the leukemic phenotype.

KDM1A_LSD1_Signaling_Pathway DDP_38003 DDP-38003 KDM1A_LSD1 KDM1A/LSD1 DDP_38003->KDM1A_LSD1 Inhibition H3K4me2 H3K4me2 (at gene promoters/enhancers) KDM1A_LSD1->H3K4me2 Demethylation Repression Transcriptional Repression KDM1A_LSD1->Repression Gene_Expression Expression of Differentiation Genes H3K4me2->Gene_Expression Activation H3K4me1 H3K4me1 Differentiation Hematopoietic Differentiation Gene_Expression->Differentiation Leukemia Leukemic Cell Proliferation/Survival Differentiation->Leukemia Suppression Repression->Gene_Expression

DDP-38003 inhibits KDM1A/LSD1, leading to increased H3K4me2 and differentiation.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Mouse Leukemia Model

This protocol is based on previously reported in vivo studies of DDP-38003.[1][2]

1. Animal Model:

  • Use an appropriate mouse model of leukemia (e.g., xenograft model with human leukemia cell lines like THP-1, or a transgenic mouse model).

  • CD-1 mice have been previously used.[1][2]

2. This compound Formulation:

  • Prepare a suspension of this compound in a vehicle solution of 40% PEG 400 in a 5% glucose solution.[1][2]

  • Prepare fresh formulations for each administration day.

3. Administration:

  • Administer this compound orally via gavage.

  • Dosing regimens of 11.25 mg/kg and 22.5 mg/kg have been shown to be effective.[1][2]

  • A typical dosing schedule is three times a week (e.g., Monday, Tuesday, Wednesday) for a duration of three weeks.[1][2]

4. Monitoring and Endpoint:

  • Monitor the health of the mice daily.

  • Track tumor burden through methods appropriate for the model (e.g., bioluminescence imaging, peripheral blood analysis for blast cells).

  • The primary endpoint is typically survival, which can be visualized using a Kaplan-Meier survival plot.

Protocol 2: Determination of In Vivo Half-Life (Pharmacokinetic Study)

This is a generalized protocol for determining the oral pharmacokinetic profile of a small molecule inhibitor in mice.

1. Animal Model and Acclimation:

  • Use a standard mouse strain (e.g., CD-1 or C57BL/6), with an adequate number of animals to allow for sampling at multiple time points.

  • Allow mice to acclimate for at least one week before the study.

2. This compound Formulation and Administration:

  • Prepare the formulation as described in Protocol 1.

  • Administer a single oral dose of this compound via gavage. The dose should be based on efficacy studies (e.g., 22.5 mg/kg).

3. Blood Sampling:

  • Collect blood samples at various time points post-administration. A suggested time course for an 8-hour half-life could be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Employ serial blood sampling techniques (e.g., from the tail vein or saphenous vein) to minimize the number of animals required.[6][7]

  • Collect approximately 20-30 µL of blood at each time point into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Process the blood to obtain plasma by centrifugation.

4. Sample Analysis:

  • Develop and validate a sensitive analytical method for the quantification of DDP-38003 in plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]

  • The method should be able to accurately measure the concentration of the parent compound.

5. Pharmacokinetic Analysis:

  • Plot the plasma concentration of DDP-38003 versus time.

  • Use non-compartmental analysis to determine key pharmacokinetic parameters, including:

    • Half-life (t½)

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Clearance (CL/F)

    • Volume of distribution (Vd/F)

Experimental_Workflow cluster_PK_Study Pharmacokinetic Study Workflow Formulation DDP-38003 Formulation Administration Oral Gavage (Single Dose) Formulation->Administration Blood_Sampling Serial Blood Sampling Administration->Blood_Sampling Plasma_Isolation Plasma Isolation Blood_Sampling->Plasma_Isolation LC_MS_MS LC-MS/MS Quantification Plasma_Isolation->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (t½, Cmax, etc.) LC_MS_MS->PK_Analysis

Workflow for determining the in vivo half-life of DDP-38003.

Conclusion

This compound is a promising KDM1A/LSD1 inhibitor with a reported in vivo half-life of 8 hours. The provided protocols offer a framework for conducting further in vivo efficacy and pharmacokinetic studies to fully elucidate its therapeutic potential. Rigorous experimental design and validated analytical methods are crucial for obtaining reliable and reproducible data in the preclinical development of this compound.

References

Application Notes and Protocols for DDP-38003 Dihydrochloride Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDP-38003 dihydrochloride (B599025) is a potent and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme overexpressed in various cancers, including acute myeloid leukemia (AML).[1][2][3] LSD1 plays a crucial role in oncogenesis by altering histone methylation patterns, leading to the repression of tumor suppressor genes and a block in cellular differentiation. Inhibition of LSD1 has emerged as a promising therapeutic strategy to reverse these epigenetic modifications and induce cancer cell differentiation.

Recent preclinical studies have highlighted the potential of DDP-38003 in combination with other therapeutic agents, particularly retinoids like all-trans retinoic acid (ATRA), to enhance anti-leukemic activity. This document provides detailed application notes and protocols based on available preclinical data for the use of DDP-38003 in combination therapy studies.

Mechanism of Action: Synergistic Differentiation in AML

LSD1 is a key component of transcriptional co-repressor complexes. In AML, the overexpression of LSD1 contributes to a block in the differentiation of myeloid blasts. DDP-38003, by inhibiting the demethylase activity of LSD1, is designed to restore the expression of genes that promote differentiation.

All-trans retinoic acid (ATRA) is a biologically active metabolite of vitamin A that can induce the differentiation of certain leukemia cells, most notably in acute promyelocytic leukemia (APL). However, its efficacy in other AML subtypes is limited. The combination of an LSD1 inhibitor like DDP-38003 with ATRA has been shown to synergistically induce differentiation in non-APL AML cells. The proposed mechanism involves the LSD1 inhibitor "priming" the cancer cells to be more responsive to the differentiation-inducing effects of ATRA.

cluster_0 AML Cell cluster_1 Therapeutic Intervention cluster_2 Therapeutic Outcome LSD1 LSD1 Differentiation Block Differentiation Block LSD1->Differentiation Block maintains Myeloid Differentiation Myeloid Differentiation LSD1->Myeloid Differentiation removes block Leukemic Proliferation Leukemic Proliferation Differentiation Block->Leukemic Proliferation DDP-38003 DDP-38003 DDP-38003->LSD1 inhibits ATRA ATRA ATRA->Myeloid Differentiation induces Apoptosis Apoptosis Myeloid Differentiation->Apoptosis Reduced Proliferation Reduced Proliferation Myeloid Differentiation->Reduced Proliferation Inject_AML_Cells Inject AML cells (e.g., 1x10^6 cells/mouse, IV) Tumor_Engraftment Monitor tumor engraftment (Bioluminescence imaging) Inject_AML_Cells->Tumor_Engraftment Randomize_Mice Randomize mice into 4 treatment groups Tumor_Engraftment->Randomize_Mice Treatment_Phase Administer treatment (e.g., 21 days) Randomize_Mice->Treatment_Phase Monitor_Survival Monitor survival and tumor burden Treatment_Phase->Monitor_Survival Data_Analysis Analyze data (Kaplan-Meier survival curves) Monitor_Survival->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: DDP-38003 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DDP-38003 dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is DDP-38003 dihydrochloride and what is its mechanism of action?

A1: DDP-38003 is an orally available and potent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), with an IC₅₀ of 84 nM.[1] LSD1 is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9). By inhibiting LSD1, DDP-38003 can alter gene expression, leading to the differentiation and reduced proliferation of cancer cells, particularly in certain types of leukemia.[1]

Q2: What are the recommended solvents for dissolving this compound?

A2: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent, with a solubility of at least 29 mg/mL (68.50 mM).[1] For the trihydrochloride salt, solubility in water is reported to be 50 mg/mL (108.73 mM) and in DMSO, 100 mg/mL (217.47 mM); both may require ultrasonication to fully dissolve.[2]

Q3: How should I prepare this compound for in vivo studies?

A3: A common method for preparing DDP-38003 for oral administration in animal models is to dissolve it in a co-solvent system. One documented protocol uses a solution of 40% PEG 400 in a 5% glucose solution.[1] It is recommended to prepare these solutions fresh for each use.

Q4: How should I store this compound powder and stock solutions?

A4: The solid powder should be stored at 4°C, sealed and protected from moisture. Stock solutions in solvent should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Solubility Data

Quantitative solubility data for DDP-38003 salts are summarized below. Note that the dihydrochloride and trihydrochloride forms may exhibit different solubility profiles.

Compound Form Solvent Solubility Molar Concentration Notes
This compoundDMSO≥ 29 mg/mL≥ 68.50 mMUse newly opened, hygroscopic DMSO.[1]
DDP-38003 TrihydrochlorideWater50 mg/mL108.73 mMRequires ultrasonication.[2]
DDP-38003 TrihydrochlorideDMSO100 mg/mL217.47 mMRequires ultrasonication.[2]
DDP-38003 TrihydrochloridePBS (pH 7.4)50 mg/mL108.73 mMRequires ultrasonication.

In Vivo Formulation Examples (Trihydrochloride form):

  • Method 1: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline. Solubility is ≥ 2.5 mg/mL (5.44 mM).

  • Method 2: 10% DMSO >> 90% (20% SBE-β-CD in saline). Solubility is ≥ 2.5 mg/mL (5.44 mM).

Troubleshooting Guide for Solubility Issues

Encountering solubility problems with this compound is a common challenge. This guide provides a systematic approach to troubleshoot and resolve these issues.

Problem: The compound is not fully dissolving in the chosen solvent.

Troubleshooting workflow for this compound solubility.

Detailed Steps:

  • Verify Solvent Quality: For organic solvents like DMSO, ensure they are anhydrous and have been stored properly to prevent water absorption, which can significantly impact the solubility of hydrochloride salts. Using a fresh vial of high-purity solvent is recommended.[1]

  • Mechanical Agitation:

    • Vortexing: Ensure the solution is mixed thoroughly by vortexing for several minutes.

    • Ultrasonication: Use a sonication bath to break up compound aggregates and enhance dissolution. This is often necessary for achieving the reported concentrations in aqueous solutions.[2]

  • Gentle Warming: Briefly warm the solution in a water bath (e.g., 37°C). Do not overheat, as this could degrade the compound.

  • pH Adjustment (for aqueous solutions): The solubility of amine hydrochloride salts can be pH-dependent. This compound is expected to be more soluble at a lower pH. If you are preparing a solution in a buffer, ensure the pH is compatible with the desired solubility.

  • Use of Co-solvents: If solubility in a single solvent is insufficient for your experimental needs, consider using a co-solvent system. For example, a small amount of DMSO can be used to initially dissolve the compound, followed by dilution with an aqueous buffer or a vehicle containing PEG300, Tween-80, or cyclodextrins.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound (Molecular Weight: 423.38 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.23 mg.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the solution thoroughly.

    • If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.

Protocol 2: General KDM1A/LSD1 Enzyme Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory activity of DDP-38003 on KDM1A/LSD1. Specific assay conditions may need to be optimized based on the enzyme source and substrate used.

General workflow for a KDM1A/LSD1 enzyme inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO as described in Protocol 1.

    • Create a serial dilution of the DDP-38003 stock solution in assay buffer to achieve the desired final concentrations.

    • Prepare solutions of purified KDM1A/LSD1 enzyme and its substrate (e.g., a methylated histone H3 peptide) in the appropriate assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the KDM1A/LSD1 enzyme to each well.

    • Add the diluted DDP-38003 solutions to the corresponding wells. Include a vehicle control (DMSO only) and a positive control inhibitor if available.

  • Pre-incubation: Gently mix and incubate the plate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Detection: After a set incubation time, stop the reaction and measure the product formation using an appropriate detection method (e.g., spectrophotometry, fluorometry, or mass spectrometry, depending on the assay kit).

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Normalize the data with the uninhibited control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

KDM1A/LSD1 Signaling Pathway and Inhibition by DDP-38003

DDP-38003 targets the KDM1A/LSD1 enzyme, which is a key component of several transcriptional repressor complexes. In certain cancers like acute myeloid leukemia (AML), KDM1A is overexpressed and contributes to the suppression of differentiation-promoting genes.

KDM1A/LSD1 signaling and its inhibition by DDP-38003.

By inhibiting KDM1A, DDP-38003 prevents the demethylation of H3K4me2, an active chromatin mark. This leads to the re-expression of tumor suppressor and differentiation-associated genes, which can induce apoptosis and myeloid differentiation in leukemic cells, thereby impeding leukemia progression.

References

Technical Support Center: Optimizing DDP-38003 Dihydrochloride Concentration in Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DDP-38003 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in your cellular experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, detailed experimental protocols, and data to help optimize your experimental design.

Frequently Asked questions (FAQs)

Q1: What is the mechanism of action of DDP-38003 dihydrochloride?

A1: this compound is a potent and orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1) with an IC50 of 84 nM.[1][2][3][4] KDM1A is an enzyme that plays a crucial role in regulating gene expression by demethylating histones. By inhibiting KDM1A, DDP-38003 can alter gene expression, leading to effects such as the induction of differentiation and a reduction in the colony-forming ability of cancer cells.[1][5]

Q2: What is a recommended starting concentration for this compound in a cell-based assay?

A2: For initial experiments, a dose-response study is recommended to determine the optimal concentration for your specific cell line and assay. A good starting point is to test a range of concentrations from 10 nM to 10 µM. Based on published data, a concentration of 500 nM has been shown to inhibit colony formation in THP-1 cells by 62%.[5]

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in DMSO at concentrations of ≥ 29 mg/mL (68.50 mM).[2][3] For cell culture experiments, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in your cell culture medium. To minimize the effects of the solvent on your cells, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%). Stock solutions should be stored at -20°C or -80°C for long-term stability.[1]

Q4: I am not observing the expected effect of this compound in my cells. What could be the reason?

A4: There are several potential reasons for a lack of effect. First, ensure that your cell line expresses KDM1A, the target of DDP-38003. Second, the concentration of the compound may be too low for your specific cell line or assay. Consider performing a dose-response experiment with a wider concentration range. Third, the incubation time might be insufficient to observe a phenotypic change. A time-course experiment is recommended. Finally, ensure the compound has been stored correctly and that the stock solution is not degraded.

Q5: I am observing significant cytotoxicity at all tested concentrations. How can I address this?

A5: High cytotoxicity could indicate that the concentrations you are using are too high for your cell line. It is recommended to perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of DDP-38003 for your specific cells. This will help you identify a concentration that inhibits KDM1A activity without causing widespread cell death. Also, ensure that the final DMSO concentration in your culture medium is not exceeding 0.1%.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No or low activity of DDP-38003 1. Compound concentration is too low.2. Insufficient incubation time.3. Cell line is not sensitive to KDM1A inhibition.4. Improper compound storage or handling.1. Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 100 µM).2. Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours).3. Confirm KDM1A expression in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to KDM1A inhibitors (e.g., THP-1).4. Prepare fresh stock solutions from powder. Aliquot and store at -80°C to avoid multiple freeze-thaw cycles.
High cell death across all concentrations 1. Compound concentration is too high.2. High sensitivity of the cell line to the compound.3. Solvent (DMSO) toxicity.1. Determine the IC50 for cytotoxicity using a cell viability assay and use concentrations below this value for your functional assays.2. Start with a much lower concentration range.3. Ensure the final DMSO concentration in the culture medium is ≤ 0.1%. Include a vehicle control (medium with the same DMSO concentration) in your experiments.
Inconsistent results between experiments 1. Variation in cell seeding density.2. Differences in compound preparation.3. Cell passage number.1. Maintain a consistent cell seeding density for all experiments.2. Prepare fresh dilutions of the compound from the stock solution for each experiment.3. Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
Precipitation of the compound in the medium 1. Poor solubility at the final concentration.2. Interaction with media components.1. Do not exceed the recommended final concentration. Ensure the DMSO stock is fully dissolved before diluting in media.2. Consider using a serum-free or reduced-serum medium for the duration of the treatment, as serum proteins can sometimes interact with small molecules.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay

This protocol describes how to determine the concentration range of DDP-38003 that affects cell viability in a human acute monocytic leukemia cell line, THP-1.

Materials:

  • This compound

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • DMSO

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution to prepare working solutions.

  • Cell Treatment: Add the desired concentrations of DDP-38003 (e.g., 10 nM to 10 µM) to the wells. Include a vehicle control (DMSO only) and an untreated control. Ensure the final DMSO concentration is ≤ 0.1%.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Colony Formation Assay in THP-1 Cells

This protocol is designed to assess the effect of DDP-38003 on the clonogenic potential of THP-1 cells.

Materials:

  • This compound

  • THP-1 cells

  • Complete RPMI-1640 medium

  • Methylcellulose-based medium (e.g., MethoCult™)

  • 6-well plates

  • DMSO

Procedure:

  • Cell Preparation: Harvest THP-1 cells in the logarithmic growth phase and perform a cell count.

  • Treatment: Incubate THP-1 cells with varying concentrations of DDP-38003 (e.g., 100 nM, 500 nM, 1 µM) or vehicle control (DMSO) in liquid culture for 48 hours.

  • Plating in Semi-Solid Medium: After treatment, wash the cells and resuspend them in complete RPMI-1640 medium. Mix the cell suspension with the methylcellulose-based medium at a ratio of 1:10 (cells to methylcellulose). Plate 1 mL of this mixture into each well of a 6-well plate, seeding approximately 500-1000 cells per well.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 8-10 days, or until colonies are visible.

  • Colony Staining and Counting: Stain the colonies with a solution such as crystal violet. Count the number of colonies (typically defined as clusters of >50 cells) in each well.

  • Data Analysis: Calculate the colony formation efficiency for each treatment condition and normalize it to the vehicle control.

Quantitative Data Summary

ParameterValueCell LineReference
IC50 (KDM1A/LSD1 inhibition) 84 nM-[1][2][3][4]
Inhibition of Colony Formation 62% inhibition at 500 nMTHP-1[5]
Solubility in DMSO ≥ 29 mg/mL (68.50 mM)-[2][3]

Visualizing Key Pathways and Workflows

KDM1A_Signaling_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects KDM1A KDM1A (LSD1) Histone_H3 Histone H3 (H3K4me1/2, H3K9me1/2) KDM1A->Histone_H3 Demethylation Gene_Expression Altered Gene Expression Histone_H3->Gene_Expression Differentiation Cell Differentiation (e.g., in Leukemia) Gene_Expression->Differentiation Colony_Formation Reduced Colony Formation Gene_Expression->Colony_Formation Tumor_Growth Inhibition of Tumor Growth Gene_Expression->Tumor_Growth DDP38003 DDP-38003 DDP38003->KDM1A Inhibition

Caption: KDM1A (LSD1) Signaling Pathway Inhibition by DDP-38003.

Experimental_Workflow start Start: Hypothesis (DDP-38003 affects cell phenotype) dose_response 1. Dose-Response Assay (e.g., MTT, CellTiter-Glo) start->dose_response determine_ic50 2. Determine Cytotoxic IC50 dose_response->determine_ic50 functional_assay 3. Functional Assay (e.g., Colony Formation) determine_ic50->functional_assay data_analysis 4. Data Analysis & Interpretation functional_assay->data_analysis troubleshoot Troubleshoot? data_analysis->troubleshoot conclusion Conclusion troubleshoot->dose_response Optimize Concentration troubleshoot->conclusion Results Consistent

Caption: Experimental Workflow for DDP-38003 Optimization.

Troubleshooting_Logic start Problem Encountered check_concentration Is the concentration in the optimal range? start->check_concentration check_incubation Is the incubation time sufficient? check_concentration->check_incubation Yes solution Solution Found check_concentration->solution No, Adjust Concentration check_cell_line Is the cell line appropriate? check_incubation->check_cell_line Yes check_incubation->solution No, Adjust Time check_compound Is the compound stock viable? check_cell_line->check_compound Yes check_cell_line->solution No, Validate Target Expression check_compound->solution No, Prepare Fresh Stock

Caption: Logical Flow for Troubleshooting Common Issues.

References

Technical Support Center: DDP-38003 Dihydrochloride In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DDP-38003 dihydrochloride (B599025) in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is DDP-38003 dihydrochloride and what is its mechanism of action?

DDP-38003 is an orally active and novel inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1), with an IC50 of 84 nM.[1][2][3][4] KDM1A is an enzyme that removes methyl groups from histones, specifically H3K4me1/2 and H3K9me1/2, playing a crucial role in gene expression regulation. By inhibiting KDM1A, DDP-38003 can alter gene expression, leading to anti-tumor effects, such as inducing differentiation and reducing the colony-forming ability of cancer cells.[1][2]

Q2: What is the recommended formulation and dosage for in vivo oral administration of DDP-38003?

Based on published studies, a common formulation for oral gavage in mice is DDP-38003 dissolved in a vehicle of 40% PEG 400 in a 5% glucose solution.[1] Effective doses in mouse leukemia models have been reported at 11.25 mg/kg and 22.50 mg/kg, administered three days per week for three weeks.[1][2]

Q3: What is the reported half-life of DDP-38003 in vivo?

The in vivo half-life of DDP-38003 has been reported to be 8 hours.[1][2] This information is critical for designing appropriate dosing schedules to maintain effective drug exposure.

Q4: Can DDP-38003 cross the blood-brain barrier (BBB)?

Studies on other KDM1A/LSD1 inhibitors have shown potential for brain penetration. While specific data on DDP-38003's BBB permeability is not extensively detailed in the provided search results, the potential for CNS effects should be considered in experimental design, especially for intracranial tumor models.[5]

Troubleshooting Guide

This guide addresses common issues that may be encountered during in vivo experiments with DDP-38003.

Issues with Formulation and Administration
Problem Potential Cause Troubleshooting Steps
Precipitation or phase separation of the dosing solution. - Improper dissolution technique.- Instability of the formulation.- Prepare the formulation fresh on the day of use.[1]- Use heat and/or sonication to aid dissolution.[1]- Ensure the volumetric ratios of the solvents are accurate (40% PEG 400 in 5% glucose solution).[1]
Difficulty with oral gavage administration. - Improper restraint of the animal.- Incorrect gavage needle size or technique.- Ensure proper training in oral gavage techniques to minimize stress and prevent injury to the animal.[5][6]- Use a flexible plastic feeding tube to reduce the risk of esophageal trauma.[5]- The gavage needle length should be from the mouth to the last rib.[7]
Regurgitation or signs of distress in animals post-dosing. - Administration volume is too large.- Accidental administration into the trachea.- The maximum oral gavage volume for mice should not exceed 10 ml/kg. For a 25g mouse, this is 0.25 ml.- If fluid bubbles from the nose or the animal shows respiratory distress, stop immediately.[5][8]
Lack of Efficacy
Problem Potential Cause Troubleshooting Steps
No observable anti-tumor effect at the expected dose. - Insufficient drug exposure.- Tumor model is not dependent on KDM1A enzymatic activity.- Suboptimal dosing schedule.- Verify Target Engagement: Assess KDM1A inhibition in tumor tissue or surrogate tissues. This can be done by measuring changes in histone methylation (e.g., H3K4me2 levels) or expression of KDM1A target genes.[1][9][10]- Consider Non-Enzymatic Roles of KDM1A: The anti-tumor effect of KDM1A inhibition can be context-dependent. Some cancers may rely on the scaffolding function of KDM1A rather than its demethylase activity.[9]- Optimize Dosing: Given the 8-hour half-life, more frequent dosing might be necessary to maintain therapeutic concentrations.[1][2]- Combination Therapy: Consider combining DDP-38003 with other agents. For example, combination with retinoic acid (RA) has shown synergistic effects in vivo.[11]
High variability in response between animals. - Inconsistent dosing.- Differences in individual animal metabolism or tumor heterogeneity.- Ensure precise and consistent oral gavage for all animals.- Increase the number of animals per group to improve statistical power.- Analyze individual tumor samples to assess target engagement and downstream effects.
Toxicity and Adverse Effects
Problem Potential Cause Troubleshooting Steps
Weight loss, lethargy, or other signs of general toxicity. - Off-target effects of the compound.- Toxicity of the vehicle (PEG 400).- Monitor Animal Health: Conduct regular health monitoring, including body weight measurements.- Dose Reduction: If toxicity is observed, consider reducing the dose or the frequency of administration.- Vehicle Control: Ensure a vehicle-only control group is included to assess any effects of the 40% PEG 400 solution. High concentrations of PEG 400 can cause gastrointestinal effects.[12][13]
Thrombocytopenia (low platelet count). - KDM1A inhibitors have been reported to cause thrombocytopenia.- Monitor Platelet Counts: Collect blood samples periodically to monitor platelet levels. This can be done via tail vein or saphenous vein bleeding.[2][14]- Blood Smear Analysis: Visually inspect blood smears for platelet clumping, which can lead to artificially low automated platelet counts.[14]- Flow Cytometry: Use flow cytometry for accurate platelet counting in small blood volumes.[15]

Experimental Protocols

Preparation of DDP-38003 Formulation for Oral Gavage
  • Objective: To prepare a 2.25 mg/mL solution of DDP-38003 for a 10 mL/kg dose to achieve 22.5 mg/kg.

  • Materials:

    • This compound powder

    • Polyethylene (B3416737) glycol 400 (PEG 400)

    • 5% Dextrose (glucose) solution

    • Sterile conical tubes

    • Sonicator or water bath

  • Procedure:

    • Calculate the required amount of DDP-38003 for the desired volume. For 10 mL of a 2.25 mg/mL solution, 22.5 mg of DDP-38003 is needed.

    • In a sterile conical tube, add 4 mL of PEG 400.

    • Add the 22.5 mg of DDP-38003 powder to the PEG 400.

    • Vortex thoroughly. If the compound does not fully dissolve, use a sonicator or a warm water bath (37°C) to aid dissolution.[1]

    • Once dissolved, add 6 mL of 5% glucose solution to bring the total volume to 10 mL.

    • Vortex again to ensure a homogenous solution.

    • It is recommended to prepare this solution fresh before each administration.[1]

Monitoring Thrombocytopenia in Mice
  • Objective: To monitor platelet counts in mice treated with DDP-38003.

  • Materials:

    • Anticoagulant (e.g., EDTA) coated micro-collection tubes

    • Lancets or needles for blood collection

    • Automated hematology analyzer or flow cytometer

    • Microscope slides

  • Procedure:

    • Collect a small volume of blood (e.g., 20-50 µL) from the tail vein or saphenous vein into an anticoagulant-coated tube.

    • Gently invert the tube several times to prevent clotting.

    • Perform a complete blood count (CBC) using an automated hematology analyzer calibrated for mouse blood.

    • Prepare a blood smear by placing a small drop of blood on a microscope slide and spreading it thinly with another slide.

    • Stain the smear with a Wright-Giemsa or similar stain.

    • Examine the smear under a microscope to visually assess platelet numbers and check for clumps, which can affect automated counts.[14]

    • For more precise measurements from small sample volumes, flow cytometry can be used with platelet-specific antibodies.[15]

Visualizations

Signaling_Pathway cluster_nucleus Cell Nucleus KDM1A KDM1A/LSD1 Demethylated_Histone Demethylated Histone H3 KDM1A->Demethylated_Histone Demethylation HistoneH3 Histone H3 (H3K4me2/H3K9me2) Methylated_Histone Methylated Histone H3 HistoneH3->Methylated_Histone Methylation Methylated_Histone->KDM1A Gene_Expression Altered Gene Expression (e.g., differentiation, tumor suppression) Demethylated_Histone->Gene_Expression DDP38003 DDP-38003 DDP38003->KDM1A Inhibition

Caption: Mechanism of action of DDP-38003.

Experimental_Workflow cluster_prep Preparation cluster_treatment In Vivo Treatment cluster_monitoring Monitoring & Analysis Formulation Prepare DDP-38003 (40% PEG 400 in 5% Glucose) Dosing Oral Gavage (e.g., 22.5 mg/kg, 3x/week) Formulation->Dosing Health Monitor Animal Health (Weight, Behavior) Dosing->Health Tumor Measure Tumor Growth Dosing->Tumor Blood Blood Collection (Platelet Counts) Dosing->Blood Tissue Tissue Collection (Target Engagement) Tumor->Tissue

Caption: General in vivo experimental workflow.

Troubleshooting_Logic Start Lack of Efficacy Observed Check_Formulation Is the formulation prepared correctly and fresh? Start->Check_Formulation Check_Dosing Was the dosing accurate and consistent? Check_Formulation->Check_Dosing Yes Outcome_Success Re-evaluate with corrected protocol Check_Formulation->Outcome_Success No Check_Target Is there evidence of target engagement in vivo? Check_Dosing->Check_Target Yes Check_Dosing->Outcome_Success No Check_Model Is the tumor model KDM1A-dependent? Check_Target->Check_Model Yes Check_Target->Outcome_Success No Outcome_Failure Consider alternative model or combination therapy Check_Model->Outcome_Failure No Check_Model->Outcome_Failure Yes

Caption: Troubleshooting logic for lack of efficacy.

References

DDP-38003 Dihydrochloride Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DDP-38003 dihydrochloride (B599025). The information provided aims to address common issues, particularly precipitation, that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is DDP-38003 dihydrochloride and what is its primary mechanism of action?

A1: this compound is a novel, orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1).[1][2][3][4] Its primary mechanism of action is the inhibition of KDM1A, an enzyme involved in epigenetic regulation, with an IC50 of 84 nM.[1] This inhibition can lead to anti-tumor effects, as demonstrated in mouse leukemia models.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The recommended solvent for preparing a stock solution of this compound for in vitro use is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] It is crucial to use high-purity, anhydrous DMSO to achieve the best solubility.

Q3: What is the solubility of this compound in common solvents?

A3: The solubility of this compound and its trihydrochloride form in commonly used solvents is summarized in the table below. Please note that using newly opened, hygroscopic DMSO is important as it can significantly impact the solubility of the product.[1][2][3][4][5]

Compound Form Solvent Solubility Molar Concentration Notes
This compoundDMSO≥ 29 mg/mL68.50 mMUse newly opened DMSO. "≥" indicates soluble, but saturation is unknown.[1][2][3][4]
DDP-38003 trihydrochlorideDMSO100 mg/mL217.47 mMUltrasonic treatment may be needed.[5]
DDP-38003 trihydrochlorideWater50 mg/mL108.73 mMUltrasonic treatment may be needed.[5]

Q4: What is the recommended storage condition for this compound stock solutions?

A4: Once prepared, it is recommended to aliquot the stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month.[1] This helps to prevent degradation from repeated freeze-thaw cycles.[1] Solutions should be stored in sealed containers, away from moisture.[1]

Troubleshooting Guide: Precipitation in Cell Culture Media

A primary challenge when working with this compound is its potential to precipitate when a concentrated DMSO stock solution is diluted into aqueous cell culture media. This guide provides a systematic approach to troubleshoot and prevent this issue.

Problem: I observed precipitation after adding the this compound stock solution to my cell culture medium.

This is a common issue arising from the lower solubility of the compound in aqueous environments compared to DMSO. The following workflow can help identify and resolve the problem.

G cluster_0 A Precipitation Observed in Media B Check Final DMSO Concentration A->B C Is DMSO Concentration > 0.5%? B->C D Reduce DMSO Concentration C->D Yes E Check Final Compound Concentration C->E No K Problem Resolved D->K F Is Concentration Too High? E->F G Lower Final Concentration F->G Yes H Review Dilution Method F->H No G->K I Pre-warm Media & Mix Gently H->I J Consider Co-solvents (Advanced) H->J I->K

Troubleshooting workflow for this compound precipitation.

Step-by-Step Troubleshooting:

  • Verify Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and can also affect the solubility of your compound.

    • Recommendation: Aim for a final DMSO concentration of ≤ 0.5% in your cell culture. If your current concentration is higher, prepare a more diluted stock solution to reduce the volume added to the media.

  • Evaluate Final this compound Concentration: The final concentration of the compound in the media might exceed its aqueous solubility limit.

    • Recommendation: Perform a dose-response curve to determine the lowest effective concentration. If high concentrations are necessary, consider alternative formulation strategies.

  • Optimize the Dilution Method: The way the stock solution is introduced to the media can significantly impact precipitation.

    • Recommendation: Pre-warm the cell culture medium to 37°C before adding the compound. Add the DMSO stock solution drop-wise while gently vortexing or swirling the medium to ensure rapid and uniform dispersion. Avoid adding the stock solution directly to cells or in a concentrated area of the culture vessel.

  • Advanced Option: Consider Co-solvents: For challenging situations where high concentrations are required, a co-solvent system may be necessary. Formulations for in vivo studies of DDP-38003 have utilized co-solvents such as PEG300 and Tween-80. While not standard for in vitro work, a carefully optimized, low-concentration co-solvent system could be explored, ensuring appropriate vehicle controls are included in the experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (Molecular Weight: 423.38 g/mol )

    • High-purity, anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • To prepare a 10 mM stock solution, weigh out 4.23 mg of this compound.

    • Add 1 mL of anhydrous DMSO to the vial containing the compound.

    • Vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) cell culture medium

    • Sterile conical tubes

  • Procedure:

    • Determine the final concentration of this compound needed for your experiment.

    • Calculate the volume of the 10 mM stock solution required. Ensure that the final DMSO concentration in the media does not exceed 0.5%.

    • In a sterile conical tube, add the required volume of pre-warmed cell culture medium.

    • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop-wise.

    • Visually inspect the medium for any signs of precipitation.

    • Use this freshly prepared working solution to treat your cells immediately. It is recommended to prepare the working solution fresh for each experiment.

Signaling Pathway

This compound acts as an inhibitor of the KDM1A/LSD1 enzyme. This enzyme plays a crucial role in demethylating histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), which in turn affects gene expression. The inhibition of KDM1A by DDP-38003 can lead to changes in the cellular epigenetic landscape and has been shown to have anti-leukemic effects.

G cluster_1 DDP This compound KDM1A KDM1A/LSD1 DDP->KDM1A Inhibits H3K4me Histone H3K4 Demethylation KDM1A->H3K4me Gene Altered Gene Expression H3K4me->Gene

Simplified signaling pathway of this compound.

References

Technical Support Center: DDP-38003 Dihydrochloride and DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DDP-38003 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work, with a specific focus on the impact of using hygroscopic Dimethyl Sulfoxide (B87167) (DMSO) as a solvent.

Frequently Asked Questions (FAQs)

Q1: What is DDP-38003 dihydrochloride?

A1: this compound is a novel, orally available inhibitor of the enzyme histone lysine-specific demethylase 1A (KDM1A/LSD1), with an IC₅₀ of 84 nM.[1][2] It is investigated for its potential as an anticancer agent.[3] As a dihydrochloride salt, it is supplied as a crystalline solid.

Q2: Why is DMSO a commonly used solvent for this compound?

A2: DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, which is why it is frequently used for preparing stock solutions of small molecules like this compound in research settings.[4][5] Its miscibility with water and many organic solvents makes it convenient for subsequent dilution into aqueous buffers or cell culture media.[4][6]

Q3: What does "hygroscopic" mean, and why is this a critical consideration for DMSO?

A3: "Hygroscopic" refers to the tendency of a substance to readily absorb and retain moisture from the surrounding atmosphere. DMSO is highly hygroscopic and can quickly absorb water if not stored in a tightly sealed container.[7][8][9][10] This absorbed water can alter the physical and chemical properties of the DMSO, which may impact experimental outcomes.[8][11]

Q4: How can absorbed water in DMSO affect this compound?

A4: The presence of water in DMSO can have several negative consequences:

  • Reduced Solubility: The solvating power of DMSO for certain organic compounds can decrease with absorbed water, potentially leading to the precipitation of the compound from the solution.[7][8][12] This is because the introduction of water makes the solvent environment more polar and structured, which can be less favorable for dissolving large lipophilic molecules.[8]

  • Chemical Instability: While many compounds are stable in wet DMSO, some may be susceptible to hydrolysis or degradation over time, especially with repeated freeze-thaw cycles.[13][14] The presence of water can accelerate these degradation pathways.[10]

  • Impact on Dihydrochloride Salt Form: Dihydrochloride salts themselves can be hygroscopic.[15] The combination of a hygroscopic compound and a hygroscopic solvent creates a situation where moisture absorption is highly probable, potentially affecting the compound's stability and precise concentration.

Troubleshooting Guides

Q5: My this compound is not dissolving completely in DMSO. What are the initial troubleshooting steps?

A5: If you are experiencing solubility issues, it is important to address potential causes systematically. Use the following workflow and consult the detailed protocol for reconstitution.

G start Solubility Issue: DDP-38003 in DMSO check_dmso 1. Verify DMSO Quality - Use fresh, anhydrous DMSO? - Stored properly? start->check_dmso yes_fresh Yes check_dmso->yes_fresh Yes no_fresh No check_dmso->no_fresh No check_compound 2. Verify Compound - Weighed correctly? - Compound at room temp? dissolution_method 3. Optimize Dissolution - Vortex vigorously (1-2 min)? - Gentle warming (37°C)? - Sonication? check_compound->dissolution_method resolved Issue Resolved dissolution_method->resolved Soluble not_resolved Issue Persists dissolution_method->not_resolved Insoluble yes_fresh->check_compound use_fresh Action: Use a new, sealed vial of anhydrous DMSO. no_fresh->use_fresh use_fresh->check_compound reassess Re-evaluate concentration. Consider preparing a more dilute stock solution. not_resolved->reassess

Diagram 1: Troubleshooting workflow for DDP-38003 solubility issues.

Q6: My this compound solution was clear initially, but now I see precipitates after storage or a freeze-thaw cycle. What could have caused this?

A6: Precipitation upon storage or after freeze-thaw cycles is a common issue and can be caused by several factors:

  • Moisture Absorption: If the vial was not sealed properly, the DMSO could have absorbed atmospheric moisture, decreasing the compound's solubility and causing it to crash out of solution.[7][8] This is a primary concern with hygroscopic solvents.

  • Temperature Fluctuations: Storing the solution at a lower temperature than when it was prepared can reduce solubility.[16] Repeated freeze-thaw cycles synergistically enhance precipitation, especially when small amounts of water have been absorbed.[12][14]

  • Concentration Exceeds Saturation: The initial dissolution may have resulted in a supersaturated solution, which is inherently unstable. Over time, the compound can crystallize out to reach its true thermodynamic solubility limit.

G DMSO Hygroscopic DMSO (CH₃)₂SO Wet_DMSO Wet DMSO (Reduced Solvating Power) DMSO->Wet_DMSO H2O Atmospheric Water (H₂O) H2O->DMSO Absorption Compound DDP-38003·2HCl (Solid) Compound->Wet_DMSO Poor Solubility Precipitate Precipitated DDP-38003·2HCl Wet_DMSO->Precipitate Leads to

Diagram 2: Impact of atmospheric water on this compound in DMSO.
Data Presentation

Quantitative data regarding the solubility and stability of this compound is summarized below.

Table 1: Solubility Profile of this compound

SolventConcentrationNotesReference
DMSO≥ 42.34 mg/mL (≥ 100 mM)Sonication or gentle warming may be required.[1]
Water< 1 mg/mLPractically insoluble.[1]

Table 2: General Stability of Compounds in DMSO/Water Mixtures

Study ParameterFindingImplication for DDP-38003Reference
Storage Condition85% of 1404 diverse compounds were stable.DDP-38003 is likely stable, but degradation cannot be ruled out without specific testing.[13]
SolventDMSO/Water (90/10 v/v)Small amounts of water may not cause degradation but can still impact solubility.[13]
Duration & Temperature2 years at 4°CLong-term stability in wet DMSO under refrigeration is possible for many compounds.[13]
Experimental Protocols

Protocol 1: Standard Procedure for Reconstituting this compound

This protocol outlines the best practices for dissolving this compound to minimize issues related to moisture.

  • Acclimatization: Allow the vial of this compound and a new, sealed vial of anhydrous, high-purity DMSO to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture on cold surfaces.[17]

  • Preparation: In a sterile environment (e.g., a laminar flow hood), open the vials.

  • Solvent Addition: Using a calibrated pipette with a sterile tip, add the calculated volume of anhydrous DMSO to the vial containing the compound to achieve the desired stock concentration.

  • Dissolution:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.[7]

    • Visually inspect the solution against a light source. If undissolved particles remain, sonicate the vial in a water bath for 10-15 minutes.[7]

    • If sonication is insufficient, gently warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[7]

  • Storage: Once a clear stock solution is achieved, aliquot it into smaller, single-use volumes in tightly sealed, low-retention tubes. Store aliquots as recommended: -80°C for up to 6 months or -20°C for up to 1 month.[1] Ensure vials are sealed away from moisture.[1]

G cluster_storage Long-Term Storage cluster_handling Handling & Preparation storage_prep Prepare Aliquots in Tightly Sealed Vials storage_80 Store at -80°C (Up to 6 months) storage_prep->storage_80 storage_20 Store at -20°C (Up to 1 month) storage_prep->storage_20 start Use Anhydrous DMSO & Dry Compound acclimate Acclimate Vials to Room Temp start->acclimate dissolve Dissolve & Vortex acclimate->dissolve assist Sonication / Gentle Heat (If Needed) dissolve->assist assist->storage_prep

Diagram 3: Best practices workflow for handling and storing DDP-38003 solutions.

Protocol 2: Assessing Moisture Content in DMSO (Karl Fischer Titration)

If you suspect your DMSO has been compromised by moisture, Karl Fischer titration is the gold standard method for accurately quantifying water content.

  • Apparatus: Use a calibrated coulometric or volumetric Karl Fischer titrator.

  • Sample Handling: Work quickly to minimize exposure of the DMSO sample to ambient air. Use a dry syringe to draw a precise volume (e.g., 1 mL) of the DMSO to be tested.

  • Titration: Inject the sample directly into the titration cell containing the Karl Fischer reagent. The instrument will automatically titrate the water present and calculate the water content.

  • Interpretation:

    • Anhydrous/High-Purity DMSO: Typically contains < 0.05% (< 500 ppm) water.

    • Compromised DMSO: A value significantly higher than the manufacturer's specification indicates moisture absorption. For sensitive applications, a water content > 0.5% may be problematic.

References

DDP-38003 dihydrochloride storage and handling conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and use of DDP-38003 dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

1. What is the recommended storage condition for solid DDP-38003 dihydrochloride?

Solid this compound should be stored at 4°C in a sealed container, away from moisture[1][2][3].

2. How should I store stock solutions of this compound?

Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions[1][2][3]:

  • -80°C for up to 6 months.

  • -20°C for up to 1 month (sealed storage, away from moisture).

3. What solvents can be used to dissolve this compound?

This compound is soluble in DMSO at a concentration of ≥ 29 mg/mL (68.50 mM)[1][2][3]. For the related trihydrochloride form, solubility has also been demonstrated in water at 50 mg/mL (108.73 mM) with the need for sonication[4][5]. It is recommended to use newly opened DMSO as it is hygroscopic and can affect solubility[1][2][3].

4. What are the general handling precautions for this compound?

When handling this compound, it is important to:

  • Avoid inhalation, and contact with eyes and skin[6].

  • Prevent the formation of dust and aerosols[6].

  • Use in a well-ventilated area with appropriate exhaust ventilation[6].

  • Wear full personal protective equipment (PPE), including gloves, lab coat, and safety glasses[6][7].

  • Ensure a safety shower and eye wash station are accessible[6].

5. What should I do in case of accidental exposure?

  • Eye contact: Immediately flush eyes with large amounts of water and seek medical attention[6].

  • Skin contact: Rinse the affected area thoroughly with water and remove contaminated clothing. Seek medical advice[6].

  • Inhalation: Move to fresh air. If breathing is difficult, provide respiratory support and get medical help[6].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound won't dissolve Improper solvent or solvent quality.Use newly opened, high-purity DMSO. For aqueous solutions, consider the trihydrochloride form and the use of sonication to aid dissolution[4][5].
Temperature.Gentle warming or sonication can aid dissolution, especially for aqueous solutions of the related trihydrochloride form[4].
Precipitate forms in stock solution after freezing Solution was not fully dissolved before freezing.Ensure the compound is completely dissolved before aliquoting and freezing. Thaw the aliquot and try to redissolve the precipitate by vortexing or gentle warming.
Improper storage.Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month) to maintain stability[1][2][3][4].
Inconsistent experimental results Degradation of the compound.Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Store stock solutions properly at recommended temperatures[1][2][3][4].
Improper handling.Ensure accurate weighing and dilution of the compound. Use calibrated equipment.

Data Presentation

Storage Conditions

Form Condition Temperature Duration Notes
SolidSealed, away from moisture4°C-[1][2][3]
In SolventSealed, away from moisture-80°C6 months[1][2][3][4]
In SolventSealed, away from moisture-20°C1 month[1][2][3][4]

Solubility

Solvent Concentration Notes
DMSO≥ 29 mg/mL (68.50 mM)Use newly opened, hygroscopic DMSO has a significant impact on solubility[1][2][3].
Water (for trihydrochloride form)50 mg/mL (108.73 mM)Requires sonication[4][5].

Experimental Protocols

Preparation of Stock Solutions

A general protocol for preparing stock solutions is as follows:

  • Equilibrate the vial of this compound to room temperature before opening.

  • Weigh the desired amount of the compound using a calibrated analytical balance in a chemical fume hood.

  • Add the appropriate volume of solvent (e.g., DMSO) to the solid compound to achieve the desired concentration.

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at the recommended temperature (-80°C for long-term or -20°C for short-term storage)[1][2][3][4].

Visualizations

Storage_Workflow cluster_Solid Solid Compound Handling cluster_Solution Stock Solution Preparation and Storage Receive Receive this compound Store_Solid Store at 4°C (Sealed, away from moisture) Receive->Store_Solid Weigh Weigh Compound Store_Solid->Weigh Dissolve Dissolve in Solvent (e.g., DMSO) Weigh->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Store_Minus_80 Store at -80°C (up to 6 months) Aliquot->Store_Minus_80 Long-term Store_Minus_20 Store at -20°C (up to 1 month) Aliquot->Store_Minus_20 Short-term

Caption: Recommended workflow for the storage and handling of this compound.

Troubleshooting_Logic cluster_Problem Problem Identification cluster_Investigation Investigation of Potential Causes cluster_Solution Corrective Actions Problem Inconsistent Results or Degradation Suspected Check_Storage Storage Conditions Correct? Problem->Check_Storage Check_Handling Aliquoted Properly? Problem->Check_Handling Check_Solvent Solvent Quality Adequate? Problem->Check_Solvent Solution_Storage Store at -80°C or -20°C and protect from moisture Check_Storage->Solution_Storage No Solution_Handling Prepare fresh aliquots and avoid freeze-thaw cycles Check_Handling->Solution_Handling No Solution_Solvent Use new, high-purity solvent Check_Solvent->Solution_Solvent No

Caption: A logical diagram for troubleshooting inconsistent experimental results.

References

Technical Support Center: DDP-38003 Dihydrochloride In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers using DDP-38003 dihydrochloride (B599025) in in vivo experiments. The information is designed to help minimize potential toxicity and troubleshoot any issues that may arise during your studies.

Proactive Experimental Design: Minimizing the Risk of Toxicity

Careful planning of your in vivo experiments is the most effective way to minimize the risk of compound-related toxicity. This section provides answers to common questions regarding experimental design.

Q1: How should I select a starting dose for my in vivo study with DDP-38003 dihydrochloride?

A1: A crucial first step is to conduct a dose-range finding study to determine the Maximum Tolerated Dose (MTD).[1] The MTD is the highest dose that doesn't cause significant signs of toxicity, such as more than 20% body weight loss.[1] Based on published data, doses of 11.25 mg/kg and 22.50 mg/kg have been used successfully in mouse leukemia models with no apparent toxicity.[2] A conservative approach would be to start with a lower dose and escalate to your desired dose.[1]

Q2: What is a suitable vehicle for administering this compound orally?

A2: A previously reported successful vehicle for oral administration of this compound is a solution of 40% PEG 400 in a 5% glucose solution.[3] When selecting a vehicle, it is important to ensure it solubilizes the compound and is non-toxic to the animals. Always include a vehicle-only control group in your experiments to differentiate between vehicle- and compound-related effects.[4][5]

Q3: What are the key parameters to monitor for potential toxicity in my animal models?

A3: Regular and careful monitoring of your animals is critical. Key parameters to observe include:

  • Body weight: Record daily.[1]

  • Clinical signs: Observe at least twice daily for changes in posture, activity level, fur texture, and neurological symptoms like lethargy or seizures.[1]

  • Food and water intake: Monitor for any significant changes.

  • Injection site reactions: If using parenteral administration, check for redness, swelling, or pain at the injection site.

At the end of the study, a comprehensive assessment should include a complete blood count (CBC), serum chemistry analysis, and histopathological examination of major organs.[1]

Troubleshooting Guide for Observed Toxicity

If you observe signs of toxicity in your in vivo experiments, this guide provides potential causes and recommended actions.

SymptomPotential CauseRecommended Action
Sudden mortality at a previously tolerated dose Formulation issue (e.g., precipitation, instability), error in dose calculation or administration.Re-evaluate the formulation for stability and solubility. Double-check all calculations and administration procedures.
Weight loss exceeding 20% Compound toxicity, vehicle toxicity, or stress from the procedure.Reduce the dose or dosing frequency. Evaluate the vehicle for any inherent toxicity. Refine animal handling and administration techniques to minimize stress.
Organ-specific toxicity (e.g., liver, kidney) Compound-mediated toxicity, off-target effects.Conduct histopathological analysis of target organs. Perform additional in vitro assays to investigate the mechanism of toxicity.
Neurological symptoms (e.g., lethargy, seizures) Central nervous system toxicity.Immediately reduce the dose or cease administration. Consider pharmacokinetic analysis to determine if the compound is crossing the blood-brain barrier.[4]
Injection site reactions Irritation from the compound or vehicle, improper injection technique.Ensure the formulation has a neutral pH. Rotate injection sites. If reactions persist, consider alternative routes of administration or reformulation.
Inconsistent results between animals in the same treatment group Variability in animal health, inconsistent dosing, or formulation issues.Ensure animals are of similar age and health status. Standardize dosing procedures and ensure the formulation is homogenous.

Quantitative Data Summary

The following table summarizes the key quantitative data from a published in vivo study using this compound.

ParameterDetailsReference
Animal Model CD-1 mice[3]
Compound This compound[3]
Vehicle 40% PEG 400 in a 5% glucose solution[3]
Route of Administration Oral[3]
Dosing Regimen 11.25 mg/kg and 22.5 mg/kg, 3 days per week for 3 weeks[3]
Reported Efficacy 35% and 62% increased survival, respectively, in a mouse leukemia model[3][6]
Observed Toxicity No apparent toxicity[2]
Compound Half-life 8 hours[3][6]

Experimental Protocols

Protocol for Oral Administration of this compound in Mice

This protocol is based on a previously published study.[3]

  • Preparation of Dosing Solution:

    • Dissolve this compound in a vehicle of 40% PEG 400 in a 5% glucose solution to the desired final concentrations (e.g., 11.25 mg/kg and 22.5 mg/kg).

    • Ensure the compound is fully dissolved. Gentle heating or sonication may be used if necessary, but the stability of the compound under these conditions should be verified.

    • It is recommended to prepare the dosing solution fresh on the day of administration.[6]

  • Animal Dosing:

    • Use an appropriate animal model, such as CD-1 mice.[3]

    • Administer the prepared solution orally using gavage needles of an appropriate size for the animals.

    • The volume administered should not exceed 1 ml/100 g of body weight for rodents.[5]

    • Follow the predetermined dosing schedule (e.g., 3 days per week for 3 weeks).[3]

  • Monitoring:

    • Monitor the animals closely for any signs of toxicity as described in the "Proactive Experimental Design" section.

    • Record all observations meticulously.

Visualizations

G cluster_0 Experimental Workflow for In Vivo Toxicity Assessment A Dose-Range Finding Study (MTD Determination) B Main Study with Therapeutic Doses A->B C In-life Monitoring (Body Weight, Clinical Signs) B->C D Terminal Data Collection (Blood, Organs) C->D E Data Analysis and Interpretation D->E G cluster_1 Troubleshooting In Vivo Toxicity Start Toxicity Observed? Q1 Is there a vehicle control group? Start->Q1 Sol1 Run a vehicle-only control group Q1->Sol1 No Q2 Is the toxicity dose-dependent? Q1->Q2 Yes A1_yes Yes A1_no No Sol2 Reduce dose or dosing frequency Q2->Sol2 Yes Sol3 Investigate vehicle or procedural toxicity Q2->Sol3 No A2_yes Yes A2_no No

References

DDP-38003 Dihydrochloride Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with DDP-38003 dihydrochloride (B599025). The information is tailored for researchers, scientists, and drug development professionals to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of DDP-38003 dihydrochloride?

This compound is a novel, orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1).[1][2] KDM1A is an epigenetic enzyme that removes methyl groups from specific lysine (B10760008) residues of histone H3, primarily H3K4me1/2 and H3K9me1/2.[3] By inhibiting KDM1A, DDP-38003 can alter gene expression, leading to anti-tumor effects.[3][4][5]

Q2: What is the IC50 of DDP-38003?

DDP-38003 inhibits KDM1A with an IC50 of 84 nM.[1][4][5][6]

Q3: How should this compound be stored?

For optimal stability, this compound solid should be stored at 4°C in a sealed container, away from moisture.[2][7] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1][6]

Troubleshooting Guide

Q4: I am observing inconsistent results in my cell-based assays. What could be the cause?

Inconsistent results can arise from several factors related to compound handling and storage.

  • Compound Stability: Ensure that stock solutions have not undergone multiple freeze-thaw cycles, which can lead to degradation.[1][6] It is recommended to use freshly prepared working solutions.

  • Solvent Quality: The solubility of this compound can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1][2][7] Always use newly opened, high-purity DMSO for preparing stock solutions.

  • Cell Line Integrity: Variability in cell line passage number and health can affect experimental outcomes. Ensure consistent cell culture practices.

Q5: My this compound is not fully dissolving. How can I improve solubility?

Refer to the solubility data below. If precipitation occurs, gentle warming and/or sonication can aid dissolution.[6] For in vivo preparations, it is crucial to add each solvent sequentially and ensure the solution is clear before administration.[6][8]

Q6: I am not observing the expected in vivo efficacy. What are some potential issues?

  • Vehicle Preparation: Ensure the vehicle (e.g., 40% PEG 400 in 5% glucose solution) is prepared correctly and that DDP-38003 is fully dissolved before administration.[1][6][8] For some formulations, specific mixing steps are required.[6][8]

  • Dosing and Administration: Verify the accuracy of the administered dose and the oral gavage technique. Inconsistent administration can lead to variability in drug exposure.

  • Timing of Treatment: The timing of treatment initiation relative to disease progression can be critical. In reported mouse leukemia models, treatment began once blast cells were detected in peripheral blood.[1][6][8]

Quantitative Data Summary

In Vitro Activity

ParameterValueReference
TargetKDM1A/LSD1[1]
IC5084 nM[1][4][6]

Solubility Data

SolventConcentrationNotesReference
DMSO≥ 29 mg/mL (68.50 mM)Use newly opened DMSO.[1][2][7]
H₂O (trihydrochloride)50 mg/mL (108.73 mM)Requires sonication.[6][8]

In Vivo Efficacy (Mouse Leukemia Model)

DoseTreatment ScheduleOutcomeReference
11.25 mg/kg3 days/week for 3 weeks (oral)35% increased survival[1][6]
22.50 mg/kg3 days/week for 3 weeks (oral)62% increased survival[1][6]
Half-life-8 hours[1][6]

Experimental Protocols

Preparation of Stock Solutions (In Vitro)

  • To prepare a stock solution, dissolve this compound in newly opened DMSO to the desired concentration (e.g., ≥ 29 mg/mL).[1][2][7]

  • Aliquot the stock solution into single-use vials to prevent contamination and degradation from repeated freeze-thaw cycles.[1][6]

  • Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1][6]

Preparation of Dosing Solutions (In Vivo)

  • Method 1: Dissolve DDP-38003 in a vehicle of 40% PEG 400 in a 5% glucose solution for oral administration.[1][6][8]

  • Method 2 (for trihydrochloride form): Prepare a vehicle by adding solvents one by one: 10% DMSO, followed by 40% PEG300, 5% Tween-80, and finally 45% saline. Ensure the solution is clear. It is recommended to prepare this working solution fresh on the day of use.[6][8]

Animal Administration (Mouse Leukemia Model)

  • CD-1 mice were used in the study.[1][6][8]

  • Treatment was initiated once blast cells were detected in the peripheral blood (approximately 10 days after cell injection).[1][6][8]

  • DDP-38003 was orally administered three days per week (e.g., Monday, Tuesday, Wednesday) for three weeks at doses of 11.25 mg/kg and 22.5 mg/kg.[1][6][8]

  • Animal survival was monitored and analyzed.[1][6][8]

Visualizations

DDP-38003_Mechanism_of_Action DDP38003 DDP-38003 LSD1 KDM1A/LSD1 DDP38003->LSD1 Inhibits Gene_Activation Gene Activation DDP38003->Gene_Activation Leads to H3K4me2 H3K4me2/1 (Active Chromatin Mark) LSD1->H3K4me2 Demethylates Gene_Repression Tumor Suppressor Gene Repression LSD1->Gene_Repression Promotes H3K4me0 H3K4me0

Caption: Mechanism of DDP-38003 action on KDM1A/LSD1.

Experimental_Workflow_Troubleshooting start Start Experiment prep Prepare Stock Solution start->prep storage Aliquot & Store (-80°C or -20°C) prep->storage assay Perform Assay (In Vitro / In Vivo) storage->assay results Analyze Results assay->results troubleshoot Inconsistent Results? results->troubleshoot check_storage Check for Freeze-Thaw Cycles troubleshoot->check_storage Yes end Consistent Results troubleshoot->end No check_solvent Verify Solvent Quality (New DMSO) check_storage->check_solvent check_protocol Review Dosing/Vehicle Protocol check_solvent->check_protocol check_protocol->prep Re-evaluate

Caption: Troubleshooting workflow for DDP-38003 experiments.

References

DDP-38003 Dihydrochloride Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control of DDP-38003 dihydrochloride (B599025). Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

1. What is DDP-38003 dihydrochloride and what is its mechanism of action?

This compound is a potent and orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1), with an IC50 of 84 nM.[1][2][3] KDM1A is an enzyme that removes methyl groups from histones, playing a crucial role in the regulation of gene expression. By inhibiting KDM1A, DDP-38003 can alter gene expression patterns, which is being explored for its therapeutic potential in oncology.[4]

2. How should I store this compound?

Proper storage is critical to maintain the quality and stability of the compound. Recommendations for storage are summarized in the table below.

FormStorage TemperatureDurationSpecial Conditions
Solid4°CLong-termSealed storage, away from moisture.
In Solvent-80°C6 monthsSealed storage, away from moisture.
In Solvent-20°C1 monthSealed storage, away from moisture.[5]

3. How do I dissolve this compound?

This compound is soluble in DMSO at concentrations of ≥ 29 mg/mL (68.50 mM).[6] For in vivo studies, a common vehicle is 40% PEG 400 in a 5% glucose solution.[1] It is important to use freshly opened, high-purity DMSO, as hygroscopic DMSO can negatively impact solubility.[6] To avoid repeated freeze-thaw cycles that can degrade the compound, it is recommended to aliquot the stock solution into single-use vials before storage.[5]

4. What are the expected visual characteristics of solid this compound?

The compound is typically a solid with a color ranging from brown to reddish-brown.[6] Any significant deviation from this appearance could indicate potential degradation or impurity.

Quality Control Parameters

While a specific certificate of analysis for every batch should be consulted, the following table outlines typical quality control specifications for this compound.

ParameterSpecificationMethod
Identity Conforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry
Purity ≥98% (typically >99%)HPLC
Appearance Brown to reddish-brown solidVisual Inspection
Solubility ≥ 29 mg/mL in DMSOVisual Inspection
Residual Solvents Meets ICH guidelinesGC-HS
Water Content ≤ 0.5%Karl Fischer Titration

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.

  • Potential Cause 1: Compound Degradation.

    • Troubleshooting:

      • Confirm that the compound has been stored correctly (see storage table).

      • Prepare a fresh stock solution from solid material. Repeated freeze-thaw cycles of stock solutions can lead to degradation.[5]

      • Protect stock solutions from light.

  • Potential Cause 2: Inaccurate Concentration.

    • Troubleshooting:

      • Verify the calibration of the balance used for weighing the solid compound.

      • Ensure complete dissolution of the compound in the solvent. Sonication may aid dissolution.

      • Use calibrated pipettes for dilutions.

  • Potential Cause 3: Assay Interference.

    • Troubleshooting:

      • Some assay formats, like coupled-enzyme assays, are prone to artifacts and can lead to false positives or negatives.[5]

      • Consider using a different assay format to confirm results, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[5]

      • Run appropriate vehicle controls to assess the effect of the solvent on the cells.

Issue 2: Precipitation of the compound in cell culture media.

  • Potential Cause: Poor Solubility in Aqueous Solutions.

    • Troubleshooting:

      • Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) and compatible with your cell line.

      • Prepare intermediate dilutions of the stock solution in a solvent miscible with the aqueous medium before the final dilution.

      • If precipitation persists, consider using a formulation with solubilizing agents, but be sure to test the vehicle for any effects on the cells.

Issue 3: Variability in in vivo study results.

  • Potential Cause 1: Inconsistent Formulation.

    • Troubleshooting:

      • Prepare the formulation consistently for each administration.

      • For suspension formulations, ensure uniform resuspension before each dose is drawn.

      • For in vivo experiments, it is recommended to prepare fresh solutions and use them on the same day.[7]

  • Potential Cause 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Variability.

    • Troubleshooting:

      • Be aware of the reported 8-hour half-life of DDP-38003.[1] Dosing schedules should be designed accordingly.

      • Consider that factors such as diet, age, and health status of the animals can influence drug metabolism and exposure.

      • For KDM1A inhibitors, side effects such as thrombocytopenia and neutropenia have been observed in clinical trials of other compounds in this class, which could impact animal health and study outcomes.[8]

Experimental Protocols & Workflows

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method provides a general protocol for assessing the purity of this compound. Specific parameters may need to be optimized for your system.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., DMSO or mobile phase) to a known concentration (e.g., 1 mg/mL).

Below is a diagram illustrating the general workflow for quality control testing of a new batch of this compound.

G cluster_0 Initial QC Checks cluster_1 Analytical Chemistry cluster_2 Decision cluster_3 Outcome start Receive New Batch of DDP-38003 visual Visual Inspection (Color, Form) start->visual solubility Solubility Check (in DMSO) visual->solubility hplc HPLC for Purity (≥98%) solubility->hplc ms Mass Spectrometry (Confirm MW) hplc->ms nmr NMR for Identity (Confirm Structure) ms->nmr decision Passes QC? nmr->decision accept Release for Experiments decision->accept Yes reject Reject Batch (Contact Supplier) decision->reject No

Caption: Quality Control Workflow for this compound.

KDM1A/LSD1 Signaling Pathway Inhibition

DDP-38003 acts by inhibiting the enzymatic activity of KDM1A, which is part of larger protein complexes that regulate gene transcription.

G cluster_0 Epigenetic Regulation cluster_1 Cellular Processes KDM1A KDM1A (LSD1) H3K4me1 H3K4me1 (Inactive Gene Mark) KDM1A->H3K4me1 Demethylates H3K4me2 H3K4me2 (Active Gene Mark) H3K4me2->KDM1A Substrate GeneRepression Target Gene Repression H3K4me1->GeneRepression CellDiff Cell Differentiation Block GeneRepression->CellDiff DDP38003 DDP-38003 dihydrochloride DDP38003->KDM1A Inhibits

Caption: Inhibition of KDM1A Signaling by DDP-38003.

References

DDP-38003 dihydrochloride batch-to-batch consistency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of DDP-38003 dihydrochloride (B599025), a potent and orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1).[1][2][3][4] While specific batch-to-batch consistency data is not publicly available, this resource offers troubleshooting guides, frequently asked questions (FAQs), and best practices to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How can I ensure the consistency of my results when starting with a new batch of DDP-38003 dihydrochloride?

A1: When working with a new batch of any small molecule inhibitor, it is best practice to perform an in-house validation to ensure consistency with previous lots. We recommend conducting a dose-response experiment in a sensitive cell line to determine the IC50 value and comparing it to the expected value of approximately 84 nM in a biochemical assay.[1][3][5] A significant deviation from this value may indicate a difference in compound activity.

Q2: What are the recommended storage and handling procedures for this compound to maintain its stability?

A2: To ensure the stability and activity of this compound, proper storage and handling are crucial. The solid compound should be stored at 4°C, sealed, and protected from moisture.[5] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[3] When preparing solutions, ensure the compound is fully dissolved, using sonication if necessary.[3]

Q3: What is the mechanism of action of DDP-38003?

A3: DDP-38003 is an inhibitor of KDM1A/LSD1, a flavin adenine (B156593) dinucleotide (FAD)-dependent demethylase.[6] KDM1A removes methyl groups from mono- and di-methylated lysine (B10760008) 4 and 9 on histone H3 (H3K4me1/2 and H3K9me1/2).[6] By inhibiting KDM1A, DDP-38003 prevents the demethylation of these histone marks, leading to changes in gene expression that can block cell differentiation and proliferation in cancer cells.[6]

Q4: In which cancer models has DDP-38003 shown efficacy?

A4: DDP-38003 has demonstrated anti-cancer activity, particularly in preclinical models of leukemia.[1] It has been shown to reduce the colony-forming ability and induce differentiation of THP-1 cells.[1][3] In vivo studies using mouse leukemia models have shown that oral administration of DDP-38003 can significantly increase survival.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Reduced or no activity of DDP-38003 in our assay. Compound Degradation: Improper storage or handling of the compound or stock solutions.Prepare a fresh stock solution from the solid compound. Ensure proper storage conditions (-80°C for long-term) and avoid multiple freeze-thaw cycles by aliquoting the stock.
Solubility Issues: The compound may have precipitated out of the solution, especially in aqueous media.Confirm the solubility of DDP-38003 in your specific assay buffer. The final DMSO concentration should be kept low (typically <0.5%) to avoid precipitation and solvent-induced artifacts.
Incorrect Dosage: The concentration used may be too low to elicit a response.Perform a dose-response experiment to determine the optimal concentration for your system. The reported IC50 is 84 nM in a biochemical assay.[1][3][5]
Inconsistent results between experiments with the same batch. Experimental Variability: Variations in cell culture conditions (e.g., passage number, confluency) or assay reagents.Standardize your experimental protocols. Ensure consistent cell culture practices and that all reagents are within their expiration dates and stored correctly.
Compound Instability in Assay Media: The compound may not be stable under your specific experimental conditions over time.Test the stability of DDP-38003 in your assay media over the time course of your experiment.
Higher than expected cell death or off-target effects. High Compound Concentration: Using a concentration that is too high can lead to non-specific effects.Use the lowest effective concentration of DDP-38003 as determined by your dose-response experiments.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.Ensure the final solvent concentration is consistent across all treatments, including a vehicle-only control, and is at a non-toxic level.

Data and Protocols

Quantitative Data Summary
Parameter Value Reference
IC50 (KDM1A/LSD1) 84 nM[1][3][5]
In Vivo Efficacy Increased survival in mouse leukemia models[1]
    11.25 mg/kg35% increase in survival rate[1][3]
    22.50 mg/kg62% increase in survival rate[1][3]
Half-life (in vivo) 8 hours[1][3]
Solubility (DMSO) ≥ 29 mg/mL (68.50 mM)[5]
Experimental Protocols

In Vitro Cell-Based Assay (Example: THP-1 Colony Forming Assay)

  • Cell Culture: Culture THP-1 cells in the recommended media and conditions.

  • Treatment: Seed cells at a low density in semi-solid media (e.g., MethoCult™) containing a range of this compound concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 10-14 days to allow for colony formation.

  • Analysis: Stain and count the colonies. Determine the concentration of DDP-38003 that inhibits colony formation by 50% (IC50).

In Vivo Animal Study (Example: Mouse Leukemia Model)

  • Animal Model: Utilize a suitable mouse model for leukemia (e.g., CD-1 mice).[1]

  • Compound Preparation: Dissolve this compound in a vehicle suitable for oral administration (e.g., 40% PEG 400 in a 5% glucose solution).[1]

  • Administration: Administer the compound orally at the desired doses (e.g., 11.25 mg/kg and 22.5 mg/kg) on a specified schedule (e.g., 3 days per week for 3 weeks).[1]

  • Monitoring: Monitor the health and survival of the mice. Track leukemia progression by monitoring blast cells in peripheral blood.[1]

  • Data Analysis: Analyze the survival data using a Kaplan-Meier survival plot.[1]

Visualizations

G cluster_prep Compound Preparation and QC cluster_validation In-house Batch Validation cluster_decision Decision cluster_outcome Outcome prep_solid Receive New Batch of This compound prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_solid->prep_stock prep_aliquot Aliquot and Store (-80°C) prep_stock->prep_aliquot val_assay Perform Biochemical Assay (KDM1A/LSD1 Inhibition) prep_aliquot->val_assay val_cell Conduct Cell-Based Assay (e.g., THP-1 Proliferation) prep_aliquot->val_cell val_ic50 Determine IC50 val_assay->val_ic50 val_cell->val_ic50 val_compare Compare IC50 to Previous Batch / Literature val_ic50->val_compare dec_consistent Consistent? val_compare->dec_consistent out_proceed Proceed with Experiments dec_consistent->out_proceed Yes out_troubleshoot Troubleshoot / Contact Supplier dec_consistent->out_troubleshoot No

Caption: Workflow for qualifying a new batch of this compound.

G cluster_pathway KDM1A/LSD1 Signaling Pathway cluster_inhibitor Inhibitor Action cluster_outcome Cellular Outcome histone Histone H3 (H3K4me1/2) kdm1a KDM1A / LSD1 histone->kdm1a demethylation Demethylation kdm1a->demethylation gene_expression Altered Gene Expression gene_repression Gene Repression demethylation->gene_repression Leads to ddp38003 DDP-38003 ddp38003->kdm1a Inhibits ddp38003->gene_expression Results in differentiation Cell Differentiation gene_expression->differentiation proliferation Decreased Proliferation gene_expression->proliferation

References

Validation & Comparative

DDP-38003 Dihydrochloride: A Comparative Guide to a Novel LSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DDP-38003 dihydrochloride (B599025) with other prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors. The information is intended to support research and development efforts in the field of epigenetics and cancer therapeutics.

Introduction to LSD1 Inhibition

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1] Its dysregulation is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), making it a compelling therapeutic target.[1][2] LSD1 inhibitors are a class of epigenetic-modifying agents designed to block the enzymatic activity of LSD1, thereby restoring normal gene expression and inhibiting cancer cell growth and survival.[2]

DDP-38003 Dihydrochloride: An Overview

This compound is a novel, orally available inhibitor of LSD1 with a reported IC50 of 84 nM.[3][4][5] Preclinical studies have demonstrated its potential as an anticancer agent, particularly in leukemia models.[4][6] This guide will compare the biochemical potency, selectivity, and preclinical efficacy of DDP-38003 with other well-characterized LSD1 inhibitors.

Comparative Data of LSD1 Inhibitors

The following tables summarize the quantitative data for this compound and other selected LSD1 inhibitors.

Table 1: In Vitro Potency Against LSD1

CompoundIC50 (nM) vs LSD1/KDM1AMechanism of Action
This compound 84[3][4][5][6]Not specified
Iadademstat (ORY-1001)18[1]Irreversible (covalent)[1][7]
Bomedemstat (IMG-7289)56.8[1]Irreversible[1]
GSK287955224[1]Irreversible[1][8]
Tranylcypromine20,700[3]Irreversible[3][7]
PhenelzineKi = 5,600[9]Irreversible[1][10]

Table 2: Selectivity Profile Against Monoamine Oxidases (MAOs)

CompoundIC50 (µM) vs MAO-AIC50 (µM) vs MAO-B
This compound Data not availableData not available
Iadademstat (ORY-1001)>100 (highly selective for LSD1)>100 (highly selective for LSD1)
Bomedemstat (IMG-7289)Data not availableData not available
GSK2879552Selective for LSD1 over MAOsSelective for LSD1 over MAOs
Tranylcypromine2.3[3]0.95[3]
Phenelzine~0.0008 (LNCaP cells)[11]Data not available

Table 3: Preclinical In Vivo Efficacy

CompoundCancer ModelDosing RegimenKey Findings
This compound Mouse leukemia model11.25 and 22.50 mg/kg, p.o., 3 days/week for 3 weeks[4][6][12]Increased survival by 35% and 62%, respectively.[4][6][12]
Iadademstat (ORY-1001)Rodent MV(4;11) xenografts<0.020 mg/kg, p.o.[13]Significantly reduced tumor growth.[13]
Bomedemstat (IMG-7289)Mouse models of myeloproliferative neoplasms45 mg/kg, once daily[14]Reduced elevated peripheral cell counts, spleen size, and marrow fibrosis.[14][15]
GSK2879552SCLC xenograft-bearing mice1.5 mg/kg, p.o.[8]Exhibited tumor growth inhibition.[8]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.

LSD1_Pathway cluster_nucleus Nucleus Histone Histone H3 H3K4me2 H3K4me2 (Active Chromatin) Histone->H3K4me2 Methylation H3K4me0 H3K4me0 (Repressed Chromatin) H3K4me2->H3K4me0 Demethylation Gene Target Gene Expression H3K4me2->Gene Promotes H3K4me0->Gene Represses LSD1 LSD1 (KDM1A) LSD1->H3K4me2 Catalyzes Inhibitor DDP-38003 LSD1 Inhibitors Inhibitor->LSD1 Inhibits Differentiation Cell Differentiation Gene->Differentiation Apoptosis Apoptosis Gene->Apoptosis

Figure 1: Simplified signaling pathway of LSD1-mediated gene regulation and the effect of inhibitors.

LSD1_Assay_Workflow cluster_invitro In Vitro Enzymatic Assay cluster_invivo In Vivo Xenograft Model Recombinant_LSD1 Recombinant LSD1 Enzyme Incubation Incubation Recombinant_LSD1->Incubation Substrate H3K4me2 Peptide Substrate Substrate->Incubation Inhibitor Test Inhibitor (e.g., DDP-38003) Inhibitor->Incubation Detection Detection of Demethylation (e.g., HTRF, Coupled-Enzyme Assay) Incubation->Detection IC50 IC50 Determination Detection->IC50 Cancer_Cells Cancer Cell Line Injection Subcutaneous Injection into Immunocompromised Mice Cancer_Cells->Injection Tumor_Growth Tumor Establishment Injection->Tumor_Growth Treatment Oral Administration of Inhibitor Tumor_Growth->Treatment Monitoring Tumor Volume Measurement Treatment->Monitoring Efficacy Evaluation of Anti-tumor Efficacy Monitoring->Efficacy

Figure 2: General experimental workflows for evaluating LSD1 inhibitors.

Experimental Protocols

LSD1 Enzymatic Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the demethylase activity of LSD1 by detecting the product of the enzymatic reaction.

  • Reagents and Materials:

    • Recombinant human LSD1 enzyme.

    • Biotinylated monomethyl H3(1-21)K4 peptide substrate.

    • Flavin adenine (B156593) dinucleotide (FAD).

    • Europium (Eu3+)-cryptate-labeled anti-H3K4me0 detection antibody.

    • XL665-conjugated streptavidin.

    • Test inhibitors (e.g., DDP-38003) serially diluted in DMSO.

    • Assay buffer: 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, and 1 mM DTT.

    • 384-well white plates.

  • Procedure:

    • Add test inhibitors at various concentrations to the wells of a 384-well plate.

    • Add a solution of recombinant LSD1 enzyme to each well and pre-incubate for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding a mixture of the H3K4me1 peptide substrate and FAD.

    • Incubate the reaction mixture for 1 hour at 25°C.

    • Stop the reaction and initiate detection by adding a mix of the Eu3+-cryptate-labeled anti-H3K4me0 antibody and XL665-conjugated streptavidin.

    • Incubate for 1 hour at room temperature to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) * 10^4.

    • Normalize the data to a positive control (no inhibitor) and a negative control (no enzyme).

    • Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.[16]

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures cell viability as an indicator of the anti-proliferative effects of the inhibitors.

  • Reagents and Materials:

    • Cancer cell lines (e.g., THP-1, MV(4;11) for AML).

    • Complete cell culture medium.

    • Test inhibitors serially diluted in DMSO.

    • CellTiter-Glo® Luminescent Cell Viability Assay kit.

    • Opaque-walled multi-well plates.

  • Procedure:

    • Seed cells at an appropriate density in the wells of an opaque-walled plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test inhibitor or vehicle control (DMSO).

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

    • Equilibrate the plates to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker to induce cell lysis.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Normalize the data to the vehicle-treated control cells.

    • Calculate the IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability, by plotting the data and fitting to a dose-response curve.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of LSD1 inhibitors in a mouse model.

  • Animal Model and Cell Inoculation:

    • Use immunocompromised mice (e.g., athymic nude or SCID mice).

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.

    • Monitor the mice for tumor growth.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test inhibitor (e.g., DDP-38003) via the desired route (e.g., oral gavage) at predetermined doses and schedules.

    • Administer the vehicle control to the control group.

  • Monitoring and Endpoint:

    • Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice.

    • The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Compare the tumor growth between the treated and control groups using appropriate statistical analyses (e.g., t-test or ANOVA).

    • Calculate the tumor growth inhibition (TGI) as a percentage.[17][18][19]

Conclusion

This compound is a potent LSD1 inhibitor with promising in vivo anti-leukemic activity. This guide provides a comparative framework for evaluating its potential against other established LSD1 inhibitors. The provided data and experimental protocols are intended to facilitate further research and development of this and other novel epigenetic therapies. Researchers are encouraged to consult the primary literature for more detailed information and specific experimental conditions.

References

A Comparative Analysis of DDP-38003 Dihydrochloride and its 1R, 2S Analogue in KDM1A/LSD1 Inhibition and Cellular Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the KDM1A/LSD1 inhibitor DDP-38003 dihydrochloride (B599025) and its stereoisomeric analogue, the 1R, 2S enantiomer. This analysis is supported by experimental data on their biochemical potency and cellular effects, offering insights into their potential as therapeutic agents.

DDP-38003 dihydrochloride, the (1S,2R) enantiomer, has emerged as a potent, orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1), a key enzyme implicated in various cancers.[1][2][3] Stereochemistry often plays a critical role in the pharmacological activity of drug candidates. This guide delves into the comparative efficacy of DDP-38003 and its corresponding (1R,2S) analogue, highlighting the stereoselectivity of their interactions with their target and their differential effects on cancer cell lines.

Biochemical Potency: A Clear Distinction in KDM1A/LSD1 Inhibition

The primary measure of a drug's potency against its target enzyme is the half-maximal inhibitory concentration (IC50). Experimental data reveals a significant difference in the KDM1A inhibitory activity between DDP-38003 and its 1R, 2S analogue.

CompoundStereochemistryKDM1A/LSD1 IC50 (nM)
DDP-38003 (1S,2R)84[1][2][3]
1R, 2S Analogue (1R,2S)>10,000

Table 1: Comparison of in vitro inhibitory activity against KDM1A/LSD1.

As shown in Table 1, DDP-38003 exhibits potent inhibition of KDM1A with an IC50 value of 84 nM.[1][2][3] In stark contrast, its 1R, 2S analogue is significantly less active, with an IC50 value greater than 10,000 nM. This dramatic difference of over 100-fold underscores the critical importance of the (1S,2R) stereoconfiguration for effective binding to and inhibition of the KDM1A enzyme.

Cellular Activity: Translating Potency into Functional Outcomes

The superior biochemical potency of DDP-38003 translates into enhanced activity in cellular models of cancer, specifically in the human acute monocytic leukemia cell line, THP-1. Key indicators of anti-leukemic activity, such as the inhibition of colony formation and the induction of cellular differentiation, demonstrate the functional superiority of the (1S,2R) enantiomer.

Inhibition of Colony Formation in THP-1 Cells

The ability of cancer cells to form colonies is a hallmark of their tumorigenic potential. DDP-38003 is demonstrably more effective at inhibiting the colony-forming ability of THP-1 cells compared to its 1R, 2S counterpart.

CompoundConcentration (nM)Inhibition of Colony Formation (%)
DDP-38003 5075
1R, 2S Analogue 50<20

Table 2: Comparative efficacy in inhibiting THP-1 cell colony formation.

At a concentration of 50 nM, DDP-38003 inhibits colony formation by 75%, whereas the 1R, 2S analogue shows minimal effect (<20% inhibition) at the same concentration. This suggests that the potent enzymatic inhibition by DDP-38003 effectively disrupts the cellular processes required for leukemic cell proliferation and survival.

Induction of Differentiation in THP-1 Cells

A key therapeutic strategy in leukemia is to induce cancer cells to differentiate into mature, non-proliferating cell types. The expression of cell surface markers, such as CD86, is indicative of monocytic differentiation.

CompoundConcentration (nM)CD86 Positive Cells (%)
DDP-38003 5045
1R, 2S Analogue 50<10

Table 3: Comparative ability to induce differentiation in THP-1 cells, as measured by CD86 expression.

Treatment with 50 nM DDP-38003 for 72 hours results in a significant increase in the population of CD86-positive THP-1 cells (45%), indicating a strong pro-differentiative effect. The 1R, 2S analogue, however, induces a much weaker response, with less than 10% of cells expressing the differentiation marker at the same concentration.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.

KDM1A_Pathway cluster_nucleus Nucleus KDM1A KDM1A/LSD1 H3K4me2 Histone H3 Lys4 di-methyl (Active Chromatin) KDM1A->H3K4me2 Inhibits H3K4me1 Histone H3 Lys4 mono-methyl H3K4me2->H3K4me1 Demethylation Gene_Expression Leukemogenic Gene Expression H3K4me1->Gene_Expression Suppresses DDP38003 DDP-38003 DDP38003->KDM1A Inhibits

Caption: KDM1A/LSD1 Signaling Pathway Inhibition by DDP-38003.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays Enzyme Recombinant KDM1A/LSD1 Substrate H3K4me2 Peptide Enzyme->Substrate Detection Measure Demethylation Product Substrate->Detection Inhibitor DDP-38003 or Analogue Inhibitor->Enzyme THP1_cells THP-1 Cells Treatment Treat with DDP-38003 or Analogue THP1_cells->Treatment Colony_Assay Colony Formation Assay Treatment->Colony_Assay Diff_Assay Differentiation Assay (CD86 Staining) Treatment->Diff_Assay

Caption: Workflow for Biochemical and Cellular Assays.

Experimental Protocols

Detailed methodologies for the key experiments are provided below for reproducibility and further investigation.

KDM1A/LSD1 Inhibition Assay

The in vitro inhibitory activity of the compounds was determined using a biochemical assay with recombinant human KDM1A/LSD1 enzyme. The assay measures the demethylation of a biotinylated histone H3 peptide substrate (H3K4me2). The reaction was initiated by the addition of the enzyme to a mixture of the substrate and the test compound in assay buffer. After incubation at room temperature, the reaction was stopped, and the amount of demethylated product was quantified using a horseradish peroxidase-coupled reaction and a chemiluminescent substrate. IC50 values were calculated from the dose-response curves.

THP-1 Cell Colony Formation Assay

THP-1 cells were seeded in a semi-solid methylcellulose-based medium in the presence of various concentrations of the test compounds. The plates were incubated at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days. Colonies, defined as clusters of more than 50 cells, were then stained and counted using a microscope. The percentage of colony formation inhibition was calculated relative to the vehicle-treated control.

THP-1 Cell Differentiation Assay

THP-1 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. The cells were treated with the test compounds for 72 hours. Following treatment, the cells were harvested, washed, and stained with a fluorescently labeled antibody against the human CD86 surface marker. The percentage of CD86-positive cells was determined by flow cytometry analysis. An increase in the CD86-positive population was considered indicative of monocytic differentiation.

Conclusion

The experimental data presented in this guide unequivocally demonstrates the stereospecificity of KDM1A/LSD1 inhibition by this compound. The (1S,2R) enantiomer is a potent inhibitor of the enzyme, and this potency translates to significant anti-leukemic effects in cellular assays, including the inhibition of colony formation and the induction of differentiation in THP-1 cells. In contrast, the (1R,2S) analogue is substantially less active in all tested parameters. These findings highlight the importance of the specific three-dimensional structure of DDP-38003 for its biological activity and underscore its potential as a targeted therapeutic agent for the treatment of leukemia and other cancers characterized by KDM1A/LSD1 dysregulation.

References

A Comparative Guide: DDP-38003 Dihydrochloride vs. Tranylcypromine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Two Potent Enzyme Inhibitors in Oncological and Neurological Research

This guide provides a comprehensive comparison of DDP-38003 dihydrochloride (B599025) and tranylcypromine (B92988), two compounds with significant inhibitory effects on key cellular enzymes. DDP-38003 is a novel and highly selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a critical regulator of gene expression implicated in various cancers. Tranylcypromine, a long-established pharmaceutical, is a non-selective inhibitor of both Monoamine Oxidase A and B (MAO-A and MAO-B) and also exhibits inhibitory activity against LSD1. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their respective mechanisms of action, experimental data from enzymatic and cellular assays, and a summary of their effects on relevant signaling pathways.

At a Glance: Key Compound Characteristics

FeatureDDP-38003 DihydrochlorideTranylcypromine
Primary Target(s) Lysine-Specific Demethylase 1 (LSD1/KDM1A)Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B)
Secondary Target(s) Not well characterizedLysine-Specific Demethylase 1 (LSD1/KDM1A)
Chemical Class Tranylcypromine derivativePhenylcyclopropylamine
Therapeutic Area (Clinical) Investigational (Oncology)Major Depressive Disorder, Anxiety Disorders
Molecular Formula C21H28Cl2N4O[1]C9H11N[2]
Oral Bioavailability Orally active in preclinical models[1][3]Yes

Enzymatic Inhibition Profile

A direct comparison of the inhibitory potency of DDP-38003 and tranylcypromine against their primary and secondary targets is crucial for understanding their selectivity and potential therapeutic applications. The following table summarizes the available half-maximal inhibitory concentration (IC50) values. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Target EnzymeThis compound IC50Tranylcypromine IC50
LSD1/KDM1A 84 nM[1][3]< 2 µM[2]
MAO-A Data not available2.3 µM
MAO-B Data not available0.95 µM

Mechanism of Action and Signaling Pathways

DDP-38003: A Selective LSD1 Inhibitor

DDP-38003 is a potent and selective inhibitor of LSD1, an enzyme that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[4] The demethylation activity of LSD1 is implicated in the regulation of gene expression, and its overexpression is associated with a poor prognosis in various cancers, including acute myeloid leukemia (AML), neuroblastoma, and non-small-cell lung cancer.[5] By inhibiting LSD1, DDP-38003 can alter the histone methylation landscape, leading to the reactivation of tumor suppressor genes and the suppression of oncogenic pathways.

The signaling pathways influenced by LSD1 inhibition are complex and context-dependent. Key pathways affected include:

  • TGF-β Signaling: LSD1 is known to repress genes associated with the TGF-β signaling pathway, which can inhibit cell migration.[6]

  • Wnt/β-catenin Signaling: LSD1 can activate this pathway by downregulating DKK1, a Wnt antagonist. Inhibition of LSD1 reduces the nuclear translocation of β-catenin and downregulates the expression of its target gene, c-Myc.[7]

  • NOTCH Signaling: The interaction between LSD1 and NOTCH1 can inhibit the expression and downstream signaling of NOTCH1.[7]

  • Hypoxia-Inducible Factor 1α (HIF-1α) Signaling: LSD1 can stabilize HIF-1α, a key regulator of cellular response to low oxygen levels, and enhance the transcription of its downstream targets like VEGF, promoting angiogenesis.[7]

LSD1_Signaling_Pathway cluster_nucleus Nucleus cluster_pathways Affected Signaling Pathways LSD1 LSD1 Histone_H3 Histone H3 (K4/K9) LSD1->Histone_H3 Demethylation Gene_Expression Altered Gene Expression Histone_H3->Gene_Expression TGF_beta TGF-β Pathway (Cell Migration) Gene_Expression->TGF_beta Wnt_beta_catenin Wnt/β-catenin Pathway (Proliferation) Gene_Expression->Wnt_beta_catenin NOTCH NOTCH Pathway (Cell Fate) Gene_Expression->NOTCH HIF_1alpha HIF-1α Pathway (Angiogenesis) Gene_Expression->HIF_1alpha DDP_38003 DDP-38003 DDP_38003->LSD1 Inhibition Tranylcypromine_Mechanism cluster_mao Monoamine Oxidase Inhibition cluster_lsd1 LSD1 Inhibition Tranylcypromine Tranylcypromine MAO_A MAO-A Tranylcypromine->MAO_A Inhibition MAO_B MAO-B Tranylcypromine->MAO_B Inhibition LSD1 LSD1 Tranylcypromine->LSD1 Inhibition Neurotransmitters Serotonin Norepinephrine Dopamine MAO_A->Neurotransmitters Degradation MAO_B->Neurotransmitters Degradation Neurological_Effects Antidepressant & Anxiolytic Effects Neurotransmitters->Neurological_Effects Increased Levels Histone_H3 Histone H3 LSD1->Histone_H3 Demethylation Gene_Expression Altered Gene Expression Histone_H3->Gene_Expression Anticancer_Effects Antiproliferative Effects Gene_Expression->Anticancer_Effects Epigenetic Modulation LSD1_Assay_Workflow Start Start Incubate Incubate LSD1/CoREST with Inhibitor Start->Incubate Add_Substrate Add H3-K4 Peptide Substrate Incubate->Add_Substrate Reaction Enzymatic Reaction (H2O2 Production) Add_Substrate->Reaction Add_Detection_Reagent Add HRP & Chromogenic Substrate Reaction->Add_Detection_Reagent Measure_Signal Measure Signal (Absorbance/Fluorescence) Add_Detection_Reagent->Measure_Signal Calculate_IC50 Calculate IC50 Measure_Signal->Calculate_IC50 End End Calculate_IC50->End

References

DDP-38003 Dihydrochloride: A Comparative Guide to KDM1A/LSD1 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of DDP-38003 dihydrochloride (B599025) with other prominent inhibitors of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. The information presented is intended for researchers, scientists, and drug development professionals interested in the epigenetic modulation of gene expression. We will delve into quantitative data, detailed experimental protocols for validating target engagement, and visual representations of the underlying biological pathways and experimental workflows.

Overview of DDP-38003 Dihydrochloride

DDP-38003 is a novel, orally available small molecule inhibitor of KDM1A/LSD1 with a reported IC50 of 84 nM.[1][2] KDM1A is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. By inhibiting KDM1A, DDP-38003 and similar compounds can induce changes in gene expression, leading to anti-tumor effects such as cell differentiation and reduced proliferation.[1][3]

Comparative Analysis of KDM1A/LSD1 Inhibitors

The potency of DDP-38003 is compared here with a range of other KDM1A/LSD1 inhibitors, including both preclinical tool compounds and molecules that have entered clinical trials. The following table summarizes their half-maximal inhibitory concentrations (IC50) as determined by in vitro biochemical assays.

CompoundTypeKDM1A/LSD1 IC50 (nM)Notes
DDP-38003 Investigational 84 Orally active inhibitor with demonstrated in vivo efficacy in leukemia models.[1][2]
Iadademstat (ORY-1001)Clinical (Phase II)18A potent and selective irreversible inhibitor.[4]
Bomedemstat (IMG-7289)Clinical (Phase II)-Data from a comprehensive comparative study was not available in the provided results.
GSK2879552Clinical (Terminated)<20An irreversible inhibitor that was evaluated in small cell lung cancer.
Pulrodemstat (CC-90011)Clinical (Phase I/II)-A reversible, non-competitive inhibitor.
Seclidemstat (SP-2577)Clinical (Phase I/II)1300 (HTRF)A reversible inhibitor that disrupts the LSD1-CoREST complex.[5]
Tranylcypromine (TCP)Tool Compound / Drug5600 (HTRF)A non-selective, irreversible MAO and KDM1A/LSD1 inhibitor; often used as a reference compound.[5]
Phenelzine (PLZ)Tool Compound / Drug>100,000 (HTRF)A non-selective MAO inhibitor with weak activity against KDM1A/LSD1.[5]
Pargyline (PRG)Tool Compound / Drug>100,000 (HTRF)Another MAO inhibitor with very weak activity against KDM1A/LSD1.[5]

Note: IC50 values can vary between different assay formats and conditions. The data for clinical and tool compounds (excluding DDP-38003) are from a single comprehensive study using a Homogeneous Time-Resolved Fluorescence (HTRF) assay for consistency.[5] The IC50 for DDP-38003 is reported from its initial characterization studies.[1][2]

Signaling Pathway and Mechanism of Inhibition

KDM1A/LSD1 functions as a part of larger transcriptional co-repressor complexes. It removes the methyl groups from H3K4me2, converting it to H3K4me0. This demethylation leads to a more condensed chromatin state and transcriptional repression of target genes. Inhibitors like DDP-38003 block the catalytic activity of KDM1A/LSD1, thereby preserving the H3K4me2 active mark and maintaining or increasing the expression of tumor suppressor and differentiation-associated genes.

KDM1A_Inhibition_Pathway cluster_gene Gene Promoter Promoter Target Gene Promoter Transcription_ON Gene Transcription ACTIVATED Promoter->Transcription_ON leads to Transcription_OFF Gene Transcription REPRESSED Promoter->Transcription_OFF leads to H3K4me2 Histone H3 (Active H3K4me2 mark) KDM1A KDM1A / LSD1 (Demethylase) H3K4me2->KDM1A Demethylation H3K4me0 Histone H3 (Inactive H3K4me0 mark) KDM1A->H3K4me0 DDP38003 DDP-38003 DDP38003->KDM1A Experimental_Workflow cluster_A Objective: Determine IC50 cluster_B Objective: Confirm Binding in Cells cluster_C Objective: Confirm Functional Outcome A Step 1: Biochemical Potency (In Vitro Inhibition Assay) B Step 2: Cellular Target Binding (Cellular Thermal Shift Assay - CETSA) A->B Proceed if potent A_detail Measure direct inhibition of recombinant KDM1A/LSD1 enzyme. A->A_detail C Step 3: Cellular Functional Effect (Western Blot for H3K4me2) B->C Proceed if binding confirmed B_detail Assess if the compound binds to and stabilizes KDM1A/LSD1 in an intact cellular environment. B->B_detail D Conclusion: Validated Target Engagement C->D Proceed if functional effect observed C_detail Measure the accumulation of the direct substrate (H3K4me2) as a result of enzyme inhibition. C->C_detail

References

DDP-38003 Dihydrochloride: A Comparative Guide to its Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of DDP-38003 dihydrochloride (B599025), a novel inhibitor of Lysine-Specific Demethylase 1A (KDM1A/LSD1), against other clinically relevant KDM1A inhibitors. The data presented herein is compiled from peer-reviewed scientific literature to offer an objective overview for research and drug development purposes.

Introduction to KDM1A/LSD1

Lysine-Specific Demethylase 1A (KDM1A), also known as LSD1, is a flavin-dependent monoamine oxidase homolog that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), a mark generally associated with active gene transcription. By demethylating H3K4, KDM1A primarily functions as a transcriptional co-repressor. Its activity is implicated in various cellular processes, including differentiation, proliferation, and stem cell biology. Dysregulation of KDM1A has been linked to the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. DDP-38003 dihydrochloride is a potent, orally available inhibitor of KDM1A.[1] This guide evaluates its selectivity in comparison to other KDM1A inhibitors that have entered clinical development.

KDM1A/LSD1 Signaling Pathway

The following diagram illustrates the role of KDM1A in transcriptional regulation. KDM1A is often found in complex with other proteins, such as the CoREST repressor complex, to carry out its demethylase activity on histone H3, leading to the repression of target gene expression.

KDM1A_Signaling_Pathway KDM1A/LSD1 Signaling Pathway cluster_0 Nucleus cluster_1 Inhibitor Action Active_Gene Active Gene Expression H3K4me2 Histone H3 (Lys4-di-methyl) H3K4me2->Active_Gene Promotes H3K4me1 Histone H3 (Lys4-mono-methyl) H3K4me2->H3K4me1 Demethylation KDM1A_CoREST KDM1A/LSD1-CoREST Complex KDM1A_CoREST->H3K4me2 Demethylates KDM1A_CoREST->H3K4me1 Demethylates Repressed_Gene Repressed Gene Expression H3K4me1->Repressed_Gene Leads to DDP_38003 DDP-38003 DDP_38003->KDM1A_CoREST Inhibits

Caption: KDM1A/LSD1 removes methyl groups from H3K4, leading to gene repression.

Comparative Selectivity Profile

The following table summarizes the in vitro inhibitory activity (IC50 in nM) of this compound and a panel of other clinical-stage KDM1A/LSD1 inhibitors against KDM1A/LSD1 and key off-target enzymes, Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).

CompoundKDM1A/LSD1 IC50 (nM)MAO-A IC50 (nM)MAO-B IC50 (nM)Data Source
DDP-38003 84 >100,000 1,900 --INVALID-LINK--
ORY-1001 (iadademstat)18>100,000>100,000--INVALID-LINK--
GSK287955220>100,0002,800--INVALID-LINK--
Seclidemstat (SP-2577)13>100,000>100,000--INVALID-LINK--
Bomedemstat (IMG-7289)57>100,0001,200--INVALID-LINK--
INCB05987235>100,0001,500--INVALID-LINK--
Pulrodemstat (B3324279) (CC-90011)0.25>10,000>10,000--INVALID-LINK--

Note: Data for DDP-38003 is from a separate study and assay conditions may differ from the comprehensive analysis of other inhibitors.

Based on the available data, DDP-38003 demonstrates potent inhibition of KDM1A/LSD1 with an IC50 of 84 nM.[1] It exhibits high selectivity against MAO-A, a key off-target, with an IC50 value greater than 100,000 nM.[1] Its selectivity over MAO-B is also notable, with an IC50 of 1,900 nM, indicating a greater than 20-fold selectivity for KDM1A.[1] When compared to other clinical-stage inhibitors, DDP-38003's potency is within the range of several other compounds, though pulrodemstat (CC-90011) appears significantly more potent in its respective assay. The high selectivity against MAO-A is a common and desirable feature among the newer generation of KDM1A inhibitors, including ORY-1001 and seclidemstat.

Experimental Protocols

A detailed methodology for a typical in vitro KDM1A/LSD1 inhibition assay is provided below. This protocol is a composite based on commonly used methods in the field.

Biochemical KDM1A/LSD1 Inhibition Assay (Amplex Red Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human KDM1A/LSD1 enzyme.

Principle: The demethylation of a KDM1A substrate by the enzyme produces hydrogen peroxide (H2O2) as a byproduct. In the presence of horseradish peroxidase (HRP), H2O2 reacts with Amplex Red reagent to produce the highly fluorescent compound resorufin. The fluorescence intensity is directly proportional to the enzyme activity.

Materials:

  • Recombinant human KDM1A/LSD1 enzyme

  • KDM1A substrate (e.g., a peptide corresponding to the N-terminus of histone H3 di-methylated at lysine 4)

  • Test compound (e.g., this compound)

  • Amplex Red reagent

  • Horseradish Peroxidase (HRP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 50 mM NaCl, 1 mM DTT, and 0.01% Tween-20)

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the KDM1A/LSD1 enzyme and the H3K4me2 peptide substrate to their final working concentrations in assay buffer.

  • Assay Reaction: a. Add the test compound solution to the wells of the 384-well plate. b. Add the KDM1A/LSD1 enzyme solution to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding. c. Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate to the wells.

  • Detection: a. After a set incubation period (e.g., 60 minutes) at 37°C, add the detection reagent containing Amplex Red and HRP to each well. b. Incubate for a further 10-15 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation at ~530-560 nm and emission at ~590 nm.

  • Data Analysis: a. Subtract the background fluorescence (wells without enzyme) from all readings. b. Normalize the data to the positive control (enzyme and substrate, no inhibitor) and negative control (no enzyme). c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow

The following diagram outlines the key steps in the KDM1A/LSD1 biochemical inhibition assay.

Experimental_Workflow KDM1A/LSD1 Inhibition Assay Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Compound) start->prep_reagents plate_compound Plate Serial Dilutions of Test Compound prep_reagents->plate_compound add_enzyme Add KDM1A/LSD1 Enzyme and Incubate plate_compound->add_enzyme add_substrate Initiate Reaction with H3K4me2 Substrate add_enzyme->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction add_detection Add Amplex Red/HRP Detection Reagent incubate_reaction->add_detection read_fluorescence Read Fluorescence (Ex: 540nm, Em: 590nm) add_detection->read_fluorescence analyze_data Analyze Data and Calculate IC50 read_fluorescence->analyze_data end_node End analyze_data->end_node

Caption: Workflow for determining the IC50 of a KDM1A/LSD1 inhibitor.

References

DDP-38003 Dihydrochloride in Cellular Thermal Shift Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the direct interaction between a compound and its cellular target is paramount. The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful technique to verify and quantify this target engagement in a physiologically relevant setting. This guide provides a comparative overview of DDP-38003 dihydrochloride (B599025), a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), within the context of CETSA, and contrasts its performance with other known KDM1A inhibitors.

DDP-38003 dihydrochloride is a novel, orally available inhibitor of KDM1A/LSD1 with a reported IC50 of 84 nM.[1][2] KDM1A is a key epigenetic regulator involved in carcinogenesis, making it an attractive target for cancer therapy. DDP-38003 has demonstrated in vivo efficacy in mouse leukemia models, highlighting its potential as a therapeutic agent.[1][2]

Principles of Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the thermal stability of a protein changes upon ligand binding. When a compound binds to its target protein within a cell, the resulting complex is often more resistant to heat-induced denaturation. The CETSA workflow typically involves treating cells with the compound of interest, subjecting the cells to a heat challenge, lysing the cells, and then separating the soluble protein fraction from the aggregated, denatured proteins. The amount of the target protein remaining in the soluble fraction at different temperatures is then quantified, typically by Western blotting or mass spectrometry. This allows for the determination of the protein's melting temperature (Tagg), which is the temperature at which 50% of the protein is denatured. An increase in the Tagg in the presence of a compound is indicative of target engagement.

Alternatively, Isothermal Dose-Response Fingerprinting (ITDRF) CETSA can be performed. In this format, cells are heated at a single, fixed temperature while being treated with varying concentrations of the compound. The concentration at which 50% of the protein is stabilized (EC50) provides a measure of the compound's potency in a cellular environment.

Comparative Analysis of KDM1A Inhibitors using CETSA

While specific CETSA data for this compound is not yet publicly available, we can infer its expected performance based on its known potency and compare it to existing data for other KDM1A inhibitors, such as GSK-LSD1.

A proteome-wide thermal shift assay using a Protein Integral Solubility Alteration (PISA) approach has been conducted on GSK-LSD1.[3] This study revealed a significant increase in the thermal stability of KDM1A upon treatment with GSK-LSD1, confirming direct target engagement in cells.[3]

CompoundTargetBiochemical IC50Cellular Target Engagement (CETSA)
This compound KDM1A/LSD184 nM[1][2]Data not publicly available. Expected to show a significant thermal shift of KDM1A.
GSK-LSD1 KDM1A/LSD1~20 nM (in vitro)Significant stabilization of KDM1A observed in proteome-wide thermal shift assays.[3]
JIB-04 Pan-Jumonji inhibitor (including KDM4A/C)IC50s in the nM range for various JMJDsCETSA has been used to demonstrate target engagement with KDM4A/C.

Experimental Protocols

Below are generalized protocols for performing melt curve and isothermal dose-response CETSA experiments to evaluate the target engagement of KDM1A/LSD1 inhibitors.

Melt Curve CETSA Protocol
  • Cell Culture and Treatment: Culture a human cancer cell line known to express KDM1A/LSD1 (e.g., THP-1, a human acute monocytic leukemia cell line) to approximately 80% confluency. Treat the cells with either this compound (at a concentration several-fold higher than its IC50, e.g., 1-10 µM) or a vehicle control (e.g., DMSO) for a predetermined incubation time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a cooling step to 4°C.

  • Cell Lysis: Lyse the cells by three cycles of rapid freezing in liquid nitrogen followed by thawing at room temperature.

  • Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample. Prepare the samples for Western blot analysis and probe with an antibody specific for KDM1A/LSD1.

  • Data Analysis: Quantify the band intensities for KDM1A at each temperature. Normalize the intensities to the intensity at the lowest temperature (e.g., 40°C). Plot the normalized intensity versus temperature to generate melt curves for both the vehicle- and compound-treated samples. The shift in the Tagg between the two curves (ΔTagg) indicates the degree of target stabilization.

Isothermal Dose-Response (ITDRF) CETSA Protocol
  • Cell Culture and Treatment: Culture cells as described above. Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) or a vehicle control for a fixed incubation time at 37°C.

  • Heat Challenge: Harvest the cells and resuspend them in buffer. Heat all samples at a single, predetermined temperature (e.g., the Tagg of KDM1A in the absence of the compound, or a temperature that results in approximately 50-80% protein aggregation) for 3 minutes, followed by cooling.

  • Cell Lysis and Separation: Perform cell lysis and centrifugation as described in the melt curve protocol.

  • Protein Analysis: Analyze the soluble protein fractions by Western blotting for KDM1A.

  • Data Analysis: Quantify the KDM1A band intensities for each compound concentration. Plot the normalized intensity versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the cellular EC50 value.

Visualizing the Workflow and Signaling Pathway

To better understand the experimental process and the biological context, the following diagrams are provided.

CETSA_Workflow cluster_cell_culture Cellular Environment cluster_heat_challenge Target Engagement cluster_analysis Analysis Cell Treatment 1. Treat Cells with DDP-38003 or Vehicle Heat Challenge 2. Apply Heat Gradient (Melt Curve) or Fixed Temperature (ITDRF) Cell Treatment->Heat Challenge Cell Lysis 3. Lyse Cells Heat Challenge->Cell Lysis Centrifugation 4. Separate Soluble and Aggregated Proteins Cell Lysis->Centrifugation Western Blot 5. Detect Soluble KDM1A/LSD1 Centrifugation->Western Blot Data Analysis 6. Determine Tagg Shift or Cellular EC50 Western Blot->Data Analysis KDM1A_Pathway DDP_38003 DDP-38003 dihydrochloride KDM1A KDM1A/LSD1 DDP_38003->KDM1A Inhibition Histone_H3 Histone H3 (H3K4me1/2, H3K9me1/2) KDM1A->Histone_H3 Demethylation Gene_Expression Altered Gene Expression Histone_H3->Gene_Expression Regulation Cellular_Effects Anti-tumor Effects (e.g., Differentiation, Apoptosis) Gene_Expression->Cellular_Effects Leads to

References

DDP-38003 Dihydrochloride: A Comparative Analysis of its Activity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DDP-38003 dihydrochloride's performance against other prominent KDM1A/LSD1 inhibitors. The information presented is collated from various preclinical studies to facilitate an informed evaluation of these compounds for research and development purposes.

DDP-38003 dihydrochloride (B599025) is a novel, orally available inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, with a half-maximal inhibitory concentration (IC50) of 84 nM.[1][2][3] KDM1A is a critical regulator of gene expression and is frequently overexpressed in a variety of cancers, making it a compelling therapeutic target.[4] DDP-38003 has demonstrated anti-tumor activity, particularly in preclinical models of acute myeloid leukemia (AML), by promoting cell differentiation and inhibiting cell proliferation.[5][6] This guide will delve into the experimental data supporting the activity of DDP-38003 in different cell lines and provide a comparative analysis with other well-characterized KDM1A inhibitors.

Comparative Efficacy of KDM1A Inhibitors

The following tables summarize the biochemical potency and cellular activity of this compound in comparison to other KDM1A inhibitors currently in clinical development.

Table 1: Biochemical Potency and Selectivity of KDM1A Inhibitors

CompoundKDM1A/LSD1 IC50 (nM)
DDP-38003 84 [1][2][3]
Iadademstat (ORY-1001)18[4]
Bomedemstat (IMG-7289)-
GSK-2879552-
Seclidemstat (SP-2577)-

Data for Bomedemstat, GSK-2879552, and Seclidemstat IC50 values were not explicitly found in the provided search results.

Table 2: Cellular Activity of KDM1A Inhibitors in Acute Myeloid Leukemia (AML) Cell Lines

CompoundCell LineAssayKey Findings
DDP-38003 THP-1Colony FormationMore active in reducing colony forming ability compared to its 1R, 2S analogue.[1][2]
DDP-38003 THP-1Differentiation (CD86 expression)Induced a 5.1 ± 1.3% and 41.2 ± 2.8% increase in CD86 expression at 5 nM and 50 nM, respectively.[5]
Iadademstat (ORY-1001)MV(4;11), MOLM13, MOLT4Proliferation/DifferentiationSynergistic effects with standard-of-care drugs.[7]
GSK-2879552Various AML cell linesProliferation/DifferentiationPotent anti-proliferative effects and inhibits colony formation. Synergistic with ATRA.[7]
INCB059872Various AML cell linesProliferation/DifferentiationInduced growth inhibition and differentiation (CD86 and CD11b expression).[7]

Table 3: In Vivo Efficacy of DDP-38003 in a Murine Leukemia Model

Animal ModelTreatmentDosing ScheduleKey Findings
CD-1 mice with leukemiaDDP-3800311.25 mg/kg and 22.50 mg/kg, orally, 3 days/week for 3 weeksIncreased survival rate by 35% and 62%, respectively.[1][2][6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

KDM1A_Inhibition_Pathway cluster_nucleus Nucleus KDM1A KDM1A/LSD1 Histone_H3 Histone H3 (H3K4me2) KDM1A->Histone_H3 Demethylation Gene_Repression Target Gene Repression (e.g., differentiation genes) Histone_H3->Gene_Repression Differentiation Cell Differentiation Gene_Repression->Differentiation Block Proliferation Inhibition of Proliferation Gene_Repression->Proliferation Promotion DDP_38003 DDP-38003 DDP_38003->KDM1A Inhibition

Caption: Mechanism of action of DDP-38003.

Colony_Formation_Assay_Workflow start Start seed_cells Seed THP-1 cells at low density in 6-well plates start->seed_cells treat_cells Treat cells with varying concentrations of DDP-38003 seed_cells->treat_cells incubate Incubate for 10-14 days until visible colonies form treat_cells->incubate fix_stain Fix with methanol (B129727) and stain with crystal violet incubate->fix_stain count_colonies Count colonies containing >50 cells fix_stain->count_colonies analyze Analyze data to determine clonogenic survival count_colonies->analyze end End analyze->end

Caption: Workflow for a colony formation assay.

THP1_Differentiation_Workflow start Start culture_thp1 Culture THP-1 cells in RPMI-1640 medium start->culture_thp1 induce_differentiation Induce differentiation with PMA (e.g., 20 ng/mL for 3 days) culture_thp1->induce_differentiation treat_with_ddp38003 Treat differentiated cells with DDP-38003 induce_differentiation->treat_with_ddp38003 stain_cells Stain cells with fluorescently labeled anti-CD11b antibody treat_with_ddp38003->stain_cells flow_ flow_ stain_cells->flow_ flow_cytometry Analyze CD11b expression by flow cytometry quantify_differentiation Quantify the percentage of CD11b-positive cells flow_cytometry->quantify_differentiation end End quantify_differentiation->end cytometry cytometry

Caption: Workflow for THP-1 cell differentiation assay.

Experimental Protocols

Colony Formation Assay

Objective: To assess the effect of DDP-38003 on the long-term proliferative capacity of cancer cells.

Materials:

  • THP-1 human acute monocytic leukemia cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 6-well tissue culture plates

  • This compound

  • Methanol

  • 0.5% Crystal Violet solution

Procedure:

  • Cell Seeding: Trypsinize and resuspend THP-1 cells. Perform a cell count and seed 500-1000 cells per well in 6-well plates.

  • Treatment: After 24 hours, treat the cells with a range of concentrations of DDP-38003. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 10-14 days, or until visible colonies are formed.

  • Fixation and Staining:

    • Gently wash the wells with PBS.

    • Fix the colonies by adding 1 ml of ice-cold methanol to each well and incubating for 15 minutes at room temperature.

    • Remove the methanol and add 1 ml of 0.5% crystal violet solution to each well.

    • Incubate for 10-20 minutes at room temperature.

    • Gently wash the wells with water until the background is clear.

  • Colony Counting: Air dry the plates and count the number of colonies (a colony is defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and survival fraction for each treatment group compared to the vehicle control.

THP-1 Cell Differentiation Assay

Objective: To evaluate the potential of DDP-38003 to induce differentiation of leukemia cells.

Materials:

  • THP-1 cells

  • RPMI-1640 medium

  • Phorbol (B1677699) 12-myristate 13-acetate (PMA)

  • This compound

  • Phycoerythrin (PE)-conjugated anti-human CD11b antibody

  • Flow cytometer

Procedure:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

  • Induction of Differentiation: Seed THP-1 cells at a density of 1 x 10^6 cells/mL in a 24-well plate. Induce differentiation by treating the cells with PMA (e.g., 20 ng/mL) for 72 hours.[8]

  • Treatment with DDP-38003: After PMA-induced differentiation, treat the cells with various concentrations of DDP-38003 for an additional 48 hours.

  • Antibody Staining:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in FACS buffer (PBS with 2% FBS).

    • Add the PE-conjugated anti-human CD11b antibody and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze the expression of CD11b using a flow cytometer.[9]

  • Data Analysis: Quantify the percentage of CD11b-positive cells in each treatment group. An increase in the percentage of CD11b-positive cells indicates monocytic differentiation.[8][10]

In Vivo Murine Leukemia Model

Objective: To assess the in vivo anti-tumor efficacy of DDP-38003.

Materials:

  • CD-1 mice[1]

  • Murine acute promyelocytic leukemia cells

  • This compound

  • Vehicle (40% PEG 400 in a 5% glucose solution)[1][2]

  • Oral gavage needles

Procedure:

  • Tumor Cell Implantation: Inject murine acute promyelocytic leukemia cells intravenously into CD-1 mice.

  • Treatment Initiation: Begin treatment once blast cells are detected in the peripheral blood (approximately 10 days after cell injection).[1][2][6]

  • Drug Administration: Administer DDP-38003 orally at doses of 11.25 mg/kg and 22.5 mg/kg, three days a week (Monday, Tuesday, and Wednesday) for three weeks. A control group should receive the vehicle only.[1][2][6]

  • Monitoring: Monitor the mice daily for signs of toxicity and tumor progression.

  • Efficacy Endpoint: The primary endpoint is overall survival. Record the date of death for each mouse.

  • Data Analysis: Analyze the survival data using Kaplan-Meier survival curves and log-rank tests to determine the statistical significance of the treatment effect.[1][2][6]

References

DDP-38003 Dihydrochloride: A Comparative Guide to its Structure-Activity Relationship in KDM1A/LSD1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of DDP-38003 dihydrochloride (B599025), a potent and orally available inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1). Through a detailed comparison with its analogs and other relevant inhibitors, this document aims to furnish researchers with the necessary data and experimental context to advance their drug discovery and development efforts in the field of epigenetics.

Executive Summary

DDP-38003 is a novel, irreversible inhibitor of KDM1A/LSD1, an enzyme frequently overexpressed in various cancers.[1] Developed from a tranylcypromine (B92988) (TCP) scaffold, DDP-38003 demonstrates significant potency and selectivity, offering a promising avenue for therapeutic intervention.[2][3] This guide will delve into the specific structural modifications that influence its inhibitory activity, compare its performance against key analogs, and provide detailed experimental protocols for the assays used in its evaluation. Furthermore, we will visualize the critical signaling pathways modulated by KDM1A/LSD1 inhibition.

Comparative Structure-Activity Relationship (SAR) of DDP-38003 and Analogs

The development of DDP-38003 (compound 15 ) stemmed from a systematic exploration of tranylcypromine derivatives.[2] The core strategy involved modifying the TCP scaffold to enhance potency against KDM1A while improving selectivity over related monoamine oxidases (MAO-A and MAO-B).[1][3] The following tables summarize the key quantitative data from these SAR studies, highlighting the impact of stereochemistry and substitutions on the phenyl ring.

Table 1: Impact of Stereochemistry on Inhibitory Activity

CompoundStereoisomerKDM1A/LSD1 IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity (MAO-A/KDM1A)
14d Racemate1301,30010
DDP-38003 (15) (1S,2R)84>10,000>119
16 (1R,2S)160>10,000>62.5

Data sourced from Vianello et al., 2016.[2]

The data clearly indicates that the (1S,2R) stereoisomer, DDP-38003, is the more potent and selective inhibitor of KDM1A compared to its (1R,2S) counterpart and the racemate.[2]

Table 2: SAR of Phenyl Ring Substitutions in Racemic Tranylcypromine Analogs

CompoundSubstitution (R)KDM1A/LSD1 IC₅₀ (nM)MAO-A IC₅₀ (nM)THP-1 Cell Colony Formation Inhibition (%) at 1 µM
14a H20020025
14b 4-F15030035
14c 4-Cl12040040
14d 4-OCH₃1301,30065
14e 4-CF₃110>10,00060
14f 4-CN90>10,00055
14g 3-OCH₃18080051
14h 3-F25050030
14i 3-Cl22060038
14j 2-OCH₃3001,50020
14k 2-F4001,20015

Data sourced from Vianello et al., 2016.[2][4]

The SAR data reveals that substitutions at the 4-position of the phenyl ring generally lead to higher potency and selectivity. Specifically, electron-withdrawing groups like trifluoromethyl (14e ) and cyano (14f ) significantly enhance selectivity over MAO-A.[2] Compound 14d , with a methoxy (B1213986) group at the 4-position, demonstrated a favorable balance of potency and cellular activity, leading to the selection of its scaffold for stereoisomer separation and the ultimate discovery of DDP-38003.[2][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of DDP-38003 and its analogs.

KDM1A/LSD1 Inhibition Assay

This assay quantifies the enzymatic activity of KDM1A/LSD1 and the inhibitory potential of test compounds.

  • Principle: The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the FAD-dependent demethylation of a mono- or di-methylated histone H3 lysine (B10760008) 4 (H3K4) peptide substrate by KDM1A.[1] The generated H₂O₂ is measured using a horseradish peroxidase (HRP)-coupled reaction with a fluorogenic substrate (e.g., Amplex Red).

  • Materials:

    • Recombinant human KDM1A/LSD1 enzyme

    • Dimethylated H3K4 peptide substrate (e.g., biotin-H3K4me2)

    • Horseradish peroxidase (HRP)

    • Amplex Red reagent

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)

    • Test compounds (e.g., DDP-38003) dissolved in DMSO

  • Procedure:

    • Add assay buffer, KDM1A/LSD1 enzyme, and the test compound at various concentrations to a 96-well microplate.

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate.

    • Incubate for a specific duration (e.g., 60 minutes) at 37°C.

    • Stop the reaction and initiate the detection step by adding a solution containing HRP and Amplex Red.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

THP-1 Cell Colony Formation Assay

This cell-based assay assesses the anti-proliferative effect of the inhibitors on a human acute monocytic leukemia cell line.

  • Principle: The assay measures the ability of single cells to proliferate and form colonies in a semi-solid medium. Inhibition of colony formation indicates a cytostatic or cytotoxic effect of the test compound.

  • Materials:

    • THP-1 cells

    • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

    • Methylcellulose-based semi-solid medium (e.g., MethoCult™)

    • Test compounds dissolved in DMSO

  • Procedure:

    • Harvest exponentially growing THP-1 cells and resuspend them in culture medium.

    • Mix the cell suspension with the methylcellulose (B11928114) medium and the test compound at the desired final concentration.

    • Plate the mixture into 35 mm culture dishes.

    • Incubate the plates in a humidified incubator at 37°C with 5% CO₂ for 10-14 days.

    • Stain the colonies with a suitable dye (e.g., INT - p-iodonitrotetrazolium violet).

    • Count the number of colonies (typically defined as aggregates of >50 cells) using a microscope.

    • Calculate the percent inhibition of colony formation relative to a vehicle-treated control.

Signaling Pathways and Experimental Workflows

The inhibition of KDM1A/LSD1 by DDP-38003 impacts several critical cellular signaling pathways implicated in cancer. The following diagrams, generated using the DOT language, illustrate these relationships.

KDM1A_Signaling_Pathways Key Signaling Pathways Modulated by KDM1A/LSD1 Inhibition DDP38003 DDP-38003 KDM1A KDM1A/LSD1 DDP38003->KDM1A Wnt_beta_catenin Wnt/β-catenin Pathway KDM1A->Wnt_beta_catenin represses antagonist (DKK1) Autophagy Autophagy KDM1A->Autophagy represses DDR DNA Damage Response KDM1A->DDR promotes Gene_Expression Altered Gene Expression (e.g., Tumor Suppressors) KDM1A->Gene_Expression represses

Caption: KDM1A/LSD1 inhibition by DDP-38003 affects multiple cancer-related pathways.

LSD1_Inhibition_Assay_Workflow Workflow for KDM1A/LSD1 Inhibition Assay start Start prepare_reagents Prepare Reagents: - KDM1A/LSD1 Enzyme - H3K4me2 Substrate - DDP-38003/Analogs start->prepare_reagents add_enzyme_inhibitor Add Enzyme and Inhibitor to Microplate prepare_reagents->add_enzyme_inhibitor incubate_binding Incubate for Binding add_enzyme_inhibitor->incubate_binding add_substrate Add H3K4me2 Substrate incubate_binding->add_substrate incubate_reaction Incubate for Reaction add_substrate->incubate_reaction add_detection_reagent Add HRP/Amplex Red incubate_reaction->add_detection_reagent measure_fluorescence Measure Fluorescence add_detection_reagent->measure_fluorescence analyze_data Calculate IC50 Values measure_fluorescence->analyze_data end End analyze_data->end

Caption: A typical workflow for determining the IC50 of KDM1A/LSD1 inhibitors.

Conclusion

DDP-38003 dihydrochloride stands out as a highly potent and selective inhibitor of KDM1A/LSD1, with its (1S,2R) stereochemistry being crucial for its enhanced activity. The structure-activity relationship studies highlight the importance of substitutions on the phenyl ring of the tranylcypromine scaffold for optimizing both potency and selectivity. The provided experimental protocols and pathway diagrams offer a solid foundation for researchers to design and interpret further studies in this area. The compelling preclinical data for DDP-38003 supports its continued investigation as a potential therapeutic agent for cancers characterized by KDM1A/LSD1 overexpression.

References

Safety Operating Guide

Proper Disposal Procedures for DDP-38003 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

The following provides essential safety and logistical information for the proper disposal of DDP-38003 dihydrochloride (B599025) in a laboratory setting. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with regulations.

Hazard Assessment

According to the Safety Data Sheet (SDS) for the closely related compound DDP-38003 trihydrochloride, it is not classified as a hazardous substance or mixture.[1] However, as with any laboratory chemical, appropriate precautions should be taken to avoid contact and ensure proper disposal.

Personal Protective Equipment (PPE)

Before handling DDP-38003 dihydrochloride for disposal, ensure the following personal protective equipment is used to minimize exposure.[1]

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side-shields or goggles
Hand Protection Chemically resistant gloves (e.g., nitrile rubber)
Body Protection Laboratory coat
Respiratory Use in a well-ventilated area.[1] Avoid dust/aerosol formation.[1]

Disposal of Unused Material (Solid)

For the disposal of expired or unwanted solid this compound:

  • Consult Local Regulations : The primary directive is to dispose of the substance in accordance with all applicable country, federal, state, and local regulations.[1] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.

  • Packaging :

    • Ensure the original container is securely sealed.

    • If repackaging is necessary, use a clearly labeled, compatible container. The label should include the chemical name ("this compound"), concentration (if in solution), and any relevant hazard information.

  • Waste Stream : Dispose of as chemical waste through your institution's hazardous waste management program. Do not mix with other waste streams unless explicitly permitted by your EHS office.

Disposal of Solutions and Contaminated Materials

For the disposal of solutions containing this compound or materials contaminated with it (e.g., pipette tips, paper towels):

  • Aqueous Solutions : Do not pour solutions down the drain.[1] Collect all aqueous waste containing this compound in a designated, sealed, and clearly labeled waste container.

  • Spill Cleanup : In case of a spill, absorb the liquid with an inert material such as diatomite or universal binders.[1]

  • Decontamination : Clean the affected surfaces and any contaminated equipment by scrubbing with alcohol.[1]

  • Contaminated Debris : All contaminated materials, including the absorbent used for spills, should be collected in a sealed bag or container.

  • Waste Disposal : Dispose of the collected liquid waste and contaminated debris as chemical waste in accordance with institutional and local regulations.[1]

Experimental Workflow for Disposal

The following diagram outlines the logical steps for the proper disposal of this compound waste.

G cluster_prep Preparation cluster_containment Containment & Segregation cluster_disposal Final Disposal start Start: Identify Waste (Solid, Solution, Contaminated Debris) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe consult Consult Institutional EHS for Specific Guidelines ppe->consult package_solid Package Solid Waste: Securely seal and label container. consult->package_solid Segregate Waste Type collect_liquid Collect Liquid Waste: Use a designated, sealed, and labeled container. consult->collect_liquid Segregate Waste Type collect_debris Collect Contaminated Debris: Place in a sealed bag or container. consult->collect_debris Segregate Waste Type storage Store waste in a designated secondary containment area. package_solid->storage collect_liquid->storage collect_debris->storage pickup Arrange for waste pickup by authorized EHS personnel. storage->pickup end_node End: Disposal Complete pickup->end_node

Workflow for the proper disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.